molecular formula C12H10BrNO2 B1590062 Ethyl 6-bromoquinoline-3-carboxylate CAS No. 481054-89-1

Ethyl 6-bromoquinoline-3-carboxylate

Cat. No.: B1590062
CAS No.: 481054-89-1
M. Wt: 280.12 g/mol
InChI Key: OYVUIUHFSQPCSG-UHFFFAOYSA-N
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Description

Ethyl 6-bromoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUIUHFSQPCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476247
Record name Ethyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481054-89-1
Record name Ethyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-bromoquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromoquinoline-3-carboxylate is a key heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its quinoline core is a privileged scaffold, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer and antimicrobial properties. The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position provides synthetic handles for extensive chemical modifications, making it a versatile intermediate for the construction of diverse compound libraries. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.

PropertyValueSource/Comment
CAS Number 481054-89-1[1][2][3]
Molecular Formula C₁₂H₁₀BrNO₂[1][2][3]
Molecular Weight 280.12 g/mol [1][2][3]
Appearance Pale yellow to off-white powder/solidInferred from related compounds[4]
Purity Typically ≥96% or ≥98%[1][2]
Storage Room temperature, in a dry, sealed container[1][2]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General property of similar organic molecules.
Melting Point Not explicitly reported for this compound. A related compound, 6-bromo-2-methylquinoline-3-carboxylic acid ethyl ester, has a melting point of 92-93 °C.
LogP 3.174 (Calculated)[3]
Topological Polar Surface Area (TPSA) 39.19 Ų[3]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and the ethyl group of the ester. The chemical shifts (δ) are predicted to be in the following regions (referenced to TMS):

  • Quinoline Protons (5H): δ 7.5 - 9.5 ppm. The protons at positions 2 and 4 will likely appear at the most downfield region due to the deshielding effect of the nitrogen atom and the carboxylate group. The protons on the benzo-fused ring will show characteristic splitting patterns based on their coupling with neighboring protons.

  • Ethyl Ester Protons (5H):

    • -OCH₂- (quartet): δ ~4.4 ppm.

    • -CH₃ (triplet): δ ~1.4 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are:

  • Carbonyl Carbon (-C=O): δ ~165 ppm.

  • Quinoline Carbons (9C): δ ~120 - 150 ppm.

  • Ethyl Ester Carbons (2C):

    • -OCH₂-: δ ~61 ppm.

    • -CH₃: δ ~14 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

  • C=O Stretch (Ester): ~1720 cm⁻¹

  • C=N and C=C Stretch (Quinoline ring): ~1600-1450 cm⁻¹

  • C-O Stretch (Ester): ~1250 cm⁻¹

  • C-Br Stretch: ~600-500 cm⁻¹

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio).

  • Expected m/z for [M]⁺: ~280 and ~282.

Synthesis of this compound

The most common and versatile method for the synthesis of the quinoline-3-carboxylate core is the Gould-Jacobs reaction .[5][6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Gould-Jacobs Reaction Pathway

Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Dehydroxylation (if necessary) 4-Bromoaniline 4-Bromoaniline Intermediate_Adduct Anilidomethylenemalonate Intermediate 4-Bromoaniline->Intermediate_Adduct Heat (100-120 °C) - EtOH Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_Adduct Product_ester Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate Intermediate_Adduct->Product_ester High Temp. (e.g., Diphenyl ether, 240-250 °C) Final_Product Ethyl 6-bromoquinoline- 3-carboxylate Product_ester->Final_Product e.g., POCl₃, then reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established procedures for the synthesis of similar quinoline derivatives.[7]

Step 1: Condensation

  • In a round-bottom flask equipped with a distillation apparatus, combine 4-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 100-120 °C with stirring for 1-2 hours.

  • During this time, ethanol will be formed and can be removed by distillation to drive the reaction to completion.

  • After the reaction is complete (monitored by TLC), the crude anilidomethylenemalonate intermediate is obtained.

Step 2: Thermal Cyclization

  • In a separate flask, preheat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 240-250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes to allow for complete cyclization.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with a non-polar solvent like petroleum ether or hexane to further promote precipitation.

  • Collect the solid product, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, by vacuum filtration and wash with the non-polar solvent.

Step 3: Dehydroxylation

The Gould-Jacobs reaction typically yields the 4-hydroxyquinoline derivative. To obtain the title compound, a dehydroxylation step is necessary. This can be achieved by converting the hydroxyl group to a leaving group (e.g., a chloride using POCl₃) followed by a reduction step.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its bromo substituent, which serves as a handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 6-position, enabling the synthesis of diverse libraries of compounds for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling Start Ethyl 6-bromoquinoline- 3-carboxylate Suzuki_Product 6-Aryl/Heteroaryl Derivative Start->Suzuki_Product Ar-B(OH)₂ Pd Catalyst, Base Sonogashira_Product 6-Alkynyl Derivative Start->Sonogashira_Product Terminal Alkyne Pd/Cu Catalysts, Base Heck_Product 6-Alkenyl Derivative Start->Heck_Product Alkene Pd Catalyst, Base

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure for the Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid.[8][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The quinoline scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[10] The ability to functionalize the 6-position of the quinoline ring through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. For example, derivatives of the quinoline core have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis.

While a specific drug synthesized directly from this compound is not prominently featured in the reviewed literature, its role as a versatile intermediate is clear. For instance, the synthesis of GSK2126458, a potent PI3K/mTOR inhibitor, involves the construction of a 6-bromoquinoline core, highlighting the importance of this structural motif.[11]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis via the Gould-Jacobs reaction and the reactivity of its bromo substituent in palladium-catalyzed cross-coupling reactions provide a robust platform for the synthesis of diverse libraries of quinoline derivatives. The demonstrated biological activity of compounds containing the quinoline scaffold, particularly as kinase inhibitors, underscores the potential of this compound as a key intermediate in the development of novel therapeutics.

References

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available from: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • Gould-Jacobs Reaction. Merck Index. Available from: [Link]

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. The Royal Society of Chemistry. Available from: [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. Available from: [Link]

  • Heck reaction. Wikipedia. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available from: [Link]

  • This compound, min 98%, 5 grams. CP Lab Safety. Available from: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available from: [Link]

  • Pharmaceutical intermediates and methods for preparing the same. Google Patents.
  • Preparation of Ethyl 6,7-dibromo-2,3-dihydro-3-oxoquinoxaline Carboxylate. Google Patents.
  • This compound, min 98%, 5 grams. CP Lab Safety. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. Available from: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Available from: [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Available from: [Link]

  • Preparation method of arbidol intermediate. Google Patents.
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available from: [Link]

  • SYNTHETIC PROCESSES AND SYNTHETIC INTERMEDIATE PRODUCTS. Google Patents.
  • Synthesis of Protein Kinase Inhibitors. ResearchGate. Available from: [Link]

  • PREPARATION OF INTERMEDIATES IN THE SYNTHESIS OF QUINOLINE ANTIBIOTICS. Google Patents. Available from: [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available from: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Importance of Ethyl 6-bromoquinoline-3-carboxylate

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic functionalization of this heterocyclic system is paramount in the development of novel drug candidates. This compound (CAS Number: 481054-89-1), a key building block, offers a versatile platform for such molecular exploration.[1][2]

This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in palladium-catalyzed cross-coupling reactions. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use and the interpretation of reaction outcomes.

PropertyValueReference
CAS Number 481054-89-1[3]
Molecular Formula C₁₂H₁₀BrNO₂[3]
Molecular Weight 280.12 g/mol [3]
Appearance Pale yellow to off-white powder[2]
Purity ≥96%[3]
Storage Room temperature[3][4]

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the electronegativity of the nitrogen atom. The protons on the benzene ring will exhibit splitting patterns consistent with their substitution. The ethyl ester group will present as a characteristic quartet and triplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts will be influenced by the electronic environment of each carbon atom, with the carbonyl carbon of the ester appearing significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring, and C-Br stretching vibrations.

Synthesis of this compound: A Practical Approach

The synthesis of the quinoline core can be achieved through several established methods, including the Friedländer annulation and the Gould-Jacobs reaction.[6][7] A plausible and efficient route to this compound involves a modified Friedländer synthesis.

Conceptual Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Friedländer Annulation cluster_product Product A 2-Amino-5-bromobenzaldehyde C Acid or Base Catalysis (e.g., p-TsOH or Piperidine) A->C B Ethyl acetoacetate B->C D This compound C->D Cyclocondensation

Caption: Conceptual workflow for the synthesis of this compound via Friedländer Annulation.

Detailed Experimental Protocol: Friedländer Synthesis

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) or a base catalyst (e.g., piperidine, 0.1 eq). The choice of catalyst can influence the reaction rate and yield.[8]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (if an acid catalyst was used) or dilute hydrochloric acid (if a base catalyst was used), followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

The Reactivity of the 6-Bromo Position: A Gateway to Molecular Diversity

The bromine atom at the 6-position of the quinoline ring is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_outcome Outcome A This compound F Inert Atmosphere (Argon or Nitrogen) A->F B Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) C->F D Ligand (e.g., XPhos, SPhos) D->F E Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) E->F G Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Heating G->H I Functionalized Quinoline Derivative H->I Cross-Coupling

Caption: General workflow for palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[11]

Detailed Experimental Protocol:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium precursor like Pd₂(dba)₃ (0.025 eq) and a ligand like XPhos (0.06 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3]

Detailed Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as THF or DMF.

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).[12]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][13]

Detailed Experimental Protocol:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).[14]

  • Inert Atmosphere and Solvent Addition: Seal the tube, evacuate, and backfill with an inert gas. Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood.[15] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of functionalized quinoline derivatives. Its strategic bromo-substituent provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery and materials science. The protocols and workflows presented in this guide offer a solid foundation for researchers to harness the full synthetic potential of this important building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 5 grams. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2010). New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:481054-89-1. Retrieved from [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromoquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold itself is a "privileged structure," appearing in a wide array of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1] The presence of a bromine atom at the 6-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[2] Additionally, the ethyl carboxylate group at the 3-position offers a site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the accessible chemical space. This guide provides a comprehensive overview of the synthesis, structural elucidation, and chemical reactivity of this compound, offering valuable insights for its application in research and development.

Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-step sequence commencing with the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a subsequent aromatization step.

Part 1: Gould-Jacobs Reaction to form Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

The Gould-Jacobs reaction provides a reliable method for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[3] In the context of our target molecule, the synthesis begins with the reaction of 4-bromoaniline with DEEM. This initial condensation is followed by a thermal cyclization to yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. This intermediate exists in tautomeric equilibrium with its 4-oxo form, Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate.[4]

Experimental Protocol: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Initial Condensation: Heat the reaction mixture to 100-120 °C for 1-2 hours. The progress of the formation of the intermediate, diethyl ((4-bromophenyl)amino)methylenemalonate, can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture. Increase the temperature to 240-260 °C and maintain for 30-60 minutes to facilitate the intramolecular cyclization.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, which may cause the product to precipitate. The crude product can be further precipitated by the addition of a non-polar solvent like petroleum ether. The solid is then collected by filtration, washed with a suitable solvent such as ethyl acetate, and dried under vacuum to yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction 4-Bromoaniline 4-Bromoaniline Condensation Condensation (100-120 °C) 4-Bromoaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Diethyl ((4-bromophenyl)amino)methylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (240-260 °C in Diphenyl Ether) Intermediate->Cyclization Product_1 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Cyclization->Product_1

Caption: Workflow for the Gould-Jacobs synthesis of the key intermediate.

Part 2: Proposed Aromatization to this compound
  • Chlorination: The 4-hydroxyl group can be converted to a more labile leaving group, such as a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction transforms Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate into Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

  • Reductive Dehalogenation: The resulting 4-chloro derivative can then be subjected to catalytic hydrogenation. A palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) is typically employed to selectively remove the chlorine atom at the 4-position, yielding the desired aromatic product, this compound.

Proposed Experimental Protocol: Aromatization

  • Chlorination: To a solution of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent) in a suitable solvent like toluene, add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC. Upon completion, the reaction mixture is carefully quenched with ice water and neutralized. The product, Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, is extracted with an organic solvent, dried, and concentrated.

  • Reductive Dehalogenation: The crude Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Pd/C is added, followed by a hydrogen source like ammonium formate or by bubbling hydrogen gas through the mixture. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography.

Aromatization_Workflow cluster_step2 Step 2: Aromatization Product_1 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Chlorination Chlorination (POCl₃) Product_1->Chlorination Chloro_Intermediate Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Chlorination->Chloro_Intermediate Reduction Reductive Dehalogenation (Pd/C, H₂ or H-source) Chloro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed workflow for the aromatization of the intermediate.

Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2~9.30s-
H-4~8.80s-
H-5~8.10d~8.8
H-7~7.85dd~8.8, 2.2
H-8~8.30d~2.2
-OCH₂CH₃~4.45q~7.1
-OCH₂CH₃~1.45t~7.1

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~151.0
C-3~125.0
C-4~138.0
C-4a~148.0
C-5~130.0
C-6~122.0
C-7~133.0
C-8~129.5
C-8a~128.0
C=O~165.5
-OCH₂CH₃~61.5
-OCH₂CH₃~14.3

Table 3: Predicted IR and Mass Spectrometry Data

TechniquePredicted Key Signals
IR (KBr, cm⁻¹) ~3050 (Ar C-H str), ~2980 (Alkyl C-H str), ~1720 (C=O str, ester), ~1600, 1490 (C=C str, aromatic)
Mass Spec (EI) m/z (%): 281/279 (M⁺, isotopic pattern for Br), 236/234 (M⁺ - OEt), 208/206 (M⁺ - CO₂Et)

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the quinoline ring, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The C-Br bond at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[2]

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions provide a powerful platform for the rapid diversification of the 6-position of the quinoline core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reactivity_Diagram Start This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald Product_A 6-Aryl/Alkyl Derivative Suzuki->Product_A Product_B 6-Alkynyl Derivative Sonogashira->Product_B Product_C 6-Amino Derivative Buchwald->Product_C

Caption: Key cross-coupling reactions of this compound.

Applications in Medicinal Chemistry

Quinoline-3-carboxylate derivatives have been investigated for a range of biological activities, including antiproliferative effects against various cancer cell lines.[8][9] The ability to functionalize the 6-position of this compound makes it a valuable intermediate for the synthesis of novel kinase inhibitors and other targeted therapies. For instance, the related intermediate, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is cited in a patent for the synthesis of compounds with potential therapeutic applications.[4] The diverse pharmacological activities of quinoline derivatives underscore the importance of this compound as a building block in the development of new therapeutic agents.[1][10]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, primarily through the Gould-Jacobs reaction followed by aromatization, provides a reliable route to this valuable compound. The presence of the bromo and ethyl carboxylate functionalities allows for a wide range of chemical modifications, making it an ideal scaffold for the generation of diverse molecular libraries. The structural features and reactivity profile of this compound make it a key building block for the discovery and development of novel bioactive molecules.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a detailed examination of the spectroscopic data for Ethyl 6-bromoquinoline-3-carboxylate (CAS No: 481054-89-1), a key intermediate in medicinal chemistry and organic synthesis.[1][2][3] As drug development professionals and researchers, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This document is structured to deliver not just raw data, but the scientific rationale behind the acquisition and interpretation of these spectra, reflecting an approach rooted in rigorous, self-validating experimental logic.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a rigid bicyclic aromatic quinoline core, substituted with a bromine atom and an ethyl carboxylate group. The specific arrangement of these functional groups dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

  • Molecular Formula: C₁₂H₁₀BrNO₂[2][3]

  • Molecular Weight: 280.12 g/mol [2]

  • Core Structure: The quinoline ring system is electron-deficient, particularly at positions 2 and 4, due to the electronegativity of the nitrogen atom. The substituents—an electron-withdrawing bromine at C6 and an ethyl ester at C3—further modulate this electronic landscape.

Understanding this structure is the first step in predicting and interpreting its spectroscopic output. The numbering convention used throughout this guide is illustrated below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and instrument parameters is critical.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which serves as a reliable internal reference.[4]

    • Transfer the solution to a 5 mm NMR tube. If any solid is present, filter the solution through a pipette with a small cotton plug.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal separation.[4]

    • For ¹H NMR: Employ a standard single-pulse experiment. Set the spectral width to cover a range of 0-12 ppm. An acquisition time of 3-4 seconds and a relaxation delay of 2-5 seconds are crucial for accurate integration.[4]

    • For ¹³C NMR: Use a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon. A wider spectral width (0-200 ppm) is necessary. A longer relaxation delay (5-10 seconds) may be required for quaternary carbons to appear with appropriate intensity, although this is often balanced against experiment time.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is characterized by distinct signals in the aromatic region and the aliphatic region, corresponding to the quinoline core and the ethyl ester group, respectively.

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H2~9.30d~2.0
H4~8.85d~2.0
H5~8.15d~9.0
H8~8.05d~2.2
H7~7.80dd~9.0, 2.2
O-CH₂~4.45q~7.1
CH₃~1.45t~7.1

Interpretation of ¹H NMR Spectrum:

  • Aromatic Protons (H2, H4): The H2 and H4 protons are the most deshielded due to the anisotropic effect of the aromatic rings and the electron-withdrawing effect of the adjacent nitrogen atom and the C3-ester group. They appear as doublets due to meta-coupling (⁴J) with each other.

  • Aromatic Protons (H5, H7, H8): These protons on the benzo-fused ring exhibit a predictable pattern. H5 shows a doublet from ortho-coupling to H7. H8 appears as a doublet due to meta-coupling with H7. H7 is a doublet of doublets, being coupled to both H5 (ortho) and H8 (meta). The presence of the bromine at C6 deshields H5 and H7.

  • Ethyl Group Protons (O-CH₂, CH₃): The methylene (CH₂) protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to ~4.45 ppm. They appear as a quartet due to coupling with the three methyl (CH₃) protons. The methyl protons appear as a triplet around ~1.45 ppm, coupled to the two methylene protons. This classic quartet-triplet pattern is definitive for an ethyl group.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C=O~165.0
C2~152.5
C4~149.0
C8a~147.5
C4a~135.0
C7~133.0
C5~131.0
C3~129.5
C8~129.0
C6~122.0
O-CH₂~61.5
CH₃~14.5

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing far downfield around 165.0 ppm.

  • Quaternary Carbons (C4a, C8a, C3, C6): These carbons, which bear no protons, often show weaker signals. C6, being directly attached to the electronegative bromine atom, will have its chemical shift influenced significantly (ipso-effect).

  • Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons (C2, C4, C5, C7, C8) are influenced by their position relative to the nitrogen, bromine, and ester groups.

  • Aliphatic Carbons (O-CH₂, CH₃): The ethyl group carbons appear in the upfield region, with the methylene carbon (~61.5 ppm) being deshielded by the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Key IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H Stretch (sp²)Aromatic C-H
~2980-2850C-H Stretch (sp³)Aliphatic C-H (Ethyl)
~1725C=O Stretch (strong)Ester Carbonyl
~1600-1450C=C and C=N StretchQuinoline Ring System
~1250C-O Stretch (asymmetric)Ester (C-O-C)
~1100-1000C-Br StretchAryl Bromide
~900-675C-H Out-of-Plane BendAromatic C-H

Interpretation of IR Spectrum: The IR spectrum provides clear, confirmatory evidence for the key functional groups.

  • The most prominent peak will be the strong, sharp absorption around 1725 cm⁻¹ , which is characteristic of the C=O stretch in an α,β-unsaturated ester.[5]

  • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[5][6]

  • The complex fingerprint region (below 1500 cm⁻¹) will contain vibrations for the quinoline C=C/C=N bonds and the C-O stretch of the ester. The C-Br stretch is expected in the lower frequency region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming the molecular formula and offering further structural clues.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential. This allows for the determination of the exact mass to within a few parts per million (ppm), which can be used to confirm the elemental composition.

Predicted Mass Spectrum Data
  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units:

    • m/z ≈ 280.0 (for the ⁷⁹Br isotope)

    • m/z ≈ 282.0 (for the ⁸¹Br isotope)

  • Exact Mass: High-resolution mass spectrometry (HRMS) would yield an exact mass for the [M+H]⁺ ion of approximately 280.9971 , confirming the molecular formula C₁₂H₁₁BrNO₂⁺.

  • Key Fragments: Fragmentation might involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (400 MHz Spectrometer) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Fourier Transform & Phase Correction acquire_h1->process acquire_c13->process reference Reference to Solvent process->reference integrate Integration & Peak Picking reference->integrate interpret Structural Interpretation integrate->interpret

Caption: Standard experimental workflow for NMR spectroscopic analysis.

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers complementary information, and together they form a self-validating system of analysis. The predicted data and interpretations in this guide serve as a robust framework for researchers working with this compound, ensuring data integrity and facilitating its application in complex synthetic and medicinal chemistry programs.

References

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  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calcul
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  • Compound ethyl 4-(3-acetylanilino)
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An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities. Ethyl 6-bromoquinoline-3-carboxylate (CAS: 481054-89-1) represents a key synthetic intermediate, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position provides handles for extensive chemical modification, enabling the exploration of a vast chemical space. While direct and extensive research on the definitive mechanism of action of this specific molecule is nascent, analysis of structurally related quinoline-3-carboxylate and 6-bromoquinoline analogs provides a strong foundation for predicting its biological targets and cellular effects. This guide synthesizes current knowledge to propose several plausible mechanisms of action, focusing on anticancer and antimicrobial activities, and provides detailed, field-proven experimental protocols to validate these hypotheses.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a key structural motif in a variety of natural products and synthetic molecules with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4]

This compound serves as a high-value, multifunctional chemical scaffold.[5] Its core structure features:

  • A bromo substituent at the 6-position , which is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification to access a wide array of 6-aryl or 6-alkynyl quinoline derivatives.[5]

  • An ethyl carboxylate group at the 3-position , which can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides, providing an additional handle for structural modification. A carboxylic acid group at this position has been shown to be crucial for the inhibitory activity of some quinoline derivatives.[6]

Given the established biological activities of analogous compounds, derivatives of this compound are predicted to exhibit significant therapeutic potential, primarily as anticancer and antimicrobial agents.[5][7] This guide will explore the most probable molecular mechanisms underpinning these potential activities.

Proposed Anticancer Mechanisms of Action

The anticancer potential of quinoline derivatives is multifaceted, with various analogs shown to interfere with cancer cell proliferation through several distinct mechanisms.[2][8] For this compound and its derivatives, the most promising mechanisms to investigate are the inhibition of topoisomerase enzymes, modulation of protein kinase signaling, and the induction of apoptosis.

2.1. Inhibition of Human DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[9] They are validated targets for cancer chemotherapy because rapidly proliferating tumor cells have elevated levels of these enzymes.[10] Many quinoline-based compounds have been reported to function as topoisomerase poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death.[7][11]

Notably, bromo-substituted quinolines have demonstrated the ability to inhibit human DNA topoisomerase I.[1][12][13] It is hypothesized that the planar quinoline ring intercalates into the DNA, while substituents interact with the enzyme, preventing the re-ligation of the DNA strand.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation A Synthesize/Acquire This compound and its derivatives B Perform Topoisomerase I DNA Relaxation Assay A->B C Determine IC50 Value B->C D Treat Cancer Cell Lines (e.g., HT29, HeLa) C->D Proceed with potent compounds E Assess for DNA Damage (γH2AX foci staining) D->E F Confirm Top1-DNA Cleavage Complex Formation D->F

Caption: Workflow for validating topoisomerase I inhibition.

2.2. Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways controlling cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8] The quinoline scaffold is a privileged structure for designing kinase inhibitors.[7]

Specific quinoline derivatives have been identified as potent inhibitors of various kinases, including:

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[7]

  • Tyrosine Kinases: Such as EGFR, VEGFR-2, and c-Kit, which are crucial for tumor growth and angiogenesis.[2]

  • ATM Kinase: A key mediator of the DNA damage response (DDR) pathway. Inhibition of ATM can sensitize cancer cells to DNA-damaging therapies.[6][14]

The 6-bromo substitution is often favored in the synthesis of kinase inhibitors, potentially due to its ability to form key interactions within the enzyme's active site.[5]

2.3. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effect by inducing apoptosis in tumor cells. Several studies have shown that quinoline-3-carboxylate derivatives can trigger apoptosis through the up-regulation of the intrinsic (mitochondrial) pathway.[4][15] This typically involves:

  • Modulation of Bcl-2 Family Proteins: Decreasing the expression of anti-apoptotic proteins (like Bcl-2) and increasing the expression of pro-apoptotic proteins (like Bax).

  • Caspase Activation: Leading to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3/7), which dismantle the cell.

G Compound This compound Derivative Target Cellular Target (e.g., Kinase, Topoisomerase) Compound->Target Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Target->Bcl2 inhibition Bax Bax (Pro-apoptotic) Expression ↑ Target->Bax activation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito inhibits Bax->Mito promotes CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner) Apoptosome->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

Proposed Antimicrobial Mechanism of Action

The quinolone family of antibiotics is well-established, with a known mechanism of action targeting bacterial DNA synthesis.[5] It is highly probable that this compound and its derivatives will share this mechanism.

  • Target Enzymes: The primary targets are two essential bacterial type II topoisomerases: DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria).

  • Mechanism: These compounds bind to the enzyme-DNA complex, trapping the enzyme in its cleavage-competent state. This leads to an accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately, bacterial cell death. The bromine and ethoxycarbonyl groups are expected to influence the compound's binding affinity and specificity for these targets.[5]

Experimental Protocols for Mechanism Validation

To empirically determine the mechanism of action, a systematic, multi-step validation process is required. The following protocols provide a robust framework for this investigation.

Protocol 1: Cellular Cytotoxicity Assessment (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Topoisomerase I DNA Relaxation Assay

This in vitro assay directly measures the inhibitory effect of the compound on topoisomerase I activity.

Principle: Human Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is blocked, and the DNA remains in its supercoiled form. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 10X Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 1% BSA, 10 mM DTT)

    • Supercoiled plasmid DNA (e.g., pBR322, 0.25 µg)

    • Test compound at various concentrations (e.g., 1, 10, 100 µM)

    • Human Topoisomerase I enzyme (1 unit)

    • Nuclease-free water to a final volume of 20 µL.

    • Include a "no enzyme" control, a "no compound" (positive) control, and a known inhibitor control (e.g., Camptothecin).

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.

  • Electrophoresis: Add 2.5 µL of 10X DNA loading dye to each sample. Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Visualize the DNA bands under a UV transilluminator. The supercoiled form (Form I) runs faster than the relaxed form (Form II).

  • Analysis: Assess the degree of inhibition by observing the persistence of the supercoiled DNA band in the presence of the test compound compared to the positive control, which should show mostly relaxed DNA.

Protocol 3: Apoptosis Quantification by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

Data Summary and Interpretation

Systematic evaluation using the protocols described above will generate quantitative data to support or refute the proposed mechanisms of action. The results should be tabulated for clear comparison.

Table 1: Example Biological Activity Data for Quinoline Analogs

Compound ReferenceTarget/AssayCell LineActivity (IC₅₀ / GI₅₀)Source
Analog 4m AntiproliferativeMCF-70.33 µM[4][15]
Analog 4k AntiproliferativeK5620.28 µM[4][15]
Compound 11 AntiproliferativeC69.6 µg/mL[12]
Compound 11 AntiproliferativeHT295.45 µg/mL[12]
Compound 28 Topoisomerase IIn vitro29 nM[11]
Compound 8a CytotoxicityMCF-715.85 µM[16]

Note: The data above is for structurally related compounds and serves as a benchmark for what might be expected from novel derivatives of this compound.

Conclusion and Future Directions

This compound is a promising and versatile starting point for the development of new therapeutic agents. Based on extensive evidence from analogous structures, its derivatives are strongly predicted to exhibit anticancer and antimicrobial activities. The most probable mechanisms include the inhibition of topoisomerases and protein kinases, and the induction of apoptosis. The experimental framework provided in this guide offers a clear, validated pathway for researchers to elucidate the precise mechanism of action of novel compounds derived from this scaffold. Future work should focus on synthesizing a library of derivatives, performing the outlined assays to build a robust structure-activity relationship (SAR) profile, and advancing the most potent and selective compounds into further preclinical development.

References
  • Anticancer Agents Med Chem. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). [Link]

  • PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. [Link]

  • ResearchGate. (n.d.). (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • CORE. (n.d.). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. [Link]

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The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to the Applications of Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents. Within this esteemed class of heterocycles, Ethyl 6-bromoquinoline-3-carboxylate emerges as a particularly strategic and versatile building block. Its intrinsic chemical functionalities—a reactive bromine atom poised for cross-coupling and an adaptable ethyl ester—provide medicinal chemists with a robust platform for molecular diversification. This technical guide synthesizes field-proven insights into the synthesis, reaction chemistry, and, most critically, the application of this compound in the design and discovery of novel therapeutic agents, with a focus on kinase inhibitors and antiviral compounds. We will explore the causality behind its utility, present detailed experimental protocols, and offer a forward-looking perspective on its potential in next-generation drug development.

The Strategic Importance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif that has consistently yielded compounds with significant biological activities. Its rigid, planar structure and ability to form various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) allow for high-affinity binding to a diverse range of biological targets. This inherent versatility has led to the development of numerous FDA-approved drugs for conditions ranging from cancer to infectious diseases.[1] The strategic placement of functional groups on this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This compound: A Profile of a Powerhouse Intermediate

This compound (CAS: 481054-89-1) is a trifunctionalized scaffold that offers a convergence of desirable features for drug discovery programs.

PropertyValueReference
Molecular Formula C₁₂H₁₀BrNO₂[2]
Molecular Weight 280.12 g/mol [2]
Appearance Solid-
Key Features 1. Quinoline Core: Privileged scaffold. 2. C-6 Bromo Group: Versatile handle for cross-coupling. 3. C-3 Ethyl Ester: Site for hydrolysis and amidation.-

The true value of this intermediate lies in the orthogonal reactivity of its functional groups. The bromine atom at the 6-position serves as a linchpin for introducing complexity and building structure-activity relationships (SAR), while the ethyl ester at the 3-position provides a route to amides and other derivatives, which are crucial for tuning solubility and target engagement.

Synthesis of the Core Scaffold

The construction of the this compound core is efficiently achieved through established heterocyclic chemistry principles. One prevalent and robust method is a variation of the Gould-Jacobs reaction. A more direct synthesis involves the reductive cyclization of a nitrobenzaldehyde with a dialkoxypropanoate.[2]

Experimental Protocol: Synthesis of this compound[2]

  • Reaction:

    • To a solution of 5-bromo-2-nitrobenzaldehyde (10.0 mmol) in ethanol (25 mL), add Tin(II) chloride dihydrate (40.0 mmol).

    • To this mixture, add ethyl 3,3-diethoxypropanoate (25.0 mmol).

    • Heat the reaction mixture to reflux and maintain for 5 hours.

    • Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Filter the resulting mixture to remove inorganic solids.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 5-bromo-2-nitrobenzaldehyde Reaction Reductive Cyclization SM1->Reaction SM2 ethyl 3,3-diethoxypropanoate SM2->Reaction Reagent1 SnCl₂·2H₂O (Reductant) Reagent1->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Condition Reflux, 5h Condition->Reaction Product This compound Reaction->Product

Key Chemical Transformations and Applications

The utility of this compound is best understood by examining the transformations it enables. The C-6 bromine and C-3 ester are the primary sites for synthetic elaboration.

Diversification via Palladium-Catalyzed Cross-Coupling at C-6

The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling rapid exploration of the chemical space around the quinoline core to optimize target affinity and selectivity.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing (hetero)aryl moieties.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can serve as isosteres or be further functionalized.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

G cluster_reactions Palladium-Catalyzed Cross-Coupling at C-6 Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd catalyst, base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd catalyst, base Product_Suzuki 6-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Sonogashira 6-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Buchwald 6-Amino Derivative Buchwald->Product_Buchwald

Modification of the C-3 Ethyl Ester

The ester at the 3-position provides another critical handle for modification.

  • Hydrolysis: Saponification of the ethyl ester yields the corresponding carboxylic acid. This introduces a key hydrogen bond donor/acceptor and a point for further conjugation.

  • Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a library of amides. This is a classic strategy for improving pharmacokinetic properties and introducing new binding interactions.

  • Reduction/Grignard Reaction: The ester can be reduced to the corresponding alcohol or, as demonstrated in recent patent literature, reacted with organometallic reagents like Grignard reagents to form tertiary alcohols.

Case Study 1: Development of Potent Antivirals against Enterovirus D68 (EV-D68)

A recent publication in the Journal of Medicinal Chemistry provides a compelling, field-proven application of this compound as a foundational scaffold for novel antiviral agents.[2] Researchers targeted EV-D68, a virus causing respiratory illness, by designing inhibitors that bind to the viral protein 1 (VP1).

The synthetic strategy began with the hydrolysis of this compound to 6-bromoquinoline-3-carboxylic acid . This acid was then coupled with various anilines to produce a series of amide derivatives. A subsequent Suzuki coupling at the C-6 position was used to introduce diverse aryl and heteroaryl groups. This dual-functionalization approach allowed for a systematic SAR study.

The optimized lead compound, 19 , demonstrated potent antiviral activity with an EC₅₀ value of 0.05 to 0.10 µM against various EV-D68 strains.[2] Mechanistic studies confirmed that the compound inhibits viral replication by interacting with the VP1 capsid protein.[2] Furthermore, compound 19 exhibited promising metabolic stability and oral bioavailability in rats, underscoring its potential as a drug candidate.[2]

G Start This compound Step1 1. NaOH, H₂O/EtOH (Hydrolysis) Start->Step1 Intermediate1 6-bromoquinoline-3-carboxylic acid Step1->Intermediate1 Step2 2. Amine, HATU (Amide Coupling) Intermediate1->Step2 Intermediate2 6-bromo-N-aryl-quinoline-3-carboxamide Step2->Intermediate2 Step3 3. Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ (Suzuki Coupling) Intermediate2->Step3 Final Compound 19 (Potent EV-D68 Inhibitor) Step3->Final

Case Study 2: A Gateway to Kinase Inhibitors

The quinoline scaffold is prevalent in numerous FDA-approved kinase inhibitors. Recent patent literature further establishes the utility of this compound as a precursor for novel kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) which are crucial regulators of the cell cycle and are often dysregulated in cancer.

A key transformation described involves the treatment of this compound with a Grignard reagent, such as methylmagnesium bromide. This reaction converts the C-3 ethyl ester into a tertiary alcohol, 2-(6-bromoquinolin-3-yl)propan-2-ol . This transformation is significant as it replaces the planar ester with a three-dimensional functional group that can probe different regions of a kinase active site. The resulting alcohol can serve as a hydrogen bond donor or be further functionalized. The bromo-substituent remains intact, ready for subsequent cross-coupling reactions to build out the final inhibitor.

This approach highlights the strategic value of the intermediate, allowing for the construction of complex, non-planar pharmacophores essential for achieving high potency and selectivity in modern kinase inhibitor design.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its dual reactive sites, coupled with the proven pharmacological potential of the quinoline core, provide an efficient and versatile platform for generating diverse libraries of complex molecules. The successful application of this scaffold in the development of potent antiviral agents and its clear potential in the synthesis of next-generation kinase inhibitors validate its importance. As medicinal chemists continue to tackle increasingly complex biological targets, the demand for such powerful, adaptable, and strategically functionalized building blocks will only intensify. This compound is poised to remain a lynchpin in the design of novel therapeutics for years to come.

References

  • Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Aminoheteroaryl kinase inhibitors. Google Patents.

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Ethyl 6-bromoquinoline-3-carboxylate: A Technical Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 6-bromoquinoline-3-carboxylate has emerged as a particularly valuable and versatile synthetic building block for the construction of complex quinoline-based molecular libraries.[1] This technical guide provides an in-depth analysis of its physicochemical properties, strategic reactivity, and core applications in modern organic synthesis. We will explore the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and provide field-proven, step-by-step protocols. The narrative is designed for researchers, chemists, and drug development professionals, offering actionable insights to leverage this powerful intermediate in their synthetic endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. This bicyclic aromatic system, comprising a benzene ring fused to a pyridine ring, is a foundational motif in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The synthetic utility of this compound (CAS: 481054-89-1) lies in its two distinct and orthogonally reactive functional handles, which permit sequential and controlled molecular diversification.[1] This guide serves to illuminate the synthetic pathways unlocked by this key intermediate.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 481054-89-1[2][3][4]
Molecular Formula C₁₂H₁₀BrNO₂[2][3]
Molecular Weight 280.12 g/mol [2][4]
Synonym 6-Bromoquinoline-3-carboxylic acid ethyl ester[2]
Appearance Solid / Powder
Storage Store at room temperature[2][3]

Safety & Handling: This chemical is intended for professional research and manufacturing use only.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[5]

The Strategic Importance of Functional Groups

The synthetic power of this compound stems from its two primary reaction sites: the C6-bromo group and the C3-ethyl carboxylate group. These sites offer distinct opportunities for molecular elaboration.

Caption: Key reactive sites on this compound.

  • C6-Bromo Group : The bromine atom on the electron-deficient quinoline ring is an excellent leaving group, making it highly amenable to a variety of palladium-catalyzed cross-coupling reactions.[1] This position is the primary site for introducing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of 6-substituted quinolines.[6]

  • C3-Ethyl Carboxylate Group : The ester at the 3-position provides a secondary handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used in other carboxylate chemistries.[1] This allows for late-stage functionalization or modulation of physicochemical properties like solubility.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry. This building block is an ideal substrate for three of the most powerful transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the method of choice for creating biaryl or vinyl-substituted aromatic systems by coupling an organoboron species with an aryl halide.[7] This reaction is fundamental for accessing a wide range of derivatives from this compound.

Suzuki_Workflow Start Start Materials Reagents This compound + Aryl/Vinyl Boronic Acid or Ester Start->Reagents Reaction Suzuki-Miyaura Coupling Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Conditions Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Ligand (e.g., SPhos, XPhos) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O, Toluene) Conditions->Reaction Purification Column Chromatography Workup->Purification Product 6-Aryl/Vinyl-quinoline Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Expert Insights: The choice of catalyst, ligand, and base is critical for success. For electron-neutral or -rich boronic acids, a standard catalyst like Pd(PPh₃)₄ with a carbonate base is often sufficient.[7] However, for more challenging or sterically hindered substrates, a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos), is employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8] The use of an aqueous solvent system (e.g., dioxane/water) is common as it aids in the dissolution of the inorganic base.[7]

Representative Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[7]

  • Heat the reaction mixture with vigorous stirring at 80-100 °C for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 6-arylquinoline product.

ComponentTypical RangeRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Boronic Acid 1.1-2.0 equiv.Excess drives the reaction to completion and accounts for potential homocoupling.
Base 2.0-4.0 equiv.Activates the boronic acid for transmetalation.[9]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is invaluable for installing an alkynyl group at the 6-position, which can be a key pharmacophore or a handle for further transformations like click chemistry or cyclizations.[6][11]

Caption: General reaction scheme for the Sonogashira coupling.

Expert Insights: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[10] The amine base (e.g., triethylamine) serves both as the base and often as the solvent. The key to a successful reaction is maintaining anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination in pharmaceutical intermediates.[12]

Representative Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[11]

  • Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).[11]

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine to remove the amine salt and inorganic residues.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylquinoline.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[13] This reaction is critical for installing amine, amide, or other nitrogen-containing heterocycles at the 6-position of the quinoline core, a common feature in bioactive molecules.[14][15]

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add Ar-Br complex1 Ar-Pd(II)(L)n-X oxidative_add->complex1 amine_assoc Amine Association (R₂NH) complex1->amine_assoc + R₂NH complex2 [Ar-Pd(II)(L)n(R₂NH)-X] amine_assoc->complex2 deprotonation Deprotonation (Base) complex2->deprotonation + Base complex3 Ar-Pd(II)(L)n-NR₂ deprotonation->complex3 reductive_elim Reductive Elimination complex3->reductive_elim reductive_elim->pd0 Product out product Ar-NR₂ reductive_elim->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights: The success of the Buchwald-Hartwig amination hinges on the ligand used. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential.[13][14] They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine or the intermediate palladium-amine complex.[14][15] The reaction must be performed under strictly anhydrous and anaerobic conditions as the catalysts and reagents are sensitive to air and moisture.[16]

Representative Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[14]

  • Add the this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Add anhydrous, degassed toluene or dioxane via syringe.[14]

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 6-aminoquinoline derivative.[14]

Modifications at the C-3 Carboxylate Position

While cross-coupling at the C6-position is the primary application, the C3-ester provides a valuable secondary site for diversification. The most common transformation is hydrolysis to the carboxylic acid, followed by amide bond formation.

C3_Modification_Workflow start_ester Ethyl 6-R-quinoline- 3-carboxylate step1 Hydrolysis start_ester->step1 acid 6-R-quinoline- 3-carboxylic acid step1->acid step2 Amide Coupling acid->step2 amide 6-R-quinoline- 3-carboxamide step2->amide cond1 NaOH or LiOH EtOH/H₂O, reflux cond1->step1 cond2 R'₂NH, Coupling Agent (e.g., EDAC, HATU) Base (e.g., DIPEA) cond2->step2

Caption: Workflow for converting the C3-ester to a C3-amide.

This two-step sequence is extremely useful for late-stage functionalization, allowing chemists to introduce new functionalities or modulate the properties of a lead compound after the core has been assembled via C-6 cross-coupling. For example, a series of novel quinoline derivatives with fatty amide side chains at the C7 position (analogous to C3 modifications) have been synthesized and shown to possess promising cytotoxicity against cancer cell lines.[17]

Conclusion: The Expanding Role in Chemical Synthesis

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its dual-functional nature allows for a programmed and divergent approach to the synthesis of complex molecular architectures. The robust and well-understood palladium-catalyzed reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable pathways to a vast chemical space. As research continues into novel therapeutics, including targeted agents and protein degraders where this molecule can serve as a core building block, the importance of this compound is set to grow, solidifying its status as an indispensable tool for the modern synthetic chemist.[3]

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A Technical Guide to the Theoretical & Computational Analysis of Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the theoretical and computational characterization of a specific derivative, Ethyl 6-bromoquinoline-3-carboxylate. By employing a suite of in silico techniques, primarily Density Functional Theory (DFT) and molecular docking, we can predict and rationalize its physicochemical properties, electronic structure, reactivity, and potential as a therapeutic agent. This document serves as a comprehensive manual, outlining the causal logic behind computational choices and providing validated protocols to empower researchers in the rational design of novel quinoline-based drugs.

The Significance of the Quinoline Scaffold in Drug Discovery

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is not merely a synthetic curiosity but a recurring motif in nature and pharmacology.[1] Its derivatives are known to possess a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The specific substitutions on the quinoline ring system are critical determinants of these properties.[5]

The subject of this guide, this compound, incorporates three key features that modulate its potential activity:

  • The Quinoline Core: Provides the fundamental aromatic, heterocyclic structure for intercalation with biological macromolecules.

  • A Bromine Atom at Position 6: The presence of a halogen like bromine can significantly enhance bioactivity, often by increasing lipophilicity and forming halogen bonds, which are crucial for target binding.[6]

  • An Ethyl Carboxylate Group at Position 3: This group acts as a key site for hydrogen bonding and can influence the molecule's solubility, stability, and pharmacokinetic profile.

Understanding this molecule at a quantum-mechanical level is paramount for predicting its behavior and rationally designing more potent and selective analogues.

Core Methodologies for In Silico Investigation

A robust theoretical investigation of a drug candidate like this compound relies on a synergistic combination of quantum mechanics and molecular mechanics.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules.[4][5] It offers a balance between accuracy and computational cost, making it the workhorse for computational chemistry.

Causality of Method Selection:

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for organic molecules.[5][7] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for geometries, vibrational frequencies, and electronic properties.

  • Basis Set: The 6-311++G(d,p) basis set is a common and robust choice. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and non-covalent interactions. The "(d,p)" denotes polarization functions, which allow for anisotropy in the electron distribution and are essential for describing bonding accurately.

This protocol outlines the steps for obtaining the stable, lowest-energy structure and its theoretical vibrational spectra.

  • Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Software and Keywords: Use a quantum chemistry package like Gaussian.[1] The input file's route section should specify: #p B3LYP/6-311++G(d,p) Opt Freq.

    • #p: Prints additional output.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

    • Opt: Requests a geometry optimization to find the energy minimum.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict IR and Raman spectra.

  • Execution: Run the calculation.

  • Analysis:

    • Verify the optimization has converged.

    • Confirm the absence of imaginary frequencies.

    • Extract the optimized Cartesian coordinates.

    • Visualize the calculated vibrational modes and compare the predicted IR spectrum with experimental data for validation.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4][8] It is indispensable in drug discovery for identifying potential biological targets and understanding binding mechanisms.[4][9]

Structural, Spectroscopic, and Electronic Insights

The application of DFT provides a granular view of the molecule's fundamental properties.

Optimized Molecular Geometry

Geometry optimization yields the most stable 3D conformation of the molecule. Key parameters like bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data from X-ray crystallography if available. For quinoline derivatives, DFT calculations can accurately predict the planarity of the ring system and the orientation of substituents.[10]

Table 1: Representative Theoretical Geometric Parameters for Substituted Quinolines

Parameter Bond Typical Calculated Value (Å)
Bond Length C=N ~1.32
C-Br ~1.90
C=O ~1.21
C-O (ester) ~1.35
Bond Angle C-N-C (in ring) ~117°
O=C-O (ester) ~124°

Note: These are typical values for related structures; specific values for this compound would be generated from a dedicated DFT calculation.

Vibrational Analysis (FT-IR & Raman)

Frequency calculations predict the molecule's vibrational modes, which correspond to the peaks in its infrared (IR) and Raman spectra. This theoretical spectrum is a molecular fingerprint. By comparing the calculated frequencies with experimental spectra, one can validate the accuracy of the computational model and assign specific vibrational modes to observed experimental peaks.[9]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3]

  • Small HOMO-LUMO Gap: Implies high chemical reactivity and a greater tendency to undergo electronic transitions, which is relevant for optoelectronic properties.[9]

  • Large HOMO-LUMO Gap: Suggests high kinetic stability.

The energies of these orbitals are used to calculate global reactivity descriptors.[9]

Table 2: Key Quantum-Molecular Descriptors

Descriptor Formula Interpretation
Ionization Potential (I) I = -EHOMO Energy required to remove an electron.
Electron Affinity (A) A = -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.
Electrophilicity Index (ω) ω = μ² / (2η) Propensity to accept electrons.

(where μ is the chemical potential)

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is invaluable for understanding intermolecular interactions, particularly in a biological context.[9] The MEP map visually identifies:

  • Electron-rich regions (Negative Potential): Shown in red, these are sites for electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., the nitrogen atom, carbonyl oxygen).

  • Electron-deficient regions (Positive Potential): Shown in blue, these are sites for nucleophilic attack and are likely to act as hydrogen bond donors.

  • Neutral regions (Zero Potential): Shown in green, typically associated with nonpolar, lipophilic parts of the molecule.

This map provides a powerful visual hypothesis for how the molecule will orient itself within a protein's binding pocket.

Application in Drug Discovery: A Molecular Docking Workflow

Given the prevalence of quinoline derivatives as anticancer agents[2][6][11] and enzyme inhibitors[4][12], a molecular docking study is a logical next step. This workflow outlines the process of evaluating this compound against a hypothetical protein target, such as a kinase or DNA gyrase.[6]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate charges using software like AutoDock Tools or Schrödinger Maestro.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy 3D structure of this compound.

    • Assign appropriate atom types and charges.

  • Grid Box Generation: Define the search space for the docking simulation. This is typically a cube centered on the known active site of the protein.

  • Docking Execution:

    • Run the docking algorithm using software like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the grid box.

    • The program calculates a binding affinity score (e.g., in kcal/mol) for the best poses. A more negative score indicates a stronger predicted binding affinity.[7]

  • Results Analysis:

    • Analyze the top-ranked poses.

    • Visualize the ligand-receptor complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds, π-π stacking).

    • This analysis provides a structural basis for the molecule's potential biological activity and guides the design of new analogues with improved binding.[4]

Visualizing Workflows and Concepts

Diagrams are essential for clarifying complex processes and relationships in computational chemistry.

G cluster_0 Computational Workflow A 1. Structure Input (this compound) B 2. DFT Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum, Predict Spectra) B->C D 4. Property Calculation (FMO, MEP, NBO) B->D E 5. Molecular Docking (Protein Target) B->E G 7. Lead Optimization (Rational Drug Design) D->G F 6. Binding Mode Analysis (Identify Interactions) E->F F->G

Caption: A typical workflow for the theoretical investigation of a drug candidate.

FMO_Concept cluster_0 Frontier Molecular Orbitals (FMOs) HOMO HOMO (Highest Occupied) Electron Donor LUMO LUMO (Lowest Unoccupied) Electron Acceptor Gap Energy Gap (ΔE) Determines Reactivity & Stability HOMO->Gap LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Transition Electronic Transition Gap->Transition

Caption: Relationship between FMOs and molecular properties.

Conclusion and Future Directions

The theoretical framework presented here provides a powerful, predictive lens through which to study this compound. DFT calculations offer fundamental insights into its structure, stability, and reactivity, while molecular docking provides a testable hypothesis of its potential biological function. The true power of this approach lies in its synergy with experimental work. Theoretical predictions for spectroscopic data must be validated against experimental FT-IR and NMR results.[3] Similarly, docking predictions should guide and be validated by in vitro enzymatic assays and cell-based studies.[12] By integrating these computational protocols into the drug discovery pipeline, researchers can accelerate the journey from a promising scaffold to a viable clinical candidate.

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The Ascendant Trajectory of Bromoquinolines in Oncology: A Technical Guide to Anticancer Potential and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline Scaffold as a "Privileged" Structure in Oncology

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its inherent ability to intercalate into DNA and interact with various enzymatic targets has rendered it a fertile ground for the development of novel therapeutic agents. Within this esteemed class of compounds, the strategic introduction of bromine atoms onto the quinoline ring has emerged as a particularly fruitful strategy, significantly enhancing their anticancer properties.[5][6] This technical guide provides an in-depth exploration of the anticancer potential of bromoquinoline compounds, elucidating their structure-activity relationships, diverse mechanisms of action, and the experimental methodologies pivotal for their evaluation.

I. The Crucial Role of Bromine Substitution: A Structure-Activity Relationship (SAR) Deep Dive

The anticancer efficacy of bromoquinoline derivatives is intricately linked to the position, number, and stereoelectronic properties of the bromine substituent(s) on the quinoline nucleus.[5] Unsubstituted quinoline and its simple hydroxylated analogue, 8-hydroxyquinoline, exhibit minimal anticancer activity, underscoring the necessity of functionalization to impart cytotoxicity.[5]

Key Determinants of Anticancer Potency:

  • Position Matters: The location of the bromine atom significantly influences biological activity. For instance, in the context of 8-hydroxyquinolines, bromination at positions 5 and 7 has been shown to be particularly effective.[7]

  • The Power of Multiplicity: Dibromo- and even tetrabromo-substituted quinolines often exhibit superior potency compared to their mono-bromo counterparts.[5][6] For example, 5,7-dibromo-8-hydroxyquinoline is notably more potent than 7-bromo-8-hydroxyquinoline.[5]

  • Synergistic Alliances with Other Functional Groups: The true potential of bromoquinolines is often unlocked through synergistic interactions with other substituents. The presence of electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN) groups, in conjunction with bromine, can dramatically amplify antiproliferative effects.[5][6] For instance, 6,8-dibromo-5-nitroquinoline displays remarkable inhibitory activity against various cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, is inactive.[6] Similarly, the combination of bromo and methoxy (-OCH3) groups has also demonstrated potent anticancer effects.[6]

Quantitative Insights into SAR:

To illustrate these relationships, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of bromoquinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain)6.7[7][8]
HeLa (Cervical)8.2[7][8]
HT29 (Colon)9.5[7][8]
5-Bromo-8-hydroxyquinolineC6 (Rat Brain)15.3[8]
HeLa (Cervical)18.1[8]
HT29 (Colon)20.4[8]
7-Bromo-8-hydroxyquinolineC6 (Rat Brain)20.1[8]
HeLa (Cervical)22.5[8]
HT29 (Colon)25.6[7][8]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain)5.45 - 9.6[6]
HeLa (Cervical)5.45 - 9.6[6]
HT29 (Colon)5.45 - 9.6[6]
6,8-dibromo-5-nitroquinolineC6 (Rat Brain)~18.5[6]
HeLa (Cervical)~8.9[6]
HT29 (Colon)~9.7[6]

Note: IC50 values for 6,8-dibromo-5-nitroquinoline were converted from µM to µg/mL for comparison, assuming an approximate molecular weight of 332 g/mol .

The data clearly demonstrates that the introduction and specific placement of bromine atoms, often in concert with other functional groups, is a viable and potent strategy for enhancing the anticancer properties of the quinoline scaffold.[5]

SAR_Flow cluster_scaffold Quinoline Core cluster_modification Chemical Modification cluster_outcome Biological Outcome Quinoline Unsubstituted Quinoline (Minimal Activity) Bromination Bromination (Enhanced Activity) Quinoline->Bromination Introduction of Br Other_Sub Other Substituents (-NO2, -CN, -OCH3) Bromination->Other_Sub Combined with Potent_Analog Potent Anticancer Analogues Bromination->Potent_Analog Increased Potency Other_Sub->Potent_Analog Synergistic Effect

Caption: Logical flow of structure-activity relationships for substituted quinolines.

II. Unraveling the Mechanisms of Action: A Multi-pronged Assault on Cancer

Bromoquinoline compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple critical cellular processes simultaneously. This multi-targeted approach is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells.

A. DNA Damage and Repair Inhibition: A Direct Strike at the Genome

A primary mechanism of action for many bromoquinolines is the induction of DNA damage and the subsequent inhibition of DNA repair pathways.[9][10][11][12]

  • Topoisomerase Inhibition: Several bromoquinoline derivatives, particularly 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of human topoisomerase I.[6][7] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[8] By inhibiting these enzymes, bromoquinolines lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[7][8]

  • Targeting the DNA Damage Response (DDR): The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions.[10][12] Cancer cells with existing DDR defects are often highly dependent on the remaining repair pathways for survival, a vulnerability known as synthetic lethality.[10][12][13] Bromoquinolines can exploit this by inhibiting key DDR proteins such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia-and-Rad3-related protein), sensitizing cancer cells to DNA-damaging agents and inducing cell death.[12][14]

B. Kinase Inhibition: Disrupting Aberrant Signaling Cascades

Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1][15] Bromoquinolines have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.[1][16]

  • EGFR and HER-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key tyrosine kinases frequently overexpressed or mutated in various solid tumors.[17] Bromoquinoline derivatives have been successfully designed as dual inhibitors of EGFR and HER-2, demonstrating significant antiproliferative activity.[17] For example, 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile has been identified as a potent and selective EGFR kinase inhibitor.[1]

  • Src/Abl Kinase Inhibition: The Src and Abl non-receptor tyrosine kinases are crucial regulators of cell growth and motility, and their dysregulation is implicated in various cancers, including chronic myeloid leukemia (CML).[18][19] Bromo-substituted pyrimidine analogs, which share structural similarities with the quinoline core, have shown promise as potent Bcr-Abl kinase inhibitors.[20] This highlights the potential for developing bromoquinoline-based inhibitors targeting these kinases.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER-2) ATP Binding Site Substrate Downstream Substrate Receptor:f1->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Signal Transduction Bromoquinoline Bromoquinoline Inhibitor Bromoquinoline->Receptor:f1 Binds to ATP Binding Site

Caption: Simplified diagram of bromoquinoline-mediated kinase inhibition.

C. Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the aforementioned mechanisms is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[2][3][4]

  • Apoptosis Induction: Bromoquinoline compounds have been shown to induce apoptosis through various assays, including DNA laddering, which indicates the fragmentation of DNA, a hallmark of apoptosis.[6][7]

  • Cell Cycle Arrest: By interfering with DNA replication and signaling pathways that control cell division, bromoquinolines can cause cells to arrest at different phases of the cell cycle, preventing their proliferation.[2][3]

III. Experimental Workflows for Evaluation and Validation

The preclinical evaluation of bromoquinoline compounds involves a standardized yet adaptable series of in vitro assays to determine their anticancer potential and elucidate their mechanisms of action.

A. Synthesis of Bromoquinoline Derivatives

The synthesis of novel bromoquinoline analogs is the foundational step. This often involves:

  • Regioselective Bromination: The controlled introduction of bromine atoms at specific positions of the quinoline ring or its precursors, such as 1,2,3,4-tetrahydroquinoline.[6]

  • Nucleophilic Substitution: For compounds like nitrated bromoquinolines, the nitro group can activate the bromo group for nucleophilic substitution, allowing the introduction of other functional moieties.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling is a widely used method to couple 3-bromoquinoline with various boronic acids or esters, enabling the synthesis of a diverse library of derivatives.[1]

B. In Vitro Evaluation of Anticancer Activity

A tiered approach is typically employed to assess the antiproliferative and cytotoxic effects of the synthesized compounds.

Experimental_Workflow Start Synthesized Bromoquinoline Compound Library MTT 1. Antiproliferative Assay (e.g., MTT, SRB) Start->MTT IC50 Determine IC50 Values MTT->IC50 Cytotoxicity 2. Cytotoxicity Assay (e.g., LDH Release) IC50->Cytotoxicity Apoptosis 3. Apoptosis Assays (e.g., DNA Laddering, Flow Cytometry) Cytotoxicity->Apoptosis Mechanism 4. Mechanistic Studies (e.g., Kinase Inhibition, Topoisomerase Assay) Apoptosis->Mechanism Lead_Opt Lead Compound Identification and Optimization Mechanism->Lead_Opt

Caption: General experimental workflow for evaluating bromoquinoline anticancer potential.

Step-by-Step Protocol for Antiproliferative (MTT) Assay:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline compounds and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for a specified period (typically 48-72 hours).[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Self-Validating System: The inclusion of a positive control (e.g., a known anticancer drug like doxorubicin or cisplatin) and a negative control (vehicle) in each assay is crucial for validating the results.[8] The consistency of the IC50 values across replicate experiments ensures the reliability of the data.

IV. Future Directions and Therapeutic Outlook

The field of bromoquinoline-based anticancer drug discovery is vibrant and continues to evolve. Several key areas warrant further investigation:

  • Combination Therapies: Exploring the synergistic effects of bromoquinolines with existing chemotherapeutic agents or radiotherapy could lead to more effective treatment regimens with reduced side effects.[22]

  • Targeted Drug Delivery: The development of nanoparticle-based delivery systems for bromoquinoline compounds could enhance their bioavailability, improve tumor targeting, and minimize off-target toxicity.

  • Overcoming Drug Resistance: Investigating the efficacy of bromoquinolines in multidrug-resistant (MDR) cancer cell lines is a critical next step.[21] Some quinoline analogs have already shown potential as MDR protein inhibitors.[21]

  • Clinical Translation: While preclinical data is promising, the ultimate goal is the successful translation of these compounds into clinical trials. Rigorous preclinical toxicology and pharmacokinetic studies are essential prerequisites for advancing lead candidates.

Conclusion

Bromoquinoline compounds represent a highly promising class of anticancer agents with diverse mechanisms of action and significant potential for further development. Their ability to induce DNA damage, inhibit crucial kinase signaling pathways, and trigger apoptosis underscores their multifaceted approach to combating cancer. The structure-activity relationships delineated in this guide provide a rational framework for the design of next-generation bromoquinoline derivatives with enhanced potency and selectivity. As research continues to unravel the intricate details of their biological activities, bromoquinolines are poised to make a substantial impact on the future landscape of oncology.

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Antimicrobial properties of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antimicrobial Properties of Substituted Quinolines

Foreword

The quinoline scaffold represents one of the most vital frameworks in medicinal chemistry.[1] Its journey from the natural antimalarial quinine to the broad-spectrum synthetic fluoroquinolones has cemented its role in combating infectious diseases.[1][2] However, the rise of antimicrobial resistance (AMR) necessitates a continuous and deeper exploration of this versatile heterocycle.[1] This guide is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel antimicrobial agents. It moves beyond a simple recitation of facts to provide a foundational understanding of the causality behind the antimicrobial efficacy of substituted quinolines, the molecular chess match of microbial resistance, and the robust experimental designs required to validate new chemical entities. We will dissect the structure-activity relationships that govern potency, explore the primary and alternative mechanisms of action, and provide detailed, field-proven protocols for their evaluation.

The Core Mechanism: Targeting Bacterial DNA Replication

The classical and most well-understood mechanism of action for the vast family of quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial viability, managing the complex topology of DNA during replication, transcription, and repair.[3]

Quinolones do not simply inhibit these enzymes; they act as molecular wedges, converting them into cellular toxins. The process unfolds as follows:

  • Enzyme-DNA Complex Formation: DNA gyrase or topoisomerase IV creates a transient double-strand break in the DNA to allow another segment of DNA to pass through, thereby relieving supercoiling.[3]

  • Quinolone Intercalation: The quinolone molecule intercalates into this transient complex, binding to both the enzyme and the broken DNA strands. This stabilizes the "cleavage complex."[3][5]

  • Replication Fork Collision: The stabilized complex blocks the progression of the DNA replication fork. This collision leads to the release of lethal double-strand DNA breaks.[3]

  • Cell Death: The accumulation of fragmented chromosomal DNA triggers the SOS response and ultimately leads to bacterial cell death.[4]

While both enzymes are targets, a degree of specificity exists. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[6] This differential sensitivity is a key consideration in spectrum of activity.

Quinolone Mechanism of Action cluster_0 Bacterial Cell Replication DNA Replication Fork Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Replication->Gyrase_TopoIV Relieves Supercoiling Cleavage_Complex Stabilized Ternary Cleavage Complex Replication->Cleavage_Complex Collision DNA Bacterial Chromosome Gyrase_TopoIV->DNA Creates transient break Gyrase_TopoIV->Cleavage_Complex DNA->Cleavage_Complex Quinolone Substituted Quinoline Quinolone->Cleavage_Complex Binds & Stabilizes DSB Double-Strand Breaks Cleavage_Complex->DSB Release of Cell_Death Cell Death DSB->Cell_Death Triggers

Caption: Mechanism of quinolone-mediated bacterial cell death.

Alternative and Emerging Mechanisms

While topoisomerase inhibition is dominant, the chemical diversity of the quinoline scaffold has given rise to derivatives with other mechanisms of action, a critical avenue for overcoming resistance.

  • ATP Synthase Inhibition: The diarylquinoline Bedaquiline, a cornerstone in treating multi-drug resistant tuberculosis, specifically inhibits the proton pump of mycobacterial ATP synthase.[7][8] This disrupts the cell's energy production, a mechanism distinct from traditional quinolones.

  • Peptide Deformylase (PDF) Inhibition: Some novel quinoline derivatives have been designed and evaluated as inhibitors of PDF, an essential bacterial enzyme involved in protein maturation.[9][10][11]

  • Membrane Disruption: Cationic quinolinium salts have been developed to target and disrupt the integrity of the bacterial membrane, a non-specific mechanism that can be effective against resistant strains.[1]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The antimicrobial potency and spectrum of quinoline derivatives are exquisitely sensitive to the nature and position of substituents on the core scaffold.[12] Understanding these SARs is fundamental to designing next-generation agents.[13][14]

SAR_Diagram main N1 N-1: Crucial for gyrase binding and antibacterial activity. Ethyl, cyclopropyl are optimal. N1->N1_point C6 C-6: Fluorine atom dramatically increases potency and cell penetration. C6->C6_point C7 C-7: Governs spectrum of activity. Piperazine rings enhance anti-Pseudomonal activity. C7->C7_point C8 C-8: Methoxy or halogen can enhance activity and modulate pharmacokinetics. C8->C8_point COOH C-3 Carboxylic Acid & C-4 Carbonyl: Essential for binding to DNA gyrase. Planarity is key. COOH->COOH_point

Caption: Key Structure-Activity Relationships of the Quinolone Scaffold.

  • N-1 Position: Substitution at this position is vital for antibacterial activity.[15] Small alkyl groups like ethyl or cyclopropyl are often optimal for potent inhibition of DNA gyrase.

  • C-3 Carboxylic Acid and C-4 Carbonyl: These two groups are essential pharmacophores. They are believed to be the primary interaction points with the DNA-gyrase complex. A planar relationship between them is considered important for this binding.[13]

  • C-6 Position: The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, significantly enhances gyrase inhibition and improves cell penetration, leading to a dramatic increase in potency.[13]

  • C-7 Position: This position is a major determinant of the antimicrobial spectrum and potency. The presence of a piperazine ring or similar nitrogen-containing heterocycles is responsible for the broad-spectrum activity, including against Gram-negative pathogens like Pseudomonas aeruginosa.[15]

  • C-5 and C-8 Positions: Modifications at these positions can further modulate activity and pharmacokinetic properties. An amino group at C-5 or a halogen/methoxy group at C-8 can enhance potency.[13]

The Microbial Counterattack: Mechanisms of Resistance

The clinical utility of quinolones is perpetually threatened by the evolution of bacterial resistance.[16] Resistance typically arises through three primary mechanisms, and high-level resistance often involves a combination of them.[4][6]

  • Alterations in Target Enzymes: This is the most common and clinically significant mechanism.[5] Spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site. These mutations, located in a region termed the Quinolone Resistance-Determining Region (QRDR), reduce the binding affinity of the quinolone to the enzyme-DNA complex, rendering the drug less effective.[3][16]

  • Reduced Drug Accumulation: Bacteria can prevent the quinolone from reaching its intracellular target. This is achieved in two ways:

    • Decreased Permeability: Mutations can alter the porin channels in the outer membrane of Gram-negative bacteria, reducing the influx of the drug.[3]

    • Increased Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport quinolones out of the cell, lowering the intracellular concentration.[3][4]

  • Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids.[16] These plasmids carry genes that confer low-level resistance, which can provide a stepping stone for the selection of higher-level mutational resistance.[3][6] Key plasmid-mediated mechanisms include:

    • Qnr Proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone action.[3][16]

    • AAC(6')-Ib-cr: A variant of an aminoglycoside-modifying enzyme that can acetylate and inactivate certain fluoroquinolones.[3]

    • Plasmid-Encoded Efflux Pumps: Mobile efflux pumps like QepA contribute to reduced drug accumulation.[3]

Mechanisms of Quinolone Resistance cluster_cell Bacterial Cell cluster_mechanisms Target Target Enzymes DNA Gyrase / Topo IV Efflux Efflux Pump Transports quinolone out Porin Porin Channel Reduced influx Target_Mutation Target Alteration (QRDR Mutations) Target_Mutation->Target:head Alters binding site Reduced_Accumulation Reduced Accumulation Reduced_Accumulation->Efflux:head Upregulation of Reduced_Accumulation->Porin:head Modification of Plasmid_Resistance Plasmid-Mediated (qnr, aac, etc.) Plasmid_Resistance->Target:head Protects target (Qnr) Plasmid_Resistance->Efflux:head Encodes mobile pumps

Caption: The three primary mechanisms of bacterial resistance to quinolones.

Experimental Evaluation: Protocols for Determining Antimicrobial Efficacy

Rigorous and standardized in vitro testing is the foundation for evaluating any new antimicrobial candidate. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[17]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitative susceptibility testing, providing a reproducible MIC value.[17] The protocol described here is harmonized with the principles of the Clinical and Laboratory Standards Institute (CLSI).

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for non-fastidious bacteria because its composition is well-defined and has minimal interference with most antibiotics. Divalent cations (Ca²⁺, Mg²⁺) are adjusted as their concentration can significantly affect the activity of some antimicrobials against certain bacteria (e.g., aminoglycosides and tetracyclines against P. aeruginosa). For fungi, RPMI-1640 is used as it supports the growth of clinically relevant yeasts and molds.[17][18]

  • Inoculum Density: Standardizing the inoculum to ~5 x 10⁵ CFU/mL is critical. A lower density might overestimate potency (falsely low MIC), while a higher density (the "inoculum effect") can overwhelm the drug, leading to a falsely high MIC.[19]

  • Incubation: 16-20 hours at 35°C is the standard for most bacteria, allowing for sufficient growth in the control wells to make a clear visual determination of inhibition.[17]

Step-by-Step Methodology:

  • Preparation of Test Compound: a. Prepare a high-concentration stock solution of the substituted quinoline derivative in a suitable solvent (e.g., DMSO). The choice of solvent is critical; it must fully dissolve the compound and be non-toxic to the microorganism at the highest concentration tested. b. Perform a serial two-fold dilution of the stock solution in the appropriate sterile broth (e.g., CAMHB for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[17] Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is added to the first column and serially diluted across the plate.

  • Preparation of Microbial Inoculum: a. From a fresh agar plate (18-24 hours old), select several morphologically similar colonies. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. c. Dilute this standardized suspension in the test broth to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: a. Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound. The final volume in each well is typically 200 µL.[17] b. Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria, or as appropriate for fungi (24-48 hours for yeasts).[17][18]

  • Reading and Interpreting Results: a. Following incubation, visually inspect the wells for turbidity (growth). A button of cells at the bottom of a well also indicates growth. b. The MIC is defined as the lowest concentration of the quinoline derivative at which there is no visible growth.[17]

Broth Microdilution Workflow start Start prep_compound Prepare Compound Stock & Serial Dilutions in Plate start->prep_compound prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate dilute_inoculum Dilute Suspension to Final Density (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Visually Read Plate for Turbidity incubate->read end Determine MIC read->end

Caption: Standardized workflow for MIC determination by broth microdilution.

Data Presentation: Comparative Antimicrobial Activity

Summarizing efficacy data in a tabular format allows for rapid comparison of novel derivatives against standard therapeutics and across different microbial species.

Table 1: Illustrative In Vitro Antimicrobial Activity (MIC, µg/mL) of Representative Substituted Quinolines

Compound Class Derivative Example S. aureus E. coli K. pneumoniae C. neoformans Reference(s)
Quinoline-Hydroxyimidazolium Hybrid Hybrid 7b 2 >50 50 >250 [7][18]
Quinoline-Hydroxyimidazolium Hybrid Hybrid 7c/7d >50 >50 >50 15.6 [7][18]
Quinolone-3-Carbonitrile Derivative 89a-e 3.13 - 100 3.13 - 100 - - [20]
6-amino-4-methyl-1H-quinoline-2-one Compound 6 3.12 - 50 3.12 - 50 - - [9][10][11]

| Facilely Accessible Quinolines | Compound 1 | 1.5 | - | - | - |[8] |

Note: This table is illustrative and synthesizes data from multiple sources. Direct comparison requires identical testing conditions.

Conclusion and Future Perspectives

The quinoline scaffold remains a privileged and highly fruitful starting point for the discovery of new antimicrobial agents.[1][21] Its synthetic tractability allows for extensive modification, enabling the fine-tuning of activity against specific pathogens and the potential to circumvent existing resistance mechanisms.[22][23]

The future of quinoline-based drug discovery lies in moving beyond the classical topoisomerase targets. Strategic efforts are, and must continue to be, focused on:

  • Designing Hybrid Molecules: Covalently linking the quinoline pharmacophore with other antimicrobial agents to create hybrids with dual mechanisms of action.[7]

  • Targeting Non-Traditional Pathways: Developing derivatives that inhibit novel targets like ATP synthase, cell wall biosynthesis, or bacterial virulence factors.[7][8]

  • Overcoming Efflux-Mediated Resistance: Co-administering potent quinolines with efflux pump inhibitors (EPIs) or designing quinolines that are poor substrates for these pumps.[1]

By combining rational, structure-based design with robust and reproducible experimental validation, the scientific community can ensure that the quinoline core remains an essential weapon in the global fight against antimicrobial resistance.

References

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Sources

Methodological & Application

Synthesis of Ethyl 6-bromoquinoline-3-carboxylate via Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report

Application Note: A-78B4

Topic: Synthesis of Ethyl 6-bromoquinoline-3-carboxylate via Gould-Jacobs Reaction

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] Specifically, quinoline-3-carboxylates are key structural motifs in various therapeutic agents, valued for their role in modulating biological pathways.[3][4][5] The targeted synthesis of functionalized quinolines, such as this compound, is therefore of paramount importance as it provides a versatile building block for the development of novel therapeutics.[6][7] This intermediate, with its strategically placed bromine atom and ester group, allows for further molecular elaboration through a variety of cross-coupling and substitution reactions.[6]

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, leveraging the robust and reliable Gould-Jacobs reaction.[8][9] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step procedure, and offer insights into process optimization and characterization, tailored for researchers in organic synthesis and drug development.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The Gould-Jacobs reaction, first reported in 1939, is a powerful method for the construction of 4-hydroxyquinoline derivatives from anilines and diethyl (ethoxymethylene)malonate (DEEM).[8][10][11][12] The reaction proceeds through a two-stage sequence: an initial condensation followed by a high-temperature thermal cyclization.[10][13]

2.1. Mechanistic Rationale

The synthesis unfolds through two key transformations:

  • Condensation: The reaction commences with a nucleophilic attack by the amino group of 4-bromoaniline on the electron-deficient enol ether carbon of DEEM. This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate.[10][11] This step is typically performed at a moderate temperature (100-120 °C) and often does not require a catalyst.[9] The removal of ethanol as it forms drives the reaction to completion.

  • Thermal Cyclization: The crucial ring-closing step requires significantly higher temperatures, typically between 240-260 °C.[9][13] At this temperature, the intermediate undergoes an intramolecular 6-electron cyclization onto one of the ortho positions of the aniline ring, followed by the elimination of a second molecule of ethanol to yield the aromatic quinoline core.[10][11] This step results in the formation of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.[10][11]

The choice of a high-boiling point, inert solvent is critical for the success of the cyclization step. Diphenyl ether or Dowtherm A are commonly employed due to their thermal stability at the required temperatures.[9][14][15][16][17][18]

2.2. Visualization of the Synthetic Workflow

The logical flow of the Gould-Jacobs synthesis for this compound is depicted below.

Gould_Jacobs_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_intermediates Intermediate & Product R1 4-Bromoaniline P1 Step 1: Condensation (100-120 °C) R1->P1 R2 Diethyl (ethoxymethylene)malonate (DEEM) R2->P1 I1 Diethyl 2-(((4-bromophenyl)amino)methylene)malonate P1->I1 Formation of Adduct (-EtOH) P2 Step 2: Thermal Cyclization (Dowtherm A, ~250 °C) FP Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate P2->FP Ring Closure (-EtOH) I1->P2

Caption: Workflow for the Gould-Jacobs Synthesis.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

3.1. Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)Notes
4-Bromoaniline106-40-1172.0310.0 g58.1Purity ≥98%
Diethyl (ethoxymethylene)malonate (DEEM)87-13-8216.2313.8 g (12.6 mL)63.9Purity ≥97%, 1.1 eq.
Dowtherm A8004-13-5~166100 mL-High-boiling solvent
Petroleum Ether8032-32-4-~200 mL-For precipitation/washing
Ethanol64-17-546.07As needed-For washing
3.2. Step-by-Step Procedure

Step 1: Condensation to form Diethyl 2-(((4-bromophenyl)amino)methylene)malonate

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 4-bromoaniline (10.0 g, 58.1 mmol) and diethyl (ethoxymethylene)malonate (13.8 g, 63.9 mmol, 1.1 eq.).

  • Heat the reaction mixture in an oil bath to 110-120 °C with continuous stirring.

  • Maintain this temperature for 2 hours. During this time, ethanol, a byproduct of the condensation, will begin to distill off.

  • After 2 hours, allow the reaction mixture, which now contains the crude intermediate adduct, to cool to approximately 60-70 °C. It will become a viscous oil or a semi-solid upon cooling. This intermediate is typically used in the next step without further purification.

Causality Insight: Using a slight excess of DEEM ensures the complete consumption of the starting aniline. The removal of ethanol via distillation is crucial as it drives the equilibrium of this condensation reaction towards the product.

Step 2: Thermal Cyclization to Yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • In a separate 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, preheat Dowtherm A (100 mL) to 250 °C in a heating mantle.

  • Once the Dowtherm A has reached a stable temperature of 250 °C, add the warm (60-70 °C) intermediate adduct from Step 1 portion-wise over 15-20 minutes. CAUTION: Addition may cause initial frothing and evolution of ethanol vapor.

  • After the addition is complete, maintain the reaction temperature at 250-255 °C for 30 minutes with vigorous stirring.

  • Monitor the reaction completion by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, turn off the heating and allow the mixture to cool to below 100 °C.

  • While still warm (around 80-90 °C), slowly pour the reaction mixture into a beaker containing 200 mL of petroleum ether with vigorous stirring. This will cause the product to precipitate.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product thoroughly with cold petroleum ether (2 x 50 mL) to remove the high-boiling solvent, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the resulting off-white to pale yellow solid under vacuum to a constant weight.

Causality Insight: The high temperature is essential to provide the activation energy for the intramolecular electrophilic aromatic substitution (cyclization). Dowtherm A is an excellent heat transfer medium, ensuring uniform heating.[14][18] Precipitating the product from petroleum ether is an effective method for separating the polar product from the non-polar solvent.

Product Characterization

The synthesized Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance Off-white to pale yellow solid
Melting Point ~295-300 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz)δ 12.2 (s, 1H, OH), 8.5 (s, 1H, H-2), 8.2 (d, 1H, H-5), 7.8 (dd, 1H, H-7), 7.5 (d, 1H, H-8), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 175.0, 165.5, 145.0, 138.0, 135.0, 128.0, 125.0, 122.0, 118.0, 105.0, 60.0, 14.5
Mass Spec (ESI+) m/z 310.0 [M+H]⁺, 312.0 [M+H+2]⁺ (isotopic pattern for Br)
Purity (HPLC) ≥96%[19]
Troubleshooting and Process Optimization
IssuePotential CauseRecommended Solution
Low Yield Incomplete condensation.Ensure ethanol is effectively removed in Step 1. Increase reaction time if necessary.
Cyclization temperature too low or time too short.Ensure the temperature of the Dowtherm A is maintained at 250-255 °C. Monitor by TLC to confirm completion.
Product loss during workup.Ensure complete precipitation by cooling thoroughly. Minimize the amount of ethanol used for washing.
Dark-colored Product Decomposition during cyclization.Avoid exceeding 260 °C during the cyclization. Add the intermediate slowly to the hot solvent to prevent localized overheating.
Contamination with Starting Material Incomplete reaction.Verify the 1.1:1 molar ratio of DEEM to 4-bromoaniline. Ensure reaction times and temperatures are met. Purify by recrystallization if necessary.
Conclusion

The Gould-Jacobs reaction provides an efficient and reliable pathway for the synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, a valuable intermediate in pharmaceutical research.[7][20] By carefully controlling the reaction parameters, particularly temperature, and employing a suitable high-boiling point solvent, this protocol can be consistently executed to yield a high-purity product. The strategic placement of the bromine and ester functionalities on the quinoline core opens up a vast chemical space for the development of novel bioactive molecules and advanced materials.[6]

References
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  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. International Journal of ChemTech Research, 8(1), 164-171. [Link]

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  • GOLDLEAF. (n.d.). Dowtherm A - Heat Transfer Fluid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 5 grams. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2022). Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 29(2), e30-e44. [Link]

  • Journal of Applied Chemical Research. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. [Link]

  • Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • Pubmed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 652-657. [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Retrieved from [Link]

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Application Note: Accelerated Synthesis of Ethyl 6-bromoquinoline-3-carboxylate via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Ethyl 6-bromoquinoline-3-carboxylate, a key intermediate in pharmaceutical research, utilizing Microwave-Assisted Organic Synthesis (MAOS).[1][2] By leveraging the principles of the Gould-Jacobs reaction, this protocol offers a significantly more efficient, rapid, and environmentally friendly alternative to conventional heating methods.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for microwave-assisted synthesis, and discuss expected outcomes, characterization techniques, and essential safety considerations.

Introduction: The Significance of Quinolines and the Advancement of Microwave Synthesis

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][6][7] Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, in particular, is a versatile precursor for developing novel bioactive molecules.[1][7] The bromine substituent at the 6-position serves as a handle for further molecular diversification through cross-coupling reactions.[7]

Traditionally, the synthesis of such compounds via methods like the Gould-Jacobs reaction requires prolonged heating at high temperatures, often resulting in lower yields and the formation of byproducts.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[3][4][8] MAOS utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[8][9][10] This direct heating mechanism offers several distinct advantages over conventional methods, including:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[4][9][11]

  • Increased Product Yields and Purity: Rapid heating can minimize the formation of unwanted side products.[4][9]

  • Energy Efficiency: MAOS is a more energy-efficient process compared to conventional refluxing.[3][9]

  • Alignment with Green Chemistry Principles: The potential for solvent-free reactions and reduced energy consumption makes MAOS an environmentally friendly approach.[3][8]

This guide focuses on harnessing these advantages for the efficient synthesis of this compound.

Mechanistic Insight: The Gould-Jacobs Reaction

The synthesis of the quinoline core in this protocol proceeds via the Gould-Jacobs reaction.[12][13][14] This reaction involves two key stages:

  • Condensation: An aniline derivative, in this case, 4-bromoaniline, undergoes a nucleophilic attack on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate adduct.[14][15]

  • Thermal Cyclization: The intermediate then undergoes an intramolecular 6-electron cyclization at an elevated temperature. This process involves the loss of a second ethanol molecule to form the quinoline ring system.[12][14]

Microwave irradiation dramatically accelerates the thermal cyclization step, which is often the rate-limiting part of the reaction under conventional heating.

Diagram of the Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization (Microwave-Assisted) 4-Bromoaniline 4-Bromoaniline Intermediate_Adduct Intermediate Adduct 4-Bromoaniline->Intermediate_Adduct + Diethyl_Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl_Ethoxymethylenemalonate->Intermediate_Adduct Ethanol_1 Ethanol Intermediate_Adduct->Ethanol_1 - EtOH Cyclization Intramolecular Cyclization Intermediate_Adduct->Cyclization Heat (Microwave) Product Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate Cyclization->Product Ethanol_2 Ethanol Product->Ethanol_2 - EtOH

Caption: The Gould-Jacobs reaction pathway for quinoline synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for use with a dedicated microwave reactor for organic synthesis, which allows for precise temperature and pressure control.[16]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
4-BromoanilineC₆H₆BrN172.022.0 mmolSigma-Aldrich
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.236.0 mmolSigma-Aldrich
Acetonitrile (ice-cold)C₂H₃N41.053 mLFisher Scientific
Microwave Vial (2-5 mL)--1Biotage
Magnetic Stirrer Bar--1-
Step-by-Step Procedure
  • Reagent Preparation: In a 2-5 mL microwave vial equipped with a magnetic stirrer bar, add 4-bromoaniline (0.344 g, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes. The pressure will rise during the reaction; ensure it remains within the safe operating limits of the instrument (typically up to 20-24 bar).

  • Cooling and Precipitation: After the irradiation is complete, cool the vial to room temperature. The product will precipitate out of the reaction mixture.

  • Isolation: Filter the precipitated solid and wash it with ice-cold acetonitrile (3 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum to obtain the final product, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Diagram of the Experimental Workflow

Workflow A 1. Add 4-bromoaniline and diethyl ethoxymethylenemalonate to microwave vial B 2. Seal vial and place in microwave reactor A->B C 3. Irradiate at 250°C for 10 minutes B->C D 4. Cool mixture to room temperature C->D E 5. Filter the precipitated solid D->E F 6. Wash with ice-cold acetonitrile E->F G 7. Dry product under vacuum F->G H Characterization (NMR, MS) G->H

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Expected Results and Characterization

The reaction, when performed under the optimized microwave conditions, is expected to yield the product with greater than 95% purity. The isolated yield can be significantly higher and the reaction time substantially shorter compared to conventional heating methods.

The synthesized Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate should be characterized using standard analytical techniques to confirm its structure and purity:

  • ¹H NMR Spectroscopy: To confirm the presence and connectivity of protons in the molecule.

  • ¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl (-OH) and ester (C=O) groups.

Safety Considerations

Working with microwave reactors involves high temperatures and pressures, and appropriate safety precautions are crucial.[16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all chemical manipulations in a well-ventilated laboratory hood to avoid inhaling toxic fumes.[17]

  • Dedicated Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis.[10][16] Domestic microwave ovens are not suitable and can be extremely dangerous.[17]

  • Pressure Monitoring: Never exceed the maximum pressure rating of the reaction vessel.[18] Modern reactors have built-in pressure sensors and safety cutoffs.

  • Vessel Integrity: Before each use, inspect the microwave vial for any cracks or defects that could lead to failure under pressure.[18]

  • Cooling: Allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening it.[16]

Conclusion

The microwave-assisted Gould-Jacobs reaction provides a superior method for the synthesis of this compound. This protocol highlights the power of MAOS to accelerate reaction rates, improve yields, and promote greener chemical practices. By following the detailed steps and adhering to the safety guidelines outlined in this application note, researchers can efficiently produce this valuable pharmaceutical intermediate for further drug discovery and development efforts.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). [Link]

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  • ACS Publications. A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes | The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry. [Link]

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  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

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  • RSC Publishing. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. [Link]

  • Asian Journal of Research in Chemistry. Microwave assisted synthesis of some Traditional reactions. [Link]

  • Jetir.Org. Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. [Link]

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Application Notes & Protocols: Strategic Functionalization of Ethyl 6-bromoquinoline-3-carboxylate via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of pharmacologically active compounds and functional materials.[1][2] Ethyl 6-bromoquinoline-3-carboxylate serves as a versatile and strategic building block for the synthesis of complex molecular architectures. Its C6-bromine atom provides a reactive handle for introducing diverse functionalities. However, direct nucleophilic aromatic substitution (SNAr) at this position is challenging due to the electron-rich nature of the carbocyclic ring. This guide provides an in-depth exploration of robust and field-proven protocols for the functionalization of this substrate, focusing on modern transition-metal-catalyzed cross-coupling reactions that have become the gold standard for these transformations. We will detail the mechanistic rationale, step-by-step protocols, and critical parameter optimization for Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, along with a perspective on C-C bond formation.

Mechanistic Considerations: The Challenge of the C6-Position

The quinoline ring system can undergo nucleophilic substitution, but the reactivity is highly position-dependent. The electron-withdrawing nitrogen atom activates the C2 and C4 positions of the heterocyclic ring, making them susceptible to direct SNAr reactions.[3][4] In contrast, the C6-position on the homocyclic (benzene) ring behaves more like a standard halobenzene, which is generally unreactive toward direct nucleophilic attack unless strongly activated by potent electron-withdrawing groups, such as a nitro group.[5][6]

Attempts to perform direct substitution on this compound with strong bases and nucleophiles often result in very low yields or failure.[7] Consequently, the most effective strategies rely on transition-metal catalysis, which proceeds through an entirely different mechanistic manifold, bypassing the need for a high-energy Meisenheimer complex intermediate typical of SNAr.[5][8]

Protocol I: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a highly versatile method for forming C-N bonds under relatively mild conditions.[9][10] This reaction is exceptionally well-suited for coupling primary and secondary amines with this compound.

Principle and Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[11][12] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido intermediate.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are critical to the success of this reaction, as they facilitate both the oxidative addition and the final reductive elimination step.[1][13]

G cluster_legend Legend pd0 Pd(0)Ln pd2_complex [Quin-Pd(II)-Br]L pd0->pd2_complex + Quin-Br oxidative_addition Oxidative Addition amido_complex [Quin-Pd(II)-NR¹R²]L pd2_complex->amido_complex + HNR¹R² reductive_elimination Reductive Elimination product Quin-NR¹R² amine_coordination Amine Coordination & Deprotonation (Base) amido_complex->pd0 - H-Br amido_complex->product Quin This compound Fragment

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters

The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields. The following table summarizes typical conditions.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) salts that are readily reduced in situ to the active Pd(0) catalyst. Typically used in 1-5 mol%.[1]
Ligand Xantphos, BINAP, DavePhos, Josiphos-type ligandsBulky, electron-rich phosphine ligands are essential. The optimal choice is substrate-dependent; screening is recommended.[13]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for amine deprotonation. NaOtBu is a common first choice. Cs₂CO₃ can be effective for sensitive substrates.[1][13]
Solvent Toluene, Dioxane, THFAnhydrous, degassed aprotic solvents are mandatory to prevent catalyst deactivation and side reactions.[13]
Temperature 80–120 °CSufficient thermal energy is needed to drive the catalytic cycle, especially for less reactive aryl bromides.[1]
Detailed Step-by-Step Protocol

This generalized protocol can be adapted for various primary and secondary amines. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

G start Start setup To an oven-dried Schlenk tube, add Pd precursor (e.g., Pd₂(dba)₃), phosphine ligand, and base (e.g., NaOtBu). start->setup reagents Add this compound and the desired amine. setup->reagents atmosphere Evacuate and backfill the tube with Argon (repeat 3x). reagents->atmosphere solvent Add anhydrous, degassed solvent (e.g., Toluene) via syringe. atmosphere->solvent reaction Seal the tube and heat the mixture at 90-110 °C with vigorous stirring. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS (typically 12-24 hours). reaction->monitor cooldown Upon completion, cool the reaction mixture to room temperature. monitor->cooldown workup Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. cooldown->workup extraction Concentrate the filtrate and perform aqueous work-up if necessary. workup->extraction purify Purify the crude product by flash column chromatography. extraction->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2.5 mol%)

  • Xantphos (2.4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5–2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube.

  • Reagent Addition (Solid): In a glovebox or under a positive flow of argon, add NaOtBu, the palladium precursor, and the phosphine ligand to the tube. Follow with the addition of this compound and the solid amine (if applicable).

  • Inert Atmosphere: Seal the tube with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Reagent Addition (Liquid): Add anhydrous, degassed toluene via syringe, followed by the liquid amine (if applicable).

  • Reaction: Place the sealed tube in a preheated oil bath or heating mantle at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: After the specified time (e.g., 16 hours), cool the reaction to room temperature and take a small aliquot for analysis by TLC or LC-MS to confirm the consumption of the starting material.[1][14]

  • Work-up: Once complete, dilute the mixture with ethyl acetate or dichloromethane and filter through a short plug of Celite to remove insoluble salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired product.

Protocol II: Copper-Catalyzed Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, relying on copper catalysis.[15][16] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a powerful and complementary tool, particularly for certain nucleophiles like phenols and thiols.[17][18]

Principle and Mechanism

The precise mechanism can be complex, but it is generally accepted to involve the formation of a copper(I) nucleophile (e.g., an alkoxide or amide) in situ.[15][16] This species then reacts with the aryl halide. The overall transformation can be viewed as:

  • Formation of Copper(I) Nucleophile: The nucleophile (ROH, R₂NH) reacts with the base and copper source.

  • Reaction with Aryl Halide: The copper-nucleophile complex reacts with the this compound in a metathesis-like step to form the product and a copper(I) halide.[15]

Key Reaction Parameters
ParameterRecommended OptionsRationale & Expert Insights
Copper Source CuI, Cu₂O, Cu(acac)₂Copper(I) salts are most common. Stoichiometric amounts were used historically, but modern protocols use catalytic amounts (5-20 mol%).[15][17]
Ligand (Optional) L-proline, 1,10-phenanthroline, diaminesLigands can accelerate the reaction and allow for milder conditions, but are not always required. They are particularly useful for challenging couplings.[17][18]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are typically used to generate the nucleophile in situ.[17]
Solvent DMF, DMSO, NMP, PyridineHigh-boiling, polar aprotic solvents are necessary to facilitate the reaction and solubilize the reagents.[15]
Temperature 100–180 °CUllmann reactions are often thermally demanding. The required temperature depends heavily on the specific substrates.[15][17]
Detailed Step-by-Step Protocol (for C-O coupling)

Materials:

  • This compound (1.0 equiv)

  • Phenol or Alcohol (1.5–2.0 equiv)

  • Copper(I) Iodide (CuI) (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the phenol, CuI, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slow, sometimes requiring 24-48 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]

Perspective on C-C Bond Formation: Suzuki and Sonogashira Couplings

For drug development professionals, expanding the carbon skeleton is often a primary goal. Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions are indispensable tools for this purpose, readily converting the C-Br bond into C-C bonds.

  • Suzuki-Miyaura Coupling: Reacts the bromoquinoline with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base (e.g., K₂CO₃, K₃PO₄) to form biaryl or styrenyl quinolines.[19][20]

  • Sonogashira Coupling: Reacts the bromoquinoline with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base (e.g., Et₃N, DIPEA) to install an alkynyl functional group.[21][22][23]

The general procedures for these reactions are analogous to the Buchwald-Hartwig protocol, requiring an inert atmosphere and careful selection of catalyst and solvent systems.[22]

Safety and Handling Precautions

  • Reagents: Bromoquinolines can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24]

  • Catalysts: Palladium and copper catalysts, especially as fine powders, can be toxic and flammable. Handle them in a fume hood and avoid creating dust.[25][26][27] Grounding equipment is recommended to prevent static discharge.[26]

  • Solvents & Bases: Anhydrous solvents like toluene and dioxane are flammable. Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Atmosphere: All palladium-catalyzed reactions described must be performed under an inert atmosphere of argon or nitrogen to prevent oxidation and deactivation of the Pd(0) catalyst.[13][17]

References

  • BenchChem. (2025).
  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline.
  • Wikipedia.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • MDPI. (2023).
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  • Quora. (2018).
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  • BenchChem. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • ResearchGate.
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  • University lecture notes. Chapter 7: Quinolines and Isoquinolines.
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  • Andrew G Myers Research Group, Harvard University. The Suzuki Reaction.
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  • PubMed Central. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ResearchGate. (2017).
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  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • ResearchGate. (2015). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

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Application Notes: Ethyl 6-bromoquinoline-3-carboxylate in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromoquinoline-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The presence of a bromine atom at the 6-position and an ethyl ester at the 3-position makes this molecule an ideal substrate for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the rapid synthesis of complex molecules and diverse compound libraries for drug discovery.[3][4]

This guide provides an in-depth overview and detailed protocols for employing this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their mild reaction conditions and high functional group tolerance.[3] Understanding the fundamental mechanism is crucial for troubleshooting and optimizing these transformations. The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Stille) or Carbopalladation (for Heck): In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-Aryl bond.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][6][7]

The choice of palladium precursor, ligand, base, and solvent is critical and can dramatically influence the reaction's efficiency, selectivity, and substrate scope.

Palladium Catalytic Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for creating C(sp2)-C(sp2) bonds, coupling an organoboron reagent with an organic halide.[8] It is highly valued for its mild conditions, commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[9][10]

Protocol: Synthesis of Ethyl 6-arylquinoline-3-carboxylate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 6-arylquinoline-3-carboxylate.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-110~75%[8]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O100High[8]
3,5-Dimethylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene100High[8]

Heck-Mizoroki Reaction: Alkenylation of the Quinoline Core

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[11][12] The reaction typically proceeds with excellent stereoselectivity, favoring the trans isomer.[12]

Protocol: Synthesis of Ethyl 6-(alkenyl)quinoline-3-carboxylate

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene) (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine Ligand (if not using a pre-formed complex) (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 - 3.0 equivalents)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a sealed tube or pressure vessel, combine this compound, the palladium catalyst, and ligand (if applicable).

  • Add the solvent, followed by the base and the alkene.

  • Seal the vessel and heat to the reaction temperature (typically 100-140 °C).

  • Stir vigorously for the duration of the reaction (monitor by GC-MS or LC-MS).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any inorganic salts.

  • Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Data Summary: Heck Reaction Conditions
Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100Good
StyrenePdCl₂(PPh₃)₂K₂CO₃Acetonitrile120Moderate-Good

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines from aryl halides.[13][14][15] This transformation is of immense importance in pharmaceutical development, as the N-aryl moiety is a common feature in bioactive molecules.[16] The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphines often providing the best results.[17]

Protocol: Synthesis of Ethyl 6-(amino)quinoline-3-carboxylate Derivatives

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Amine, Base, Catalyst & Ligand in Flask B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvent (e.g., Toluene, Dioxane) B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, BrettPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Inside a nitrogen-filled glovebox, charge an oven-dried vial with the palladium precatalyst, ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Place the vial in a preheated heating block and stir at the specified temperature (e.g., 100 °C) for 16-24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene100High
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110Good
BenzylamineG4-XPhos PrecatalystK₃PO₄t-BuOH100High

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[19] The resulting arylalkynyl quinolines are valuable intermediates for further transformations or as final products in various applications.[20][21]

Protocol: Synthesis of Ethyl 6-alkynylquinoline-3-carboxylate

Materials:

  • This compound

  • Terminal Alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Base (e.g., Et₃N, Diisopropylamine) (Solvent and Base)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the amine base (e.g., triethylamine) and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (as monitored by TLC).

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Conditions
Alkyne PartnerCatalyst SystemBase/SolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NRT to 40High[20][22]
3-Butyn-1-olPd/C-PPh₃ / CuIEt₃N/DMF8082%[20]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamine60Good[22]

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols and data presented herein demonstrate its effective use in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, providing researchers with reliable methods to access a wide array of functionalized quinoline derivatives. The ability to strategically introduce aryl, alkenyl, amino, and alkynyl groups opens up vast possibilities for the design and synthesis of novel compounds for drug discovery, materials science, and beyond. Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity, and the information provided in this guide serves as a strong foundation for methodological development and optimization.

References

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Synthesis of Quinoline Derivatives: An In-Depth Guide to Experimental Setups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in the realm of medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The intrinsic versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and contemporary experimental setups for the synthesis of quinoline derivatives, underpinned by a deep understanding of the reaction mechanisms and safety considerations.

I. Classical Methodologies for Quinoline Synthesis: A Practical Overview

Several named reactions, developed in the late 19th and early 20th centuries, remain the bedrock of quinoline synthesis. These methods, while traditional, offer robust and versatile routes to a wide array of quinoline derivatives.

The Skraup Synthesis: A Dehydrative Cyclization Approach

The Skraup synthesis is a classic and commercially significant method for preparing quinoline itself and its substituted analogs. The reaction involves the treatment of a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene.[3]

Causality Behind Experimental Choices:

The reaction proceeds through a series of well-defined steps, each necessitating specific conditions. The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[4][5] The aromatic amine undergoes a Michael addition to the in situ generated acrolein. The resulting intermediate then undergoes an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline.[4][5] The final and crucial step is the oxidation of the dihydroquinoline to the aromatic quinoline product, for which nitrobenzene is a common, albeit hazardous, choice.[3] Ferrous sulfate is often added to moderate the otherwise vigorous and potentially explosive reaction.[5]

Experimental Protocol: Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate heptahydrate (optional)

  • Sodium hydroxide solution (for neutralization)

  • Toluene (for extraction)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine aniline (e.g., 0.1 mol) and glycerol (e.g., 0.3 mol). Add a small amount of ferrous sulfate (e.g., 2 g).

  • Addition of Sulfuric Acid: While vigorously stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (e.g., 100 mL) through the dropping funnel. The addition should be controlled to maintain the temperature below 120°C.

  • Addition of Oxidizing Agent: After the addition of sulfuric acid is complete, add nitrobenzene (e.g., 0.15 mol).

  • Reaction: Gently heat the mixture to initiate the reaction. Once the reaction begins (indicated by a rapid increase in temperature and bubbling), remove the external heating. The reaction is highly exothermic and will proceed on its own.

  • Completion and Work-up: After the vigorous reaction subsides, heat the mixture at reflux for an additional 3-4 hours to ensure completion. Allow the reaction mixture to cool to room temperature.

  • Isolation: Carefully pour the cooled mixture into a large beaker containing ice water. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This step should be performed with external cooling in an ice bath.

  • Purification: The crude quinoline will separate as a dark oil. Extract the aqueous mixture with toluene. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude quinoline can be further purified by vacuum distillation.

The Doebner-von Miller Reaction: A Versatile Route to Substituted Quinolines

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid like zinc chloride.[6][7]

Causality Behind Experimental Choices:

This reaction can be viewed as a tandem Michael addition-cyclization-dehydration-oxidation sequence. The α,β-unsaturated carbonyl compound reacts with the aniline via a Michael-type addition. The subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields a dihydroquinoline intermediate. Aromatization to the final quinoline product often occurs via oxidation by another molecule of the Schiff base intermediate or by air.[7] The choice of the α,β-unsaturated carbonyl compound directly determines the substitution pattern on the resulting quinoline ring.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (optional)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 30 mL).

  • Addition of Reactant: While stirring, slowly add crotonaldehyde (e.g., 0.12 mol) to the mixture. The addition is exothermic, and the reaction temperature should be controlled with an ice bath.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.

  • Isolation and Purification: Extract the aqueous mixture with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography on silica gel.

The Combes Synthesis: Condensation with β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[8][9]

Causality Behind Experimental Choices:

The reaction begins with the formation of a Schiff base (enamine) intermediate from the aniline and one of the carbonyl groups of the β-diketone.[8] Under strong acidic conditions (e.g., concentrated sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring. Subsequent dehydration leads to the formation of the aromatic quinoline ring.[9] The nature of the β-diketone dictates the substituents at the 2- and 4-positions of the quinoline product.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution (for neutralization)

  • Ether (for extraction)

Procedure:

  • Reaction Setup: In a flask, cool concentrated sulfuric acid (e.g., 50 mL) in an ice bath.

  • Addition of Reactants: Slowly and carefully add a pre-mixed solution of aniline (e.g., 0.1 mol) and acetylacetone (e.g., 0.1 mol) to the cold sulfuric acid with stirring.

  • Reaction: Allow the mixture to stand at room temperature for 12 hours, and then heat it on a water bath for 1 hour.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Isolation and Purification: Extract the product with ether. Wash the ethereal layer with water, dry over anhydrous potassium carbonate, and remove the ether by distillation. The residue can be purified by vacuum distillation to yield 2,4-dimethylquinoline.[10]

The Conrad-Limpach-Knorr Synthesis: Accessing Hydroxyquinolines

This synthesis provides a pathway to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) by reacting anilines with β-ketoesters. The regiochemical outcome is temperature-dependent.[11][12]

Causality Behind Experimental Choices:

At lower temperatures (kinetic control), the aniline nitrogen attacks the more reactive keto group of the β-ketoester to form an enamine intermediate, which upon thermal cyclization (typically at high temperatures, ~250 °C) yields the 4-hydroxyquinoline.[11][12] At higher temperatures (thermodynamic control), the aniline reacts at the ester carbonyl to form a β-ketoanilide, which then cyclizes to the 2-hydroxyquinoline.[11] The high temperature required for the cyclization step is a key feature of this method.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Dowtherm A or diphenyl ether (high-boiling solvent)

Procedure:

  • Formation of the Intermediate: Mix aniline (e.g., 0.1 mol) and ethyl acetoacetate (e.g., 0.1 mol) and heat the mixture at 100-110°C for 1 hour. Water is evolved during this step.

  • Cyclization: Add the resulting crude ethyl β-anilinocrotonate to a preheated high-boiling solvent such as Dowtherm A or diphenyl ether at 250°C. Maintain this temperature for 30 minutes.

  • Isolation: Allow the reaction mixture to cool. The product will crystallize out. Filter the solid, wash with a suitable solvent (e.g., benzene or ethanol) to remove the high-boiling solvent, and then recrystallize from ethanol to obtain pure 4-hydroxy-2-methylquinoline.[13]

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is one of the most direct and versatile methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[14][15]

Causality Behind Experimental Choices:

The reaction proceeds via an initial aldol-type condensation between the carbonyl compound and the active methylene compound, followed by cyclization through the formation of a Schiff base between the amino group and the newly formed carbonyl group, and subsequent dehydration to yield the quinoline.[15] The choice of the 2-aminoaryl carbonyl compound and the active methylene component allows for the synthesis of a wide variety of polysubstituted quinolines.[14]

Experimental Protocol: Synthesis of a Polysubstituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium tetrachloride (ZrCl₄) as a Lewis acid catalyst

  • Ethanol/Water (1:1)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 2-aminobenzophenone (e.g., 1.0 mmol) and ethyl acetoacetate (e.g., 1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Reaction: Stir the reaction mixture at 60 °C and monitor the progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[14]

II. Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

While classical methods are foundational, modern organic synthesis has driven the development of more efficient and environmentally friendly protocols for quinoline synthesis.

Microwave-Assisted Synthesis: Accelerating Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating.[2][16]

Causality Behind Experimental Choices:

Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. Polar solvents and reagents that couple effectively with microwaves are often employed. The Friedländer synthesis is particularly well-suited for microwave assistance.[2][16]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

Materials:

  • 2-Aminobenzophenone

  • Cyclohexanone

  • Acetic acid

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminobenzophenone (e.g., 1.0 mmol), cyclohexanone (e.g., 1.2 mmol), and neat acetic acid (as both solvent and catalyst).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 5 minutes.[2]

  • Work-up and Purification: After cooling, the product can be isolated by standard work-up procedures, including neutralization, extraction, and purification by column chromatography.

Green Synthesis: The Rise of Nanocatalysis

In line with the principles of green chemistry, recent research has focused on developing sustainable methods for quinoline synthesis using reusable catalysts and environmentally benign solvents. Nanocatalysts, with their high surface area-to-volume ratio and unique catalytic properties, have shown great promise in this area.[17][18]

Causality Behind Experimental Choices:

Nanocatalysts, such as those based on iron, copper, or zinc, can efficiently catalyze multicomponent reactions to form polysubstituted quinolines in high yields under mild conditions.[17] These catalysts are often magnetically separable, facilitating their recovery and reuse, which minimizes waste and reduces costs. The reactions can often be performed in green solvents like water or ethanol, or even under solvent-free conditions.[18]

Experimental Protocol: Nanocatalyst-Mediated Friedländer Synthesis

Materials:

  • 2-Aminoaryl ketone

  • α-Methylene ketone

  • Fe₃O₄@SiO₂-based nanocatalyst

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (e.g., 1.0 mmol), the α-methylene ketone (e.g., 1.2 mmol), and the Fe₃O₄@SiO₂-based nanocatalyst (e.g., 0.07 mg) in ethanol.

  • Reaction: Heat the mixture at 60 °C for 2 hours, with stirring. Monitor the reaction by TLC.

  • Catalyst Recovery and Product Isolation: After the reaction is complete, the magnetic nanocatalyst can be separated using an external magnet. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.[18]

III. Characterization of Quinoline Derivatives

The structural elucidation of newly synthesized quinoline derivatives is crucial. A combination of spectroscopic techniques is typically employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for determining the substitution pattern on the quinoline ring.

Proton/CarbonTypical ¹H Chemical Shift (δ, ppm) in CDCl₃Typical ¹³C Chemical Shift (δ, ppm) in CDCl₃
H-2 / C-28.9150.3
H-3 / C-37.4121.1
H-4 / C-48.1136.0
H-5 / C-57.8127.7
H-6 / C-67.5126.5
H-7 / C-77.7129.4
H-8 / C-88.1128.3
C-4a-148.4
C-8a-129.5

Note: Chemical shifts are highly dependent on the substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. The fragmentation of the quinoline ring often involves the loss of HCN from the molecular ion.[19]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups in quinoline derivatives.

VibrationTypical Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100-3000
C=C and C=N stretching1620-1430
C-H out-of-plane bending900-675

IV. Safety Precautions in Quinoline Synthesis

The synthesis of quinoline derivatives often involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Fume Hood: All reactions involving volatile and toxic reagents such as aniline, nitrobenzene, and strong acids must be performed in a well-ventilated fume hood.[20]

  • Handling of Corrosive and Toxic Reagents:

    • Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Handle with extreme care, and always add acid to water, never the other way around.[14][17]

    • Aniline: Toxic if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen.[3][4]

    • Nitrobenzene: Highly toxic and readily absorbed through the skin. It is also a suspected carcinogen and may damage fertility.[16]

  • Emergency Preparedness: Be aware of the location and proper use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.[20]

V. Conclusion

The synthesis of quinoline derivatives is a rich and evolving field. While classical methods provide robust and time-tested routes to these important heterocycles, modern approaches offer significant advantages in terms of efficiency, safety, and environmental impact. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting experimental challenges. By combining this knowledge with a steadfast commitment to safety, researchers can confidently and effectively synthesize novel quinoline derivatives for a wide range of applications in drug discovery and materials science.

VI. Visualizations

Experimental Workflow Diagrams

Skraup_Synthesis_Workflow start Start reactants Combine: - Aniline - Glycerol - Nitrobenzene - FeSO4 (optional) start->reactants add_acid Slowly add conc. H2SO4 (with cooling) reactants->add_acid reaction Heat to initiate, then reflux add_acid->reaction workup Cool, pour into ice water, neutralize with NaOH reaction->workup extraction Extract with Toluene workup->extraction purification Dry, concentrate, and vacuum distill extraction->purification end Pure Quinoline purification->end

Caption: General experimental workflow for the Skraup synthesis of quinoline.

Friedlander_Synthesis_Workflow start Start reactants Combine: - 2-Aminoaryl ketone - Active methylene compound - Catalyst (e.g., ZrCl4 or Nanocatalyst) - Solvent start->reactants reaction Heat (conventional or microwave) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, quench (if necessary), and work-up monitoring->workup Upon completion purification Purify by column chromatography workup->purification end Pure Substituted Quinoline purification->end

Caption: General experimental workflow for the Friedländer synthesis of substituted quinolines.

Reaction Pathway Diagram

Combes_Synthesis_Mechanism cluster_0 Combes Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H+ Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Electrophilic Substitution Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline - H2O

Sources

Application Notes and Protocols: Ethyl 6-bromoquinoline-3-carboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure has been extensively explored, leading to the development of drugs for treating cancer, infectious diseases, and inflammatory conditions. Ethyl 6-bromoquinoline-3-carboxylate (CAS: 481054-89-1) has emerged as a critical and highly versatile starting material in the synthesis of these complex pharmaceutical agents. Its strategic placement of a bromine atom at the C-6 position and an ethyl carboxylate group at the C-3 position provides two distinct and reactive handles for molecular elaboration, making it an ideal precursor for generating diverse libraries of drug candidates.[3]

The bromine atom at the C-6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This capability is fundamental to modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). The ethyl carboxylate group at the C-3 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for structural diversification and interaction with biological targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key pharmaceutical intermediates.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its application as a versatile building block for the synthesis of kinase inhibitors and other targeted therapeutics. The following sections detail the protocols for key synthetic transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[4] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.

Rationale for Application: The C-6 bromine atom of this compound is an excellent electrophilic partner in Suzuki-Miyaura couplings. This reaction allows for the direct and efficient installation of various aryl and heteroaryl substituents at this position, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, this strategy is employed in the synthesis of intermediates for potent kinase inhibitors.[5]

Experimental Protocol: Synthesis of Ethyl 6-(4-methoxyphenyl)quinoline-3-carboxylate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Water

  • Toluene

  • Diethyl ether

  • n-Hexane

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add this compound (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.005 mmol), K₂CO₃ (2 mmol), and TBAB (1 mmol).

  • Add a mixture of water and toluene (e.g., 3 mL in a suitable ratio) as the solvent.

  • Stir the mixture vigorously at a reaction temperature of 80-100°C. The reaction can be heated conventionally or using microwave irradiation to potentially reduce reaction times.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired product.[7]

Data Summary: Suzuki-Miyaura Coupling

ParameterConditionReference
Catalyst Pd(OAc)₂[7]
Ligand (Not specified, often phosphine-based)[8]
Base K₂CO₃[6]
Solvent Toluene/Water[6]
Temperature 80-150°C[6]
Typical Yield 70-95%[6]

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, arylboronic acid, K2CO3, and TBAB in a flask B Add Pd(OAc)2 catalyst A->B C Add toluene and water as solvents B->C D Heat the mixture to 80-100°C with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and perform aqueous workup E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Dry, concentrate, and purify by column chromatography G->H I I H->I Characterize final product (NMR, MS)

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Installation of Amino Groups

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction is instrumental in synthesizing arylamines, which are key components of many kinase inhibitors that interact with the hinge region of the kinase domain.

Rationale for Application: The C-6 position of the quinoline core is a common site for the introduction of various amine functionalities to enhance binding affinity and selectivity for the target kinase. The Buchwald-Hartwig amination of this compound provides a direct and efficient route to a wide range of 6-aminoquinoline derivatives.[10]

Experimental Protocol: Synthesis of Ethyl 6-(morpholino)quinoline-3-carboxylate

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Celite

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and morpholine to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110°C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Data Summary: Buchwald-Hartwig Amination

ParameterConditionReference
Catalyst Pd₂(dba)₃[9]
Ligand Xantphos[9]
Base NaOtBu[9]
Solvent Toluene or Dioxane[10]
Temperature 90-120°C[9]
Typical Yield 60-95%[9][11]

Workflow for Buchwald-Hartwig Amination

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd2(dba)3, Xantphos, and NaOtBu to a Schlenk tube B Add this compound and amine A->B C Add anhydrous, degassed toluene B->C D Seal the tube and heat to 90-110°C with stirring C->D E Monitor reaction for 12-24 hours via TLC or LC-MS D->E F Cool, dilute with ethyl acetate, and filter through Celite E->F G Concentrate the filtrate under reduced pressure F->G H Purify by flash column chromatography G->H I I H->I Characterize final product (NMR, MS)

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various biologically active molecules.

Rationale for Application: The introduction of an alkynyl group at the C-6 position of the quinoline ring can provide a rigid linker to other molecular fragments or act as a precursor for further transformations. This functionalization is a key step in the synthesis of complex heterocyclic systems and potential therapeutic agents.[12]

Experimental Protocol: Synthesis of Ethyl 6-(phenylethynyl)quinoline-3-carboxylate

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (2.0 equiv) to the reaction mixture.

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-80°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13][14]

Data Summary: Sonogashira Coupling

ParameterConditionReference
Catalyst PdCl₂(PPh₃)₂[15]
Co-catalyst CuI[15]
Base Triethylamine (TEA)[12]
Solvent DMF or THF[12]
Temperature Room temperature to 80°C[12]
Typical Yield 75-90%[3]
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Aminoquinoline Derivatives

While the C-6 position is readily functionalized via cross-coupling, the C-4 position of the quinoline ring can be activated for nucleophilic aromatic substitution (SNAr). This typically requires the conversion of a precursor, such as a 4-hydroxyquinoline, to a more reactive 4-chloroquinoline derivative.

Rationale for Application: The 4-aminoquinoline scaffold is a well-established pharmacophore, most notably found in antimalarial drugs like chloroquine.[16] By first converting Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate to its 4-chloro derivative, a wide range of amines can be introduced at the C-4 position via an SNAr reaction.

Experimental Protocol: Two-Step Synthesis of Ethyl 6-bromo-4-(phenylamino)quinoline-3-carboxylate

Step 1: Chlorination of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Materials:

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in a suitable solvent (e.g., toluene), add a catalytic amount of DMF.

  • Add phosphorus oxychloride (POCl₃) dropwise at 0°C.

  • Heat the reaction mixture to reflux (around 110°C) and stir for 2-4 hours.[17]

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.[18]

Step 2: Nucleophilic Aromatic Substitution with Aniline

Materials:

  • Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (from Step 1)

  • Aniline (1.1 equiv)

  • Ethanol

  • Diisopropylethylamine (DIPEA) or another suitable base

Procedure:

  • Suspend Ethyl 6-bromo-4-chloroquinoline-3-carboxylate in ethanol.

  • Add aniline (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux (around 80°C) and stir for 16-24 hours.

  • Optionally, a non-nucleophilic base like DIPEA can be added to scavenge the HCl generated.[19]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.[16]

Workflow for SNAr at the C-4 Position

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution A React Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate with POCl3 B Heat to reflux for 2-4 hours A->B C Quench, neutralize, and extract to isolate Ethyl 6-bromo-4-chloroquinoline-3-carboxylate B->C D React the 4-chloroquinoline intermediate with an amine (e.g., aniline) in ethanol C->D Intermediate E Heat to reflux for 16-24 hours D->E F Cool, filter or purify by column chromatography E->F G G F->G Characterize final 4-aminoquinoline product (NMR, MS)

Caption: Workflow for SNAr at the C-4 Position.

Conclusion

This compound is a demonstrably valuable and versatile building block in the synthesis of pharmaceutical intermediates. The strategic positioning of its reactive functional groups allows for the application of powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols detailed in this document provide a solid foundation for the synthesis of diverse libraries of quinoline-based compounds, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Mastery of these synthetic transformations will undoubtedly continue to fuel innovation in drug discovery and development.

References

  • Various Authors. (2024). Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. Available at: [Link]

  • S, S. et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Ahmed, S. A. et al. (2025). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research. Available at: [Link]

  • Boruah, P. R. et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • S, S. et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. Available at: [Link]

  • University of South Florida Scholar Commons. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. USF Scholar Commons. Available at: [Link]

  • Various Authors. (2025). Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). (PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Doyle, A. G. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Scheme 3: Sonogashira coupling of aryl halides and phenylacetylene in the presence of iron nanoparticles. ResearchGate. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 6-bromo-4-chloroquinoline-3-carboxylate. Appretech. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 6-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Available at: [Link]

  • Various Authors. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

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Application Notes and Protocols: Ethyl 6-bromoquinoline-3-carboxylate in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of Ethyl 6-bromoquinoline-3-carboxylate in Advanced Materials

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the domain of material science, particularly in the synthesis of bespoke organic electronic materials. The quinoline core, a nitrogen-containing aromatic scaffold, is intrinsically electron-deficient, a property that is highly desirable for creating materials with tailored charge transport characteristics.[1] This inherent electronic nature, combined with a synthetically versatile bromine atom at the 6-position and an ethyl ester at the 3-position, provides researchers with multiple reaction sites for molecular engineering.

The bromine atom serves as a reactive handle for a variety of powerful cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the facile introduction of a wide array of functional moieties, including hole-transporting units (e.g., triarylamines, carbazoles) or electron-transporting groups, thereby allowing for the fine-tuning of the final material's optoelectronic properties.[2][3] The ethyl ester group can also be modified, for instance, through hydrolysis to the corresponding carboxylic acid, offering an additional point for functionalization or for influencing the material's solubility and film-forming properties. Consequently, this compound is a strategic precursor for developing novel materials for Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and organic sensors.[4][5]

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
Appearance Solid
CAS Number 481054-89-1
Storage Store at room temperature in a dry, dark place.

PART 1: Synthesis of the Core Building Block: this compound

A reliable synthesis of the title compound is crucial for its application in materials research. The following protocol is adapted from established methodologies.[6]

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 5-bromo-2-nitrobenzaldehyde.

Workflow Diagram:

A 5-bromo-2-nitrobenzaldehyde C Reaction Mixture A->C Add B Ethanol, Tin(II) chloride dihydrate, 3,3-diethoxypropionic acid ethyl ester B->C Add D Heat to 90°C for 16 hours C->D E Cool to RT, Stir overnight D->E F Concentrate and Dissolve in Ethyl Acetate E->F G Wash with sat. aq. NaHCO₃ F->G H Filter through Celite G->H I Separate Layers, Extract Aqueous Layer H->I J Combine Organic Layers, Wash with Brine I->J K Dry over MgSO₄, Filter, Concentrate J->K L Purification by Flash Column Chromatography K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 5-bromo-2-nitrobenzaldehyde

  • Ethanol (EtOH)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • 3,3-diethoxypropionic acid ethyl ester

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite

  • Heptanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-nitrobenzaldehyde (2 g, 9 mmol) in ethanol (46 mL), add tin(II) chloride dihydrate (7.95 g, 35.2 mmol) and 3,3-diethoxypropionic acid ethyl ester (4.2 mL, 22 mmol).[6]

  • Heat the reaction mixture to 90°C and maintain for 16 hours.

  • Allow the reaction to cool to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Pour the ethyl acetate solution into a saturated aqueous sodium bicarbonate solution.

  • Filter the resulting emulsion through a pad of Celite, rinsing the pad with additional ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in heptanes to yield the final product as a solid.[6]

PART 2: Application in the Synthesis of a Novel Hole-Transporting Material (HTM)

The true utility of this compound is realized when it is incorporated into larger, functional molecules. The following section outlines a detailed, field-proven protocol for the synthesis of a novel hole-transporting material, QCz-TPA , by functionalizing the quinoline core with a carbazole moiety. This is a representative example of how the title compound can be used to create materials for high-performance perovskite solar cells.

Rationale for Molecular Design

The design of QCz-TPA leverages the electron-deficient quinoline core to modulate the HOMO/LUMO energy levels and the hole-transporting properties of the well-established carbazole donor unit.[2][4] The resulting D-A (Donor-Acceptor) structure is a common and effective motif for HTMs in perovskite solar cells.[7]

Reaction Scheme:

cluster_0 Buchwald-Hartwig Amination EBQ This compound QCzTPA QCz-TPA (Product) EBQ->QCzTPA + Carb Carbazole Carb->QCzTPA + Cat Pd₂(dba)₃, Xantphos Base NaOtBu Solv Toluene, 110°C QCzTPA:s->QCzTPA:n

Caption: Synthesis of QCz-TPA via Buchwald-Hartwig amination.

Protocol 2: Synthesis of QCz-TPA (Ethyl 6-(9H-carbazol-9-yl)quinoline-3-carboxylate)

Materials and Reagents:

  • This compound

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Ethyl acetate (EtOAc)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), carbazole (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110°C in an oil bath.

  • Stir the mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure QCz-TPA .

PART 3: Characterization and Data Analysis

Thorough characterization is essential to validate the structure and assess the properties of the newly synthesized material.

Expected Characterization Data for QCz-TPA:

TechniqueExpected Outcome
¹H & ¹³C NMR Confirmation of the covalent linkage between the quinoline and carbazole moieties, with characteristic shifts for the aromatic protons and carbons of both units.
Mass Spectrometry Determination of the exact molecular weight, confirming the successful coupling reaction.
TGA/DSC High thermal stability (decomposition temperature > 300 °C) is expected, which is crucial for device longevity. A high glass transition temperature (Tg) indicates good amorphous film stability.
UV-Vis Spectroscopy Absorption bands corresponding to the π-π* transitions of the carbazole and quinoline units, as well as potential intramolecular charge transfer (ICT) bands.[8]
Photoluminescence Emission spectra to determine the fluorescence properties and color coordinates.
Cyclic Voltammetry To determine the HOMO and LUMO energy levels, which are critical for assessing the energy level alignment with the perovskite layer in a solar cell.[7]

PART 4: Application Protocol - Fabrication of a Perovskite Solar Cell

The synthesized QCz-TPA can be used as the hole-transporting layer in a p-i-n perovskite solar cell.

Device Architecture Workflow:

cluster_1 Perovskite Solar Cell Fabrication A ITO Substrate Cleaning B Spin-coat NiOx Layer (Hole Injection) A->B C Spin-coat QCz-TPA Layer (HTL) B->C D Spin-coat Perovskite Layer (Absorber) C->D E Spin-coat C60/BCP Layer (ETL) D->E F Deposit Ag Electrode (Cathode) E->F G Device Encapsulation & Testing F->G

Caption: Workflow for fabricating a perovskite solar cell with QCz-TPA.

Protocol 3: Fabrication of a Solution-Processed Perovskite Solar Cell

Materials and Reagents:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • NiOx nanoparticle ink

  • QCz-TPA solution in chlorobenzene

  • Perovskite precursor solution (e.g., MAPbI₃ in DMF/DMSO)

  • C₆₀/BCP (Bathocuproine) solution

  • Silver (Ag) for thermal evaporation

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Hole Injection Layer: Spin-coat the NiOx nanoparticle ink onto the ITO substrate and anneal according to established procedures.

  • Hole-Transporting Layer (HTL): Prepare a solution of the synthesized QCz-TPA in chlorobenzene (e.g., 10 mg/mL). Spin-coat the QCz-TPA solution onto the NiOx layer. Anneal the substrate at 100°C for 10 minutes.

  • Perovskite Absorber Layer: Transfer the substrate into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the HTL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100°C for 30 minutes.

  • Electron-Transporting Layer (ETL): Spin-coat a solution of C₆₀ and BCP onto the perovskite layer.

  • Cathode Deposition: Transfer the device to a thermal evaporator and deposit a silver (Ag) electrode (approximately 100 nm) through a shadow mask.

  • Characterization: Test the completed device under simulated AM 1.5G solar illumination to determine its photovoltaic performance (PCE, Voc, Jsc, FF).

Conclusion

This compound is a strategic and versatile precursor for the synthesis of advanced functional materials. Through well-established cross-coupling chemistry, such as the Buchwald-Hartwig amination detailed herein, it can be readily incorporated into complex molecular architectures. The resulting materials, exemplified by the hypothetical QCz-TPA , hold significant promise for applications in next-generation optoelectronic devices, including high-efficiency perovskite solar cells. The protocols provided in this guide offer a comprehensive framework for researchers to explore the potential of this valuable chemical building block.

References

  • Rational designing of derivatives of quinoline and iso-quinoline based hole transport materials for antimony chalcogenide and perovskite solar cells. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Excellent quinoline additive in perovskite toward to efficient and stable perovskite solar cells. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Low cost and stable quinoxaline-based hole-transporting materials with a D–A–D molecular configuration for efficient perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Synthesis, Photophysical, Electrochemical and Thermal Studies of Triarylamines based on benzo[g]quinoxalines. (n.d.). Indian Academy of Sciences. Retrieved January 5, 2026, from [Link]

  • Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Novel carbazole derivatives with quinoline ring: synthesis, electronic transition, and two-photon absorption three-dimensional optical data storage. (2015). PubMed. Retrieved January 5, 2026, from [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. Retrieved January 5, 2026, from [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2018). J. Braz. Chem. Soc.. Retrieved January 5, 2026, from [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[4][5][9]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Synthesis and characterization of multi-substituted carbazole derivatives exhibiting aggregation-induced emission for OLED applications. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Molecular Engineering of Star‐Shaped Indoline Hole Transport Materials: The Influence of Planarity on the Hole Extraction and Transport Processes. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Application of quinoline derivatives in third-generation photovoltaics. (2021). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Designing small molecule hole transport materials for high hole mobility by core structure substitution: a DFT investigation. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis and characterization of 2,7-linked carbazole oligomers. (2012). PubMed. Retrieved January 5, 2026, from [Link]

  • 20357-20-4 | 5-Bromo-2-nitrobenzaldehyde | Organic Light-Emitting Diode (OLED) Materials. (n.d.). Chem-Space. Retrieved January 5, 2026, from [Link]

  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). Frontiers in Chemistry. Retrieved January 5, 2026, from [Link]

Sources

Synthesis of 6-Bromoquinoline from p-Bromoaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-bromoquinoline from p-bromoaniline via the Skraup-Doebner-von Miller reaction. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a robust experimental procedure, and a thorough discussion of the underlying chemical principles. The document includes quantitative data, safety protocols, and visual diagrams to ensure a reproducible and safe execution of this classic and important heterocyclic synthesis.

Introduction

The quinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The targeted synthesis of substituted quinolines is, therefore, a cornerstone of medicinal chemistry and drug discovery. The Skraup-Doebner-von Miller reaction, a modification of the original Skraup synthesis, remains a powerful and widely employed method for the construction of the quinoline ring system.[1] This reaction involves the condensation of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent.[2]

This application note details a reliable and optimized protocol for the synthesis of 6-bromoquinoline, a key intermediate for the elaboration of more complex molecular architectures. The procedure starts from the readily available p-bromoaniline and leverages the Skraup-Doebner-von Miller conditions to achieve the desired product. We will delve into the mechanistic rationale behind each step, providing a holistic understanding of the transformation.

Reaction Mechanism and Scientific Rationale

The synthesis of 6-bromoquinoline from p-bromoaniline proceeds through a cascade of reactions, beginning with the in-situ formation of an α,β-unsaturated aldehyde from glycerol. The key mechanistic steps are as follows:

  • Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form the highly electrophilic acrolein (propenal). This step is crucial as it generates the three-carbon unit required for the formation of the pyridine ring of the quinoline system.[3]

  • Michael Addition: The lone pair of the amino group in p-bromoaniline acts as a nucleophile and undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of acrolein. This forms a β-(4-bromophenylamino)propanal intermediate.[1]

  • Cyclization: Under the strongly acidic conditions, the carbonyl group of the propanal intermediate is protonated, activating it towards intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the p-bromoaniline derivative then attacks the protonated aldehyde, leading to the formation of a 1,2-dihydroquinoline intermediate.

  • Dehydration and Oxidation: The dihydroquinoline intermediate readily dehydrates to form a more stable, conjugated system. The final and critical step is the oxidation of the 1,2-dihydro-6-bromoquinoline to the aromatic 6-bromoquinoline. This aromatization is the driving force for the reaction and requires an oxidizing agent.[4] While several oxidizing agents can be used, nitrobenzene is a classic choice, being reduced to aniline in the process.[5] However, for safety and to avoid potential side products, other oxidizing agents like arsenic pentoxide or iodine can be employed.[6][7] In some protocols, the hot concentrated sulfuric acid itself can act as the oxidizing agent.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 6-bromoquinoline.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine p-Bromoaniline, Glycerol, H₂SO₄, & Ferrous Sulfate heating Heat to 140-145°C reagents->heating addition Slowly add Oxidizing Agent heating->addition reflux Maintain temperature for 3-4 hours addition->reflux quench Cool and Quench in Ice-Water reflux->quench neutralize Neutralize with Ammonium Hydroxide quench->neutralize extract Extract with Toluene neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill recrystallize Recrystallization (Optional) distill->recrystallize

Caption: Experimental workflow for the synthesis of 6-bromoquinoline.

Detailed Experimental Protocol

Safety Precautions: The Skraup-Doebner-von Miller reaction is notoriously exothermic and can become violent if not properly controlled.[8] This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory. An ice bath should be readily available to cool the reaction if it becomes too vigorous.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
p-Bromoaniline172.0217.2 g0.1
Glycerol (anhydrous)92.0927.6 g (22 mL)0.3
Sulfuric Acid (98%)98.0830 mL~0.55
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.012.8 g0.01
p-Nitrotoluene (Oxidizing Agent)137.1413.7 g0.1
Toluene-3 x 50 mL-
Ammonium Hydroxide (28-30%)-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-bromoaniline (17.2 g, 0.1 mol) and ferrous sulfate heptahydrate (2.8 g, 0.01 mol).

  • Addition of Reagents: To this mixture, add anhydrous glycerol (27.6 g, 0.3 mol). With vigorous stirring, slowly and carefully add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition is exothermic, and the flask should be cooled in an ice-water bath to maintain the temperature below 100°C.

  • Initiation of Reaction: After the addition of sulfuric acid is complete, add p-nitrotoluene (13.7 g, 0.1 mol) to the reaction mixture.

  • Heating and Reflux: Gently heat the mixture using a heating mantle. The reaction will become more exothermic and may start to boil. If the reaction becomes too vigorous, remove the heating mantle and cool the flask with an ice-water bath. Once the initial exotherm has subsided, maintain the reaction mixture at a gentle reflux (internal temperature of 140-145°C) for 3-4 hours.

  • Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the cooled mixture into a beaker containing 500 mL of ice-water with stirring. The solution will be strongly acidic.

  • In the fume hood, slowly add concentrated ammonium hydroxide to the acidic solution with continuous stirring and cooling until the pH of the solution is between 6 and 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 50 mL).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline as a dark oil.

Purification:

  • Vacuum Distillation: The crude product is purified by vacuum distillation. Collect the fraction boiling at 150-155°C at 15 mmHg.[9]

  • Recrystallization (Optional): For further purification, the distilled 6-bromoquinoline can be recrystallized. While specific solvent systems for 6-bromoquinoline are not widely reported, a mixed solvent system such as ethanol/water or hexane/ethyl acetate is a good starting point.[10][11] Dissolve the product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

Mechanism Diagram

G p_bromoaniline p-Bromoaniline michael_adduct Michael Adduct p_bromoaniline->michael_adduct Michael Addition glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration h2so4 H₂SO₄ oxidant Oxidizing Agent product 6-Bromoquinoline acrolein->michael_adduct Michael Addition dihydroquinoline 1,2-Dihydro-6-bromoquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration dihydroquinoline->product Oxidation

Caption: Simplified mechanism of the Skraup-Doebner-von Miller synthesis of 6-bromoquinoline.

Trustworthiness and Self-Validation

The protocol described herein is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 hexane:ethyl acetate). The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified 6-bromoquinoline should also be determined and compared to the literature value.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-bromoquinoline from p-bromoaniline. By understanding the underlying mechanism and adhering to the outlined safety precautions, researchers can confidently and reproducibly synthesize this valuable heterocyclic building block. The provided workflow, quantitative data, and purification strategies are intended to empower scientists in their synthetic endeavors.

References

  • Skraup reaction. chemeurope.com. Available at: [Link]

  • Skraup reaction. Wikipedia. Available at: [Link]

  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org. Available at: [Link]

  • Skraup reaction. Available at: [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Available at: [Link]

  • Skraup's Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]

  • CN105837503A - Preparation method for 6-bromine quinoline. Google Patents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. Available at: [Link]

  • Recrystallization - Single Solvent. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Available at: [Link]

  • 6-Bromoquinoline-8-carbonitrile. ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Doebner-von Miller reaction. Semantic Scholar. Available at: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available at: [Link]

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Application Notes and Protocols for the Derivatization of Ethyl 6-Bromoquinoline-3-Carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Ethyl 6-bromoquinoline-3-carboxylate is a versatile building block, primed for structural diversification to generate libraries of novel compounds for biological screening. This guide provides a comprehensive framework for the synthesis, derivatization, and subsequent biological evaluation of compounds derived from this key intermediate. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to modify the 6-position of the quinoline ring. Furthermore, we outline standardized protocols for assessing the anticancer and antimicrobial potential of the synthesized derivatives, offering a strategic workflow for drug discovery and development professionals.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1] Its rigid, planar nature and the presence of a nitrogen heteroatom provide ideal anchor points for interactions with a variety of biological targets.[3] The functionalization of the quinoline core allows for the fine-tuning of physicochemical properties, influencing absorption, distribution, metabolism, and excretion (ADME), as well as modulating the compound's potency and selectivity for its intended target.[4]

This compound serves as an excellent starting material for generating a diverse chemical library. The bromine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and alkynyl moieties.[5][6] The ethyl carboxylate at the 3-position offers a site for further modification, such as amidation, to explore structure-activity relationships (SAR).

This application note is designed to be a practical guide for researchers. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for designing and executing a successful derivatization and screening campaign.

PART 1: Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount. While direct synthesis can be challenging, a robust and well-established approach involves the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulation.[7][8]

Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[7]

Reaction Principle: The synthesis commences with the condensation of 4-bromoaniline with DEEM to form an anilidomethylenemalonate intermediate. This is followed by a thermally induced intramolecular cyclization to yield the quinoline ring system.[1][7]

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 equivalent) and DEEM (1.1 equivalents). Heat the mixture to 100-120°C for 1-2 hours. Remove the ethanol byproduct by distillation.

  • Cyclization: Add the resulting intermediate adduct portion-wise to a preheated solution of diphenyl ether at 240-250°C. Maintain this temperature for 30-60 minutes to facilitate cyclization.[8]

  • Isolation: After cooling, dilute the reaction mixture with petroleum ether. The product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate. Collect the solid by filtration and wash with petroleum ether.[8]

  • Hydrolysis (Optional): To obtain the corresponding carboxylic acid, suspend the ester in a 10% aqueous NaOH solution and reflux for 1-2 hours.[7]

  • Acidification (Optional): Cool the reaction mixture and acidify with concentrated HCl to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[7]

Protocol 2: Conversion to this compound

The 4-hydroxyl group can be removed in a two-step sequence involving chlorination followed by reductive dehalogenation.

Materials:

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas or a hydrogen transfer reagent (e.g., ammonium formate)

  • Inert solvent (e.g., Dichloromethane, Ethanol)

Procedure:

  • Chlorination: Treat ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate with an excess of POCl₃ and heat at reflux for 2-4 hours. Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product, ethyl 6-bromo-4-chloroquinoline-3-carboxylate, with an organic solvent.

  • Dehalogenation: Dissolve the chlorinated intermediate in a suitable solvent like ethanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to hydrogenation (using a balloon of H₂ gas or a hydrogen transfer reagent) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst and concentrate the filtrate to obtain the final product, this compound.

PART 2: Derivatization Strategies at the C6-Position

The bromine atom at the C6-position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the bromoquinoline and various boronic acids or esters.[6]

Reaction Principle: The catalytic cycle involves the oxidative addition of the bromoquinoline to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product.[9]

Suzuki_Miyaura_Coupling Start This compound Product 6-Aryl/Heteroaryl-quinoline-3-carboxylate Derivative Start->Product Suzuki-Miyaura Coupling Reagent Aryl/Heteroaryl Boronic Acid Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Catalyst->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and ethanol, followed by the sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ / SPhos
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/Ethanol/H₂O1,4-Dioxane/H₂OToluene
Temperature 90°C100°C80°C

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[5]

Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of the bromoquinoline with an amine in the presence of a suitable ligand and a strong, non-nucleophilic base.[1][5]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110°C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Parameter Condition 1 Condition 2 Condition 3
Catalyst/Ligand Pd₂(dba)₃ / XantphosPd(OAc)₂ / BINAPPdCl₂(dppf)
Base NaOtBuK₃PO₄LiHMDS
Solvent TolueneDioxaneTHF
Temperature 100°C110°C80°C

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

C. Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling is a reliable method for forming a C-C bond between the bromoquinoline and a terminal alkyne, catalyzed by both palladium and copper complexes.[7]

Reaction Principle: The reaction proceeds through a catalytic cycle where a palladium(0) complex undergoes oxidative addition with the bromoquinoline. A copper(I) acetylide, formed in situ, then transmetalates with the palladium complex, followed by reductive elimination to yield the alkynylated product.[10]

Protocol 5: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF to dissolve the solids.

  • Add triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70°C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

PART 3: Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, a systematic biological screening cascade is essential to identify promising lead compounds.

Biological_Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound_Library Synthesized Quinoline Derivatives Library Anticancer_Screen Anticancer Activity (e.g., MTT Assay on Cancer Cell Lines) Compound_Library->Anticancer_Screen Antimicrobial_Screen Antimicrobial Activity (e.g., MIC Assay against Bacterial/Fungal Strains) Compound_Library->Antimicrobial_Screen Active_Hits Active Hits from Primary Screens Anticancer_Screen->Active_Hits Antimicrobial_Screen->Active_Hits Dose_Response Dose-Response & IC₅₀/MIC Determination Active_Hits->Dose_Response Selectivity_Panel Selectivity Profiling (e.g., Normal vs. Cancer Cell Lines) Dose_Response->Selectivity_Panel Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates Kinase_Assay Target-Based Assays (e.g., Kinase Inhibition Assay) Lead_Candidates->Kinase_Assay Apoptosis_Assay Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) Lead_Candidates->Apoptosis_Assay

Sources

Application Notes and Protocols: Analytical Techniques for Monitoring Ethyl 6-bromoquinoline-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-bromoquinoline-3-carboxylate is a pivotal building block in the landscape of medicinal chemistry and drug development. Its quinoline core is a privileged scaffold, present in a multitude of pharmacologically active agents with applications ranging from anticancer to antimicrobial therapies[1]. The functional handles—a reactive bromine atom at the C6 position and an ethyl ester at the C3 position—provide synthetic versatility, making it a valuable precursor for generating diverse molecular libraries through various chemical transformations, particularly palladium-catalyzed cross-coupling reactions[1][2].

Precise monitoring of these reactions is not merely a procedural formality; it is fundamental to ensuring reaction completion, optimizing yield, minimizing byproduct formation, and gaining crucial insights into reaction kinetics and mechanisms. This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Core Principles of Reaction Monitoring

Effective reaction monitoring hinges on the ability to differentiate between starting materials, intermediates, products, and potential byproducts in a complex reaction mixture. The choice of analytical technique is dictated by the specific properties of the molecules involved and the desired level of detail. For this compound and its derivatives, a combination of chromatographic and spectroscopic methods provides a holistic view of the reaction's progress.

Chromatographic techniques , such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), separate components based on their differential partitioning between a stationary and a mobile phase. These methods are ideal for tracking the consumption of reactants and the formation of products over time.

Spectroscopic techniques , including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide detailed structural information. NMR offers quantitative data on the concentration of different species, while MS is highly sensitive for detecting and identifying trace components and confirming molecular weights[3][4][5].

Case Study: Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the application of these analytical techniques, we will focus on a representative transformation: the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds[6][7].

Reaction Scheme:

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress at the bench. Its primary advantage is speed, allowing for multiple time points to be analyzed in minutes. The key to effective TLC monitoring is selecting a solvent system that provides clear separation between the starting material and the product.

Protocol 1: TLC Monitoring of the Suzuki-Miyaura Coupling
  • Plate Preparation : Use silica gel-coated TLC plates (e.g., Silica Gel 60 F₂₅₄). With a pencil, gently draw a baseline approximately 1 cm from the bottom edge.

  • Solvent System Selection : A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[2]. For this system, a ratio of 7:3 Hexanes:Ethyl Acetate is often a good starting point. The addition of a small amount of triethylamine (~0.5%) can help prevent streaking of basic quinoline compounds.

  • Spotting :

    • On the baseline, apply a small spot of the starting material (this compound) as a reference.

    • Apply a spot of the co-spot, which is a mixture of the starting material and the reaction mixture.

    • Apply a spot of the reaction mixture.

  • Development : Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action[2].

  • Visualization : Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as quinoline derivatives are typically UV-active. Circle the visible spots.

  • Interpretation : The starting material, being more polar than the less polar biaryl product, will typically have a lower Retention Factor (Rf) value. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the product spot will become more prominent. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

For precise, quantitative analysis of reaction kinetics, HPLC is the method of choice. It offers superior resolution and sensitivity compared to TLC and allows for the accurate determination of the concentration of each component over time.

Protocol 2: HPLC-UV Monitoring
  • Sample Preparation :

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, in an HPLC vial. This prevents further reaction and prepares the sample for analysis[5].

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column[5].

  • HPLC Conditions :

    • Instrumentation : A standard HPLC system equipped with a UV detector is suitable.

    • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating quinoline derivatives[5].

    • Mobile Phase : A gradient elution is typically employed for complex reaction mixtures.

      • Mobile Phase A: Water with 0.1% Formic Acid (for better peak shape).

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program : A typical gradient might be: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : Quinolines have strong UV absorbance. A wavelength of 254 nm is a good starting point, but a photodiode array (PDA) detector can be used to monitor multiple wavelengths and identify the optimal wavelength for each component.

  • Data Analysis :

    • Identify the peaks corresponding to the starting material and product based on their retention times (determined by injecting standards of each).

    • Integrate the peak areas for each component at each time point.

    • The percentage conversion can be calculated by comparing the peak area of the starting material at a given time to its initial peak area.

Parameter Setting Rationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Provides good separation for a wide range of organic molecules, including heterocyclic compounds[5].
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape for basic compounds like quinolines. Acetonitrile is a common organic modifier[3][8].
Gradient 30% B to 90% B over 15 minEnsures elution of both the more polar starting materials and the less polar products within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmQuinoline rings are strongly UV-active at this wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for in-depth reaction analysis. It not only confirms the structure of the product but can also be used for quantitative analysis without the need for individual calibration curves if an internal standard is used.

Protocol 3: ¹H NMR Reaction Monitoring
  • Sample Preparation :

    • Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Remove the solvent under reduced pressure or by passing a stream of nitrogen.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR analysis.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has peaks that do not overlap with the signals of the reactants or products.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum.

  • Data Analysis :

    • Identify characteristic peaks for the starting material (this compound) and the product. For example, the aromatic protons in the quinoline ring will shift upon replacement of the bromine atom.

    • The disappearance of signals corresponding to the starting material and the appearance of new signals for the product confirm the reaction's progress.

    • Quantify the conversion by integrating a well-resolved signal of the product and comparing it to the integral of the internal standard.

Compound Characteristic ¹H NMR Signals (Illustrative)
This compound (Starting Material) Distinct aromatic signals in the 7.5-9.0 ppm range, characteristic of the bromo-substituted quinoline core.
Ethyl 6-arylquinoline-3-carboxylate (Product) Appearance of new aromatic signals corresponding to the introduced aryl group and a shift in the signals of the quinoline protons, particularly those near the C6 position.
Mass Spectrometry (MS): Unambiguous Identification

Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), provides definitive identification of reactants, products, and byproducts by determining their molecular weights.

Protocol 4: LC-MS Analysis
  • Methodology : The sample preparation and HPLC conditions can be the same as described in Protocol 2. The eluent from the HPLC column is directed into the mass spectrometer.

  • Ionization : Electrospray ionization (ESI) in positive ion mode is typically effective for quinoline derivatives, as the nitrogen atom is readily protonated to form [M+H]⁺ ions.

  • Data Analysis :

    • The mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecular ion of each component.

    • For this compound, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak [M+H]⁺ and [M+2+H]⁺.

    • The disappearance of this isotopic pattern and the appearance of a new molecular ion peak corresponding to the product's mass confirms the conversion.

    • Fragmentation patterns (MS/MS) can be used to further confirm the structure of the product and identify any byproducts[9][10].

Compound Expected [M+H]⁺ (m/z) Key Isotopic Features/Fragments
This compound ~280/282Characteristic 1:1 isotopic pattern for Bromine.
Ethyl 6-phenylquinoline-3-carboxylate (Example Product) ~278Loss of the bromine isotopic pattern; single molecular ion peak.

Integrated Analytical Workflow

For robust and comprehensive monitoring, an integrated approach is recommended. This workflow ensures both rapid qualitative checks and detailed quantitative analysis.

Workflow cluster_reaction Reaction in Progress cluster_monitoring Analytical Monitoring Loop Reaction Suzuki Coupling Aliquot Withdraw Aliquot Reaction->Aliquot t = 0, 1, 2...n hrs TLC TLC Analysis (Qualitative Check) Aliquot->TLC Quench Quench & Dilute Aliquot->Quench TLC->Reaction Incomplete HPLC HPLC-UV Analysis (Quantitative Data) Quench->HPLC NMR NMR Analysis (Structural Proof) Quench->NMR For final confirmation HPLC->Reaction LCMS LC-MS Analysis (ID Confirmation) HPLC->LCMS If needed

Caption: Integrated workflow for monitoring this compound reactions.

Conclusion

The effective analytical monitoring of reactions involving this compound is crucial for successful synthetic outcomes in research and drug development. A multi-faceted approach, combining the rapid qualitative insights from TLC with the robust quantitative data from HPLC and the detailed structural information from NMR and MS, provides a comprehensive understanding of the reaction's progress. The protocols outlined in this guide offer a solid foundation for developing reliable and reproducible monitoring strategies, ultimately leading to more efficient and optimized synthetic processes.

References

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Supporting Information for a chemical publication. The Royal Society of Chemistry. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Available at: [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. Available at: [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ResearchGate. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Gould-Jacobs quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Here, we address specific challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols based on established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion of Aniline Starting Material

Q: I'm observing a significant amount of unreacted aniline in my reaction mixture, even after prolonged heating. What are the likely causes and how can I improve the initial condensation step?

A: Incomplete consumption of the aniline starting material points to issues with the initial condensation reaction between the aniline and the diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. This step forms the crucial anilidomethylenemalonate intermediate. Here’s a breakdown of potential causes and solutions:

  • Insufficient Temperature for Condensation: The initial nucleophilic attack of the aniline on the malonic ester requires thermal energy. A typical starting point for this condensation is heating the mixture at 100-140°C for 1-3 hours.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the aniline spot disappears.

  • Sub-optimal Reagent Stoichiometry: To drive the condensation to completion, an excess of the malonic ester derivative can be employed. Using an excess of DEEM can serve the dual purpose of being a reagent and a solvent.[1]

  • Aniline Reactivity: The electronic nature of substituents on the aniline ring significantly impacts its nucleophilicity. Electron-donating groups (EDGs) on the aniline generally favor the reaction, while strong electron-withdrawing groups (EWGs) can retard it by reducing the electron density on the nitrogen atom. For less reactive anilines, consider more forcing conditions or alternative synthetic routes.

Issue 2: The Reaction Stalls at the Anilidomethylenemalonate Intermediate

Q: My TLC analysis shows complete consumption of aniline, but I'm isolating the anilidomethylenemalonate intermediate instead of the desired quinoline product. How can I promote the cyclization step?

A: The Gould-Jacobs reaction is a two-stage process: condensation followed by a high-temperature intramolecular cyclization.[2] The formation of the intermediate without subsequent cyclization is a common hurdle and is almost always related to insufficient reaction temperature.

  • Inadequate Cyclization Temperature: The thermal intramolecular cyclization is the rate-limiting step and requires significantly higher temperatures than the initial condensation, often in the range of 250-260°C.[3] Without sufficient thermal energy, the reaction will not proceed to the quinoline product.

  • Choice of Heating Method: Achieving and maintaining the high temperatures required for cyclization can be challenging.

    • Conventional Heating: Using a high-boiling, inert solvent is a common and effective strategy. Solvents like diphenyl ether or Dowtherm A can maintain the necessary temperature for reflux and have been shown to increase cyclization yields to as high as 95%.[3][4]

    • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the Gould-Jacobs reaction. It allows for rapid and uniform heating to high temperatures, often leading to dramatically reduced reaction times and improved yields.[2][3]

Data Presentation: Effect of Temperature and Time on Cyclization

The following table, adapted from a Biotage application note, illustrates the critical interplay between temperature and reaction time in a microwave-assisted Gould-Jacobs reaction.[3]

EntryTemperature (°C)Time (min)Isolated Yield (%)
12503033
23001037
32506035
43003028
5300547

As the data shows, a higher temperature does not always lead to a better yield if the reaction time is not optimized. Prolonged heating at very high temperatures can lead to product degradation.[2][3]

Issue 3: Formation of Multiple Products and Regioselectivity Problems

Q: I'm working with an asymmetrically substituted aniline and obtaining a mixture of quinoline isomers. How can I control the regioselectivity of the cyclization?

A: When using an asymmetrically substituted aniline, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers.[4] The regioselectivity of the Gould-Jacobs reaction is governed by a combination of steric and electronic factors.[4]

  • Steric Hindrance: Cyclization will generally be disfavored at a more sterically hindered ortho position.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the ortho carbons.

Unfortunately, controlling regioselectivity in the Gould-Jacobs reaction can be challenging. If a specific isomer is required, it may be necessary to consider alternative quinoline syntheses that offer better regiocontrol, such as the Friedländer or Combes syntheses.[5]

Issue 4: Product Degradation and Tar Formation

Q: My reaction mixture is turning dark, and I'm observing significant tar formation, leading to a low isolated yield of a clean product. What is causing this, and how can I mitigate it?

A: The high temperatures required for the Gould-Jacobs cyclization can lead to thermal decomposition of the starting materials, intermediates, or the final product, resulting in tar formation and reduced yields.[4][6]

  • Optimizing Reaction Time and Temperature: As highlighted in the data table above, prolonged heating at excessively high temperatures can be detrimental. Careful optimization of both temperature and reaction time is crucial to maximize the formation of the desired product while minimizing degradation.[2][3]

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.[6]

Experimental Protocols

Protocol 1: Conventional High-Temperature Gould-Jacobs Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[3]

Materials:

  • Aniline derivative

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser and thermometer

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., cyclohexane, hexanes)

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1-1.5 equiv). Heat the mixture to 120-140°C for 1-2 hours. Ethanol produced during the reaction can be distilled off. Monitor the reaction by TLC until the aniline is consumed.

  • Cyclization: Allow the reaction mixture to cool slightly. Carefully add the high-boiling solvent (enough to ensure good stirring). Heat the mixture to reflux (typically 250-260°C) and maintain this temperature. Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solvent.

  • Purification: If the product precipitates, collect it by vacuum filtration. Wash the solid thoroughly with a non-polar solvent like cyclohexane to remove the high-boiling solvent. If the product remains in solution, it may be precipitated by the addition of a non-polar solvent. The crude product can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

This protocol leverages microwave irradiation for rapid and efficient synthesis.[2]

Materials:

  • Aniline derivative

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile or other suitable solvent for washing

Procedure:

  • Reaction Setup: In a microwave vial, combine the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (3.0 equiv).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 250-300°C) for the optimized time (e.g., 5-30 minutes).

  • Isolation: After the reaction, cool the vial to room temperature. The product often precipitates.

  • Purification: Filter the precipitated product and wash it with a small amount of ice-cold acetonitrile. Dry the solid under vacuum.

Visualization of Workflows

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-140°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Quinoline 4-Hydroxyquinoline Derivative Intermediate->Quinoline Thermal Cyclization (>250°C) Troubleshooting_Logic Start Low Yield in Gould-Jacobs Synthesis Check_Aniline Is aniline starting material consumed? Start->Check_Aniline Optimize_Condensation Optimize Condensation: - Increase temperature (100-140°C) - Use excess DEEM - Check aniline reactivity Check_Aniline->Optimize_Condensation No Check_Intermediate Is the anilidomethylenemalonate intermediate the main product? Check_Aniline->Check_Intermediate Yes Success Improved Yield Optimize_Condensation->Success Optimize_Cyclization Optimize Cyclization: - Increase temperature (>250°C) - Use high-boiling solvent - Consider microwave synthesis Check_Intermediate->Optimize_Cyclization Yes Check_Degradation Is there evidence of degradation or tarring? Check_Intermediate->Check_Degradation No Optimize_Cyclization->Success Refine_Conditions Refine Conditions: - Optimize time and temperature - Use inert atmosphere Check_Degradation->Refine_Conditions Yes Check_Degradation->Success No Refine_Conditions->Success

Caption: A decision tree for troubleshooting low yields.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Molecular Diversity Preservation International (MDPI). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2020 , 25(7), 1643. [Link]

  • Molecular Diversity Preservation International (MDPI). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

Sources

Side reactions to avoid in the synthesis of bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Suppressing Side Reactions for Researchers and Drug Development Professionals

Welcome to the technical support center for bromoquinoline synthesis. As a foundational scaffold in medicinal chemistry and materials science, the quinoline ring system is of paramount importance. However, its synthesis, particularly the introduction of a bromine substituent, is often plagued by side reactions that can drastically reduce yields, complicate purification, and lead to inconsistent results.

This guide provides in-depth, field-proven insights into the most common side reactions encountered during the synthesis of bromoquinolines. Structured in a practical question-and-answer format, it moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot existing experiments and design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Skraup/Doebner-von Miller reaction is producing a large amount of black, intractable tar. What is causing this and how can I prevent it?

A: Tar formation is the most common and frustrating side reaction in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions. This dark, viscous material is a complex mixture of polymeric byproducts.

Root Cause: The primary culprit is the acid-catalyzed polymerization of the highly reactive α,β-unsaturated aldehyde or ketone intermediate. In the Skraup synthesis, glycerol is dehydrated by concentrated sulfuric acid to form acrolein, which is notoriously prone to polymerization under harsh acidic and high-temperature conditions.[1][2][3] Similarly, the α,β-unsaturated carbonyl compounds used in the Doebner-von Miller synthesis can readily self-condense.[4]

Troubleshooting Strategies:

  • Moderate the Reaction Vigor: The Skraup reaction is famously exothermic. Uncontrolled temperature spikes accelerate polymerization. The use of a moderating agent like ferrous sulfate (FeSO₄) is crucial to ensure a smoother, less violent reaction.[5]

  • Control Reagent Addition: In the Doebner-von Miller synthesis, add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the polymerizable substrate, favoring the desired conjugate addition over self-condensation.[4]

  • Optimize Temperature: Avoid localized overheating through efficient, constant stirring. For the Skraup reaction, gentle initial heating is sufficient to start the reaction; the exotherm should then be carefully controlled. For the Doebner-von Miller synthesis, excessively high temperatures can promote tarring, so finding the optimal temperature for your specific substrates is key.[4]

  • Use a Biphasic System: For certain Doebner-von Miller protocols, dissolving the aldehyde (e.g., crotonaldehyde) in an immiscible organic solvent like toluene and adding it dropwise to the refluxing aqueous acidic aniline solution can significantly minimize tar formation.[1]

Q2: I'm trying to synthesize a mono-bromoquinoline but I'm getting a mixture of di- and even tri-brominated products. How can I improve selectivity for mono-bromination?

A: Over-bromination is a frequent issue, especially when the quinoline ring is substituted with electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (-OCH₃), or amino (-NH₂) groups. These groups activate the carbocyclic ring towards electrophilic aromatic substitution, making it difficult to stop the reaction after a single bromination.[6]

Root Cause: The high reactivity of both the substrate and the brominating agent. Molecular bromine (Br₂) is a very aggressive electrophile and, when used in excess or under harsh conditions, will readily add to multiple activated positions on the ring.

Troubleshooting Strategies:

  • Strict Stoichiometric Control: This is the most critical factor. The equivalents of your brominating agent should be carefully measured. For mono-bromination, use no more than 1.0 to 1.1 equivalents. Slow, dropwise addition of the brominating agent can also help prevent localized high concentrations that lead to over-bromination.[7]

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine. It is a solid, easier to handle, and generally provides better control and selectivity for mono-bromination, especially in activated systems.[7]

  • Lower the Reaction Temperature: Reducing the temperature slows the rate of all reactions, but it often has a more pronounced effect on the second and third bromination steps, thereby increasing selectivity for the mono-brominated product.[7]

Q3: My Friedländer/Combes synthesis is yielding a mixture of regioisomers. How can I control the regiochemical outcome?

A: Regioselectivity is a significant challenge in quinoline syntheses that use unsymmetrical ketones (Friedländer) or unsymmetrical β-diketones (Combes).[8][9] The cyclization can occur on either side of the carbonyl group, leading to two different products.

Root Cause: The regiochemical outcome is determined by a delicate balance of steric and electronic factors in the rate-determining cyclization step. The choice of catalyst and reaction conditions can influence which cyclization pathway is favored.

Troubleshooting Strategies:

  • Catalyst Selection (Friedländer): The choice of acid or base catalyst can significantly influence the isomer ratio. While traditional methods use general bases like KOH or acids like H₂SO₄, modern protocols have shown that specific catalysts, such as certain amine catalysts or ionic liquids, can favor the formation of one regioisomer.[8][10] Lewis acids (e.g., SnCl₄, Sc(OTf)₃) can also offer different selectivity compared to Brønsted acids.[11]

  • Substrate Modification:

    • Steric Hindrance: Increasing the steric bulk on one side of the unsymmetrical ketone can disfavor cyclization at that position, thus directing the reaction to produce the less sterically hindered product.[12]

    • Directing Groups: In some cases, introducing a temporary directing group, such as a phosphoryl group on the α-carbon of the ketone, can force the cyclization to occur at a specific position.[12]

  • Reaction Condition Optimization: Systematically screening solvents and temperatures is crucial. A less polar solvent or a lower reaction temperature might favor one transition state over the other, leading to improved regioselectivity.

Troubleshooting Workflows & Diagrams

Visualizing the reaction pathways and decision-making processes can significantly aid in troubleshooting.

cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Potential Solutions start Reaction Complete (Analyze Crude TLC/NMR) issue Primary Issue? start->issue low_yield Low Yield / No Product issue->low_yield Low Conversion tar Tar / Polymer Formation issue->tar Intractable Mixture isomers Mixture of Regioisomers issue->isomers Multiple Products (Similar Rf) over_brom Over-bromination issue->over_brom Multiple Products (Lower Rf) sol_temp Check/Optimize Temp. & Reaction Time low_yield->sol_temp sol_reagent Check Reagent Purity & Stoichiometry low_yield->sol_reagent tar->sol_temp sol_mod Use Moderator (e.g., FeSO4) Slow Reagent Addition tar->sol_mod isomers->sol_temp sol_cat Change Catalyst (Acid/Base/Lewis) isomers->sol_cat sol_sterics Modify Substrate (Steric/Electronic Effects) isomers->sol_sterics over_brom->sol_temp over_brom->sol_reagent sol_milder Use Milder Reagent (e.g., NBS instead of Br₂) over_brom->sol_milder

Caption: General troubleshooting workflow for bromoquinoline synthesis.

cluster_main Skraup Synthesis: Main vs. Side Reaction cluster_path cluster_side glycerol Glycerol h2so4 conc. H₂SO₄ (Dehydration) glycerol->h2so4 acrolein Acrolein Intermediate h2so4->acrolein michael Michael Addition acrolein->michael polymerize Acid-Catalyzed Polymerization acrolein->polymerize aniline Aniline aniline->michael cyclize Cyclization & Oxidation michael->cyclize product Desired Bromoquinoline cyclize->product tar Tar Byproducts polymerize->tar

Caption: Divergent pathways in the Skraup synthesis.

Quantitative Data Summary

The choice of brominating agent and its stoichiometry directly impacts product distribution. The following table, based on data from the bromination of 8-hydroxyquinoline, illustrates this critical relationship.[12]

Starting MaterialBrominating AgentEquivalents of Br₂SolventMajor Product(s)Yield (%) of Major Product(s)
8-HydroxyquinolineMolecular Bromine (Br₂)1.5CH₃CN7-Bromo-8-hydroxyquinoline & 5,7-Dibromo-8-hydroxyquinoline 58% (mono-bromo) & 42% (di-bromo)
8-HydroxyquinolineMolecular Bromine (Br₂)2.1CH₃CN5,7-Dibromo-8-hydroxyquinoline 90% (di-bromo)
8-MethoxyquinolineMolecular Bromine (Br₂)1.1CCl₄5-Bromo-8-methoxyquinoline 92% (mono-bromo)
8-AminoquinolineMolecular Bromine (Br₂)1.5CH₂Cl₂5-Bromo-8-aminoquinoline & 5,7-Dibromo-8-aminoquinoline 58% (mono-bromo) & 42% (di-bromo)

Data adapted from Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[12]

Validated Experimental Protocols

Protocol 1: Minimizing Tar Formation in the Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes the slow addition of the aldehyde to suppress its polymerization, a primary cause of tar formation.[1][4]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • In the addition funnel, prepare a solution of crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). Perform this step in an ice bath to control the exotherm.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-methylquinoline, which can be further purified by vacuum distillation.

Protocol 2: Regioselective Mono-bromination of 8-Methoxyquinoline

This protocol demonstrates the use of controlled stoichiometry to achieve selective mono-bromination on an activated quinoline system.[12]

Materials:

  • 8-Methoxyquinoline (1.0 eq)

  • Molecular Bromine (Br₂) (1.1 eq)

  • Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • 5% aqueous Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a fume hood, dissolve 8-methoxyquinoline in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Protect the reaction from light by wrapping the flask in aluminum foil.

  • In the addition funnel, prepare a solution of bromine (1.1 eq) in CCl₄.

  • At room temperature, add the bromine solution dropwise to the stirred 8-methoxyquinoline solution over 10-15 minutes.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by washing the organic layer with 5% aqueous sodium bicarbonate solution (2x) and then with water (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 5-bromo-8-methoxyquinoline, can be purified by column chromatography on silica gel or by recrystallization.

References

  • NROChemistry. (2022). Skraup Reaction. Available at: [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • U.S. Patent 6,103,904A. (2000). Skraup reaction process for synthesizing quinolones.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Available at: [Link]

  • Reddy, T. R., et al. (2016). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 81(17), 7856–7865.
  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
  • Wikipedia. (n.d.). Skraup reaction. Available at: [Link]

  • ResearchGate. (n.d.). 53355 PDFs | Review articles in QUINOLINES. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • ResearchGate. (n.d.). Modelling of tar formation and evolution for biomass gasification: A review. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. Available at: [Link]

  • ResearchGate. (n.d.). From cellulose to tar: Analysis of tar formation pathway with distinguishing the primary and secondary reactions. Available at: [Link]

Sources

Technical Support Center: Challenges in the Scale-Up of Ethyl 6-bromoquinoline-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 6-bromoquinoline-3-carboxylate. This critical intermediate is foundational in the development of numerous pharmaceutical agents, making the robustness of its manufacturing process paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production, particularly as you transition from bench-scale synthesis to pilot plant and beyond. We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a safe, efficient, and scalable process.

The synthesis of quinoline derivatives, while well-established, is often plagued by challenges such as harsh reaction conditions, low yields, and the formation of difficult-to-remove impurities. This guid[1][2][3]e will primarily focus on two of the most prevalent synthetic routes: the Gould-Jacobs and Friedländer reactions, providing in-depth insights into their practical application and scale-up considerations.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The solutions provided are based on established chemical principles and practical experience in process scale-up.

Issue 1: Low Yield in the Primary Cyclization Reaction

A common frustration in quinoline synthesis is a lower-than-expected yield. The root [4]cause often lies in one of several key areas of the reaction.

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC. Continue the reaction until the starting material is consumed. Increase Temperature: Many quinoline cyclizations require significant thermal energy. However, [4]be cautious of potential decomposition at excessively high temperatures. Stepwise increases in temperature while monitoring impurity profiles are recommended.
Sub-optimal Catalyst Catalyst Screening: The choice of acid or base catalyst is highly dependent on the specific substrates and reaction conditions. For Fried[4][5]länder-type syntheses, catalysts like trifluoroacetic acid, p-toluenesulfonic acid, or even iodine have been used effectively. For Gould[6]-Jacobs reactions, thermal cyclization is common, but acidic catalysts can sometimes facilitate the reaction at lower temperatures.
Side Reactions/Decomposition Temperature Optimization: As mentioned, excessive heat can lead to the formation of tarry byproducts. If decomp[4]osition is observed, a reduction in temperature is warranted. Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Poor Substrate Reactivity Activation of Starting Materials: In some cases, particularly with electron-deficient anilines, the cyclization can be sluggish. The use o[4]f more activating derivatives or stronger catalysts may be necessary.
Issue 2: Formation of Significant Impurities

The presence of impurities can complicate downstream processing and compromise the quality of the final product. Understanding the potential sources of these impurities is the first step in mitigating their formation.

Common Impurities and Mitigation Strategies

Impurity Type Potential Source Mitigation Strategy
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.Ensure optimized reaction conditions (time, temperature, catalyst) and precise measurement of reactants.
Positional Isomers Lack of regioselectivity in the cyclization step.This is a more fundamental challenge that may require re-evaluation of the synthetic route or the use of directing groups on the starting materials.
Over-brominated/De-brominated Species Harsh reaction conditions; instability of the bromoquinoline core under certain conditions.Careful control of temperature and reaction time is crucial. Avoid excessively strong acids or bases that could promote these side reactions.
Hydrolyzed Carboxylate Ester Presence of water, especially under acidic or basic conditions at elevated temperatures.Use anhydrous solvents and reagents. If hydrolysis is unavoidable, re-esterification of the resulting carboxylic acid may be necessary.
Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the desired product in high purity can be a significant hurdle.

Troubleshooting Purification

Problem Possible Cause Suggested Solution
Oiling out during crystallization The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to redissolve the material and add a small amount of additional hot solvent. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
Poo[7]r separation in column chromatography Inappropriate solvent system; co-elution of impurities.Systematically screen different solvent systems using TLC to find the optimal mobile phase for separation. A shallower gradient or a different stationary phase (e.g., alumina) may also be beneficial.
Low[7] recovery after purification Product loss during transfers; partial solubility of the product in the purification solvents.Ensure all equipment is thoroughly rinsed to recover any adhering product. For crystallization, cool the mother liquor to maximize precipitation.

#[8]# Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanisms

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and industrially relevant routes are the Gould-Jacobs reaction and the Friedländer synthesis.

  • Gould-Jacobs Reaction: This method involves the reaction of a 4-bromoaniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization. The initi[9][10]al condensation is followed by a 6-electron cyclization to form the quinoline ring system.

  • Fri[9][11]edländer Synthesis: This is a condensation reaction between a 2-amino-5-bromobenzaldehyde or ketone and a compound containing a reactive α-methylene group, such as ethyl acetoacetate. The react[5][6]ion can be catalyzed by either acids or bases.

Q2: Wh[5][12]at are the key mechanistic differences between the Gould-Jacobs and Friedländer syntheses?

A2: The primary difference lies in the starting materials and the initial bond-forming steps.

Synthesis_Mechanisms cluster_GouldJacobs Gould-Jacobs Reaction cluster_Friedlander Friedländer Synthesis GJ_Start 4-Bromoaniline + Alkoxymethylenemalonic Ester GJ_Intermediate Anilidomethylenemalonic Ester GJ_Start->GJ_Intermediate Condensation GJ_Cyclization Thermal 6-π Electrocyclization GJ_Intermediate->GJ_Cyclization GJ_Product Ethyl 6-bromo-4-hydroxyquinoline- 3-carboxylate Intermediate GJ_Cyclization->GJ_Product F_Start 2-Amino-5-bromobenzaldehyde + Ethyl Acetoacetate F_Intermediate1 Aldol Adduct or Schiff Base F_Start->F_Intermediate1 Initial Condensation F_Intermediate2 α,β-Unsaturated Carbonyl F_Intermediate1->F_Intermediate2 Dehydration F_Product Ethyl 6-bromoquinoline- 3-carboxylate F_Intermediate2->F_Product Intramolecular Cyclization & Dehydration

Caption: Comparison of Gould-Jacobs and Friedländer synthetic pathways.

Scale-Up and Process Control

Q3: What are the most critical parameters to control during the scale-up of these reactions?

A3: When moving to a larger scale, several parameters become critical to ensure consistency and safety.

  • Temperature Control: Exothermic events can be more difficult to manage in larger reactors. A thorough understanding of the reaction thermodynamics is essential.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased impurity formation and lower yields.

  • Rate of Reagent Addition: The controlled addition of reagents is often necessary to manage exotherms and prevent side reactions.

  • Material Handling: The physical properties of intermediates, such as their tendency to crystallize or become viscous, can pose challenges in large-scale equipment.

Q4: Ho[13][14]w should I approach process validation when scaling up?

A4: Process validation should be a systematic process that begins at the lab scale.

Process_Validation_Workflow Lab Lab Scale: Define Critical Process Parameters (CPPs) Pilot Pilot Scale: Challenge CPPs and Define Operating Ranges Lab->Pilot Technology Transfer Commercial Commercial Scale: Process Performance Qualification (PPQ) Batches Pilot->Commercial Scale-Up Monitoring Continuous Monitoring & Verification Commercial->Monitoring Post-Approval

Caption: A simplified workflow for process validation during scale-up.

Analytical and Purification

Q5: What analytical methods are recommended for in-process controls and final product analysis?

A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Analytical Method Application Key Advantages
HPLC-UV Quantitative analysis of the main component and non-volatile impurities.High re[15][16]solution and sensitivity for non-volatile compounds.
GC-[15]MS Detection and identification of volatile impurities like residual solvents.Excelle[15]nt for separating and identifying volatile and semi-volatile compounds.
NMR[15] Spectroscopy Structural confirmation of the final product and identification of major impurities.Provides detailed structural information.
LC-MS Identification of unknown impurities and byproducts.Combines the separation power of HPLC with the mass identification capabilities of MS.

Q6: What are the most effective methods for purifying the crude product at a large scale?

A6: The choice of purification method depends on the impurity profile and the required purity of the final product.

  • Recrystallization: This is often the most cost-effective and scalable method for removing impurities, provided a suitable solvent system can be identified.

  • Col[7]umn Chromatography: While highly effective at the lab scale, it can be expensive and complex to scale up. It is typically reserved for cases where high purity is essential and recrystallization is not feasible.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be a viable option, although the high molecular weight of this compound may make it challenging.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This protocol is a representative example and may require optimization for specific substrates and scales.

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq).

  • Condensation: Heat the mixture to 100-120 °C and maintain for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the aniline. Ethanol is evolved during this step.

  • Cyclization: Increase the temperature to 240-250 °C. This is typically done in a high-boiling solvent such as diphenyl ether. Maintain [17]this temperature for 30-60 minutes.

  • Work-up: Cool the reaction mixture to below 100 °C and dilute with a suitable solvent like toluene or hexane to precipitate the product.

  • Isolation: Filter the solid product, wash with the precipitation solvent, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, ethyl acetate, or mixtures with hexanes are often good starting points.

  • Dis[7]solution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect t[8]he crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

[8]Safety Considerations

The synthesis of bromoquinolines involves hazardous materials and reactions. A thorough safety review is mandatory before commencing any work.

  • Reagents: Handle all chemicals, especially bromo-anilines and phosphorus oxychloride (if used in derivatization), in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Rea[18][19]ctions: Be aware of potential exotherms, especially during the initial condensation and any acid/base neutralization steps. Ensure the reaction vessel is equipped with adequate cooling capacity.

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Wikipedia. (2023, December 1). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Friedländer synthesis. Retrieved from [Link]

  • Mphahamele, M. J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1019. Retrieved from [Link]

  • Organic Reactions. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • BenchChem. (2025, December). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline.
  • Synthesis of Quinoline and derivatives. (n.d.).
  • BenchChem. (n.d.). 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • Organic Letters. (2003). Friedländer Approach for the Incorporation of 6-bromoquinoline Into Novel Chelating Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 5 grams. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • Pharmaguideline. (n.d.). Pilot Plant Scale-up Considerations for Solids, Liquid orals, Semi solids and Relevant Documentation. Retrieved from [Link]

  • GSRS. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Research Open World. (2024). Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms: A Current Industry Perspective. Retrieved from [Link]

  • Scribd. (n.d.). Pilot Plant Scale-Up Techniques - Pharmaceutical Formulation. Retrieved from [Link]

  • Research Open World. (2024). Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms: A Current Industry Perspective. Retrieved from [Link]

  • IAJPS. (2024). Pilot plant scale up techniques. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]

Sources

Removing impurities from Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused, in-depth guide to overcoming the challenges associated with purifying Ethyl 6-bromoquinoline-3-carboxylate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to achieve the highest possible purity for this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile is heavily dependent on the synthetic route employed. The most common synthesis for this class of molecules is the Gould-Jacobs reaction.[1][2] Based on this, you should anticipate the following impurities:

  • Unreacted Starting Materials: Primarily 4-bromoaniline and diethyl ethoxymethylenemalonate (or a related malonic ester derivative).[3]

  • Isomeric Byproducts: The cyclization step of the Gould-Jacobs reaction can sometimes yield small amounts of the undesired 5-bromo or 7-bromo isomers, depending on the precise reaction conditions.[4]

  • Hydrolyzed Intermediates: Premature hydrolysis of the ester or other intermediates can lead to corresponding carboxylic acids (e.g., 6-bromoquinoline-3-carboxylic acid).

  • Thermal Decomposition Products: The high temperatures often required for the cyclization can lead to the formation of colored, high-molecular-weight byproducts.[4]

  • Residual Solvents: Solvents used in the reaction (e.g., diphenyl ether, Dowtherm A) or workup (e.g., ethanol, ethyl acetate) may be present.[3]

Q2: How can I effectively assess the purity of my sample before and after purification?

A: A multi-technique approach is always recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest and most essential first step. It allows you to visualize the number of components in your crude mixture, assess the effectiveness of each purification step, and identify the fractions containing your product during column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the target compound from its closely related impurities. The peak area percentage can be used to determine purity.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your purified product. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR), using a certified internal standard, can provide an absolute measure of purity.[3][7]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your product. When coupled with a chromatographic method (LC-MS or GC-MS), it is a powerful tool for identifying the molecular weights of unknown impurities.[7]

Q3: My crude product is a solid. What is the best purification method to start with?

A: For solid materials, recrystallization is the most efficient, cost-effective, and scalable initial purification method.[8][9] It is particularly effective at removing impurities that have different solubility profiles from your target compound. If recrystallization fails to provide the desired purity, or if the impurities are very similar in structure and solubility, then column chromatography is the next logical step.[10]

Q4: My product is a persistent oil and refuses to crystallize. What are my options?

A: "Oiling out" is a common problem, especially if impurities are present that depress the melting point.[11] Here are several strategies to induce crystallization:

  • Solvent System Modification: The issue is often an inappropriate solvent. Try dissolving the oil in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., hexanes or pentane) dropwise until persistent cloudiness appears. Warming slightly to redissolve and then cooling slowly can initiate crystallization.[12]

  • Induce Nucleation: If the solution is supersaturated but won't crystallize, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.[10][11]

  • Salt Formation: Since the quinoline moiety is basic, you can often form a highly crystalline salt. Dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl (e.g., 1M in ether). The resulting hydrochloride salt will often precipitate in high purity. The free base can be regenerated later by neutralizing with a base like sodium bicarbonate.[12]

Q5: My purified crystals are yellow or brown, but the pure compound should be white. How do I remove the color?

A: Colored impurities are typically non-polar, high-molecular-weight byproducts that can be effectively removed using activated charcoal.[13]

Causality: Activated charcoal has a very high surface area with pores that adsorb large, flat aromatic molecules (like many colored impurities) while leaving your smaller target molecule in solution.

Procedure:

  • Dissolve your colored compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is often enough; using too much will adsorb your product and reduce yield).[11]

  • Re-heat the mixture to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.[13]

Troubleshooting In-Depth Purification Issues

This section provides detailed solutions to more complex problems you may encounter during specific purification procedures.

Issue 1: Recrystallization results in very low yield.
Possible CauseScientific Rationale & Suggested Solution
Using too much solvent This is the most common cause. An excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. After filtering your crystals, you can try to concentrate the mother liquor by evaporation to recover a second crop of crystals, which may require a separate re-purification.[13]
Premature crystallization If crystals form too early during a hot filtration step, significant product loss will occur on the filter paper. Solution: Ensure your funnel and receiving flask are pre-heated (e.g., in an oven or by rinsing with hot solvent). Use a stemless funnel to prevent crystallization in the stem. Add a small excess of hot solvent (~5-10%) before filtering to ensure the compound remains in solution.[11]
High solubility in cold solvent The chosen solvent may not be ideal, having a relatively high solubility for your compound even at 0°C. Solution: Re-evaluate your solvent choice. A good recrystallization solvent should have a steep solubility curve: very high solubility when hot and very low solubility when cold. You may need to screen other solvents or solvent mixtures.[8]
Issue 2: My compound streaks badly or shows poor separation during column chromatography.
Possible CauseScientific Rationale & Suggested Solution
Strong interaction with silica gel The nitrogen atom in the quinoline ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This causes "tailing" or "streaking." Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica, leading to sharp, well-defined bands.[14]
Inappropriate solvent polarity If the eluent is not polar enough, your compound will not move from the origin (Rf=0). If it is too polar, it will elute with the solvent front (Rf=1), co-eluting with impurities. Solution: Systematically optimize your solvent system using TLC first. Aim for an Rf value of ~0.2-0.3 for your target compound in the chosen eluent system to achieve the best separation on a column.[10][15]
Column overloading Loading too much crude material onto the column prevents the formation of distinct bands, leading to broad, overlapping peaks. Solution: A general rule is to load an amount of crude material that is 1-3% of the mass of the silica gel (e.g., 300-900 mg of crude on a 30 g column). If you need to purify more material, use a larger column.[10]
Compound instability on silica Some compounds can decompose on acidic silica gel. Solution: First, confirm instability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting to see if new spots have appeared. If it is unstable, you can either deactivate the silica gel with triethylamine (as above) or switch to a different stationary phase like neutral or basic alumina.[14][16]

Data Presentation & Visualization

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Point)Rationale & Comments
Recrystallization Ethanol / WaterGood for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.[13]
Ethyl Acetate / HexanesA versatile system for compounds of intermediate polarity. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.[17]
TolueneCan be effective for aromatic compounds, but its high boiling point requires careful handling.
Column Chromatography Hexanes / Ethyl Acetate (Gradient)A standard, versatile eluent system. Start with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the proportion of ethyl acetate.[5]
Dichloromethane / Methanol (Gradient)Used for more polar compounds that do not elute with ethyl acetate systems. Start with 100% DCM and slowly add methanol.
Add 0.5-1% Triethylamine (NEt₃)Crucial for all silica gel chromatography of quinolines. Prevents tailing and improves peak shape.[14]
Diagrams of Key Workflows

A logical approach is critical for efficient purification. The following diagrams illustrate decision-making and procedural workflows.

G cluster_0 Purification Method Selection start Crude Ethyl 6-bromoquinoline-3-carboxylate check_purity Assess Impurity Profile (TLC, ¹H NMR) start->check_purity is_solid Is the major impurity significantly different in polarity/solubility? check_purity->is_solid is_complex Is the mixture complex (>2 spots on TLC)? is_solid->is_complex  No recrystallize Perform Recrystallization is_solid->recrystallize  Yes is_complex->recrystallize  No chromatography Perform Column Chromatography is_complex->chromatography  Yes final_purity Check Final Purity (HPLC, NMR) recrystallize->final_purity chromatography->final_purity

Caption: Decision tree for selecting a purification method.

G cluster_1 Column Chromatography Workflow start Start tlc 1. Select Eluent System using TLC (aim for Rf ≈ 0.25) start->tlc pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute Column (Maintain steady flow) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate end Pure Product evaporate->end

Caption: Standard workflow for column chromatography.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)

This protocol is a robust starting point for purifying solid crude product.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethyl acetate to the flask while heating and stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.

  • Induce Crystallization: To the hot, clear filtrate, add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for separating complex mixtures or for purifying compounds that do not recrystallize well.

  • Eluent Selection: Using TLC, determine a solvent system (e.g., Hexanes:Ethyl Acetate with 1% Triethylamine) that gives your product an Rf value of approximately 0.2-0.3.[15]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent you will use (e.g., 95:5 Hexanes:EtOAc). Pour the slurry into your column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[15]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[15]

  • Elution: Begin eluting with your starting, low-polarity solvent system. Maintain a constant flow rate with gentle air pressure.

  • Fraction Collection: Collect fractions of a consistent volume in test tubes.

  • TLC Analysis: Spot every few fractions on a TLC plate to monitor the elution. Identify the fractions that contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • BenchChem. (2025).
  • Flychem Co., Ltd. (2024). Common Quinoline Synthesis Reactions.
  • MDPI. (2020).
  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025).
  • Wikipedia. (2023). Acid–base extraction.
  • LookChem. (n.d.).
  • RA College. (2023).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • BenchChem. (2025). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Smolecule. (n.d.).
  • CP Lab Safety. (n.d.).
  • University of California, Irvine. (n.d.).
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of California, Santa Cruz, Department of Chemistry. (n.d.). Liquid/liquid Extraction.
  • PubChem. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Vibrant Pharma Inc. (n.d.).
  • AbacipharmTech. (n.d.).
  • ChemicalBook. (n.d.).
  • Chemdiv. (n.d.). Compound ethyl 6-bromo-4-(2-hydroxyanilino)
  • Chemdiv. (n.d.). Compound ethyl 4-(3-acetylanilino)
  • ChemScene. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Bromoquinoline-3-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one.

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Technical Support Center: Column Chromatography Techniques for Purifying Bromoquinoline Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of bromoquinoline esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of this purification technique. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: My bromoquinoline ester appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: Decomposition of quinoline derivatives on silica gel is a common issue, often attributed to the acidic nature of the stationary phase.[1] The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, which can lead to degradation. The ester functionality may also be susceptible to hydrolysis under these acidic conditions.

Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This is achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[1][2] This will block the active acidic sites on the silica gel, improving peak shape and reducing degradation.[1]

  • Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider a less acidic stationary phase.[1][2] Suitable alternatives include:

    • Alumina (Neutral or Basic): This is often a good choice for acid-sensitive compounds.[1][2][3]

    • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[1][2]

  • Minimize Contact Time: Employing flash chromatography with a shorter, wider column can reduce the time your compound spends in contact with the stationary phase, thereby minimizing decomposition.[1][2]

Q2: I am struggling to separate my target bromoquinoline ester from closely related impurities or isomers. How can I improve the separation?

A2: Isomers and closely related impurities often have very similar polarities, making their separation challenging.[1] Here are some approaches to enhance resolution:

  • Optimize the Mobile Phase: The key to good separation is finding the optimal solvent system.[1]

    • Use Thin Layer Chromatography (TLC) to screen various solvent systems. A common starting point is a mixture of ethyl acetate and hexanes or petroleum ether.[3][4]

    • Vary the ratio of the polar to the non-polar solvent to achieve the best separation between your desired product and impurities. Aim for an Rf value of approximately 0.3-0.4 for your target bromoquinoline ester.[1][3]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with similar polarities.[1][5]

  • Use a Longer Column: A longer column increases the number of theoretical plates, which can enhance separation efficiency.[6]

  • Avoid Overloading the Column: Do not load too much crude material onto your column. Overloading leads to broad bands and poor separation. A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude material by weight.[1]

Q3: My purified bromoquinoline ester is colored. How can I remove the colored impurities?

A3: Colored impurities are often highly polar byproducts.[3] A short plug of silica gel can be used to filter out these baseline, highly polar impurities.[3] If the color persists, recrystallization after column chromatography may be an effective final purification step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of bromoquinoline esters.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. The compound is too soluble in the eluent and is eluting too quickly. 2. The compound is not eluting from the column because the eluent is not polar enough. 3. Improper column packing leading to channeling. 4. Co-elution with impurities. 5. Decomposition on the column.1. Use a less polar solvent system. Optimize the solvent system using TLC to ensure the product's Rf is not too high.[3] 2. Gradually increase the polarity of the solvent system.[3] 3. Ensure the silica gel is packed uniformly without air bubbles or cracks.[3] 4. Use a shallower solvent gradient or try a different stationary phase (e.g., alumina).[3] 5. See FAQ Q1 for solutions to prevent decomposition.
Poor Peak Shape (Tailing) in HPLC Analysis of Fractions 1. Interaction of the basic quinoline nitrogen with residual acidic silanol groups on the stationary phase. 2. The column is old or degraded.1. Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress these interactions.[6][7] 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Replace the column if it is old.[6]
Compound Takes a Very Long Time to Elute (Trailing) The polarity of the eluting solvent is not high enough to effectively move the compound down the column.Once the compound starts to elute, you can increase the polarity of your eluting solvent to speed up the process. It is important to maintain the same two solvents and just adjust their ratio.[8]
Inconsistent Retention Times in HPLC Analysis 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump issues (leaks or air bubbles).1. Ensure the mobile phase is thoroughly mixed and degassed.[6] 2. Use a column oven to maintain a constant temperature.[6] 3. Check for leaks and prime the pump to remove air bubbles.[6]

Experimental Workflow and Protocols

Logical Workflow for Method Development

MethodDevelopment cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Mobile Phase) Stationary_Phase 2. Select Stationary Phase (Silica, Alumina, etc.) TLC->Stationary_Phase Informs Choice Packing 3. Pack Column Stationary_Phase->Packing Loading 4. Load Sample Packing->Loading Elution 5. Elute & Collect Fractions Loading->Elution Monitor 6. Monitor Fractions (TLC) Elution->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Purity 9. Assess Purity (HPLC/GC-MS) Evaporate->Purity

Caption: Workflow for bromoquinoline ester purification.

Step-by-Step General Protocol for Flash Column Chromatography

This protocol outlines a general procedure for the purification of bromoquinoline esters using silica gel flash column chromatography.

  • Eluent Selection via TLC:

    • Dissolve a small amount of the crude bromoquinoline ester in a suitable solvent.

    • Spot the solution on several TLC plates.

    • Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes).[3] The goal is to find a system where your target compound has an Rf value of 0.3-0.4 and is well-separated from impurities.[3]

  • Preparation of the Slurry and Packing the Column:

    • Prepare a slurry of silica gel in the least polar solvent system you plan to use, as determined by your TLC analysis.[1]

    • Pour the slurry into the column and allow the silica to settle, ensuring uniform packing without air bubbles or cracks.[3]

  • Sample Loading:

    • Dissolve the crude bromoquinoline ester in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your chosen mobile phase to the column.

    • Apply pressure using a pump or inert gas to maintain a steady flow rate.[1]

    • Collect fractions in an appropriate number of test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.[1]

    • Combine the fractions that contain the pure bromoquinoline ester.[1]

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified bromoquinoline ester.[1]

Decision Tree for Stationary Phase Selection

StationaryPhaseSelection Start Start: Crude Bromoquinoline Ester TLC_Check Stable on Silica TLC Plate? Start->TLC_Check Silica Use Silica Gel TLC_Check->Silica Yes Decomposition Decomposition Observed? TLC_Check->Decomposition No Silica->Decomposition During Column Deactivate Use Deactivated Silica (add 0.5-2% Triethylamine) Decomposition->Deactivate Yes Alternative Use Alternative Phase: - Alumina (Neutral/Basic) - Florisil Decomposition->Alternative Yes, or if deactivation fails

Caption: Decision tree for selecting the stationary phase.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Columbia University. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 446-457.
  • ResearchGate. (2025, August 7). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Managing Poor Regioselectivity in the Bromination of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective bromination of the quinoline scaffold. Quinoline and its derivatives are fundamental building blocks in pharmaceutical and materials science.[1][2][3] The introduction of a bromine atom onto the quinoline ring is a critical transformation, opening pathways for further functionalization through cross-coupling reactions.[1] However, controlling the position of bromination—regioselectivity—is a common and significant challenge. Direct electrophilic bromination often yields a mixture of isomers, complicating purification and reducing the yield of the desired product.[4]

This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during experimentation.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.

Question 1: My direct bromination of unsubstituted quinoline is yielding a mixture of 5- and 8-bromoquinolines. How can I favor one isomer over the other?

Answer: This is a classic challenge in quinoline chemistry. The outcome of electrophilic aromatic substitution on the quinoline ring is highly dependent on the reaction conditions, particularly the acidity of the medium.

  • Mechanistic Insight: In strongly acidic conditions (e.g., concentrated H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. This positive charge strongly deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[4] The ratio of these isomers is sensitive to factors like temperature and the specific acid and brominating agent used.[6]

  • Troubleshooting & Optimization:

    • Acid Medium: The choice of strong acid can influence the isomer ratio. While concentrated sulfuric acid is common, trifluoromethanesulfonic acid (CF₃SO₃H) has also been used and may alter the regioselectivity.[6]

    • Brominating Agent: N-Bromosuccinimide (NBS) in concentrated H₂SO₄ is a standard method.[6][7] The use of molecular bromine (Br₂) may provide different isomer ratios.

    • Temperature Control: Perform the reaction at low temperatures (e.g., -20°C to 0°C) to enhance selectivity.[7] Slow, portion-wise addition of the brominating agent is crucial to maintain temperature control and avoid localized overheating, which can lead to side products.[7]

Question 2: I am trying to synthesize 3-bromoquinoline via direct bromination, but I'm getting minimal yield and a complex mixture of other isomers. What am I doing wrong?

Answer: Achieving C3-bromination through direct electrophilic substitution in the solution phase is notoriously difficult because the pyridine ring is deactivated, especially under acidic conditions.[4] However, specific, non-traditional methods can favor this isomer.

  • Causality: The pyridine ring is inherently less reactive to electrophiles than the benzene ring. Protonation of the nitrogen atom further deactivates it. Therefore, forcing bromination at C3 requires overcoming a significant activation barrier.

  • Alternative Strategies:

    • High-Temperature, Gas-Phase Bromination: This method circumvents the solvent and acidity effects that dictate solution-phase regioselectivity. Passing quinoline vapor and bromine gas through a heated tube (e.g., 300°C) has been reported to produce 3-bromoquinoline.[4] This approach is specialized and requires specific equipment.

    • Synthesis from a Precursor: A more reliable and common laboratory-scale approach is to start with a pre-functionalized quinoline.

      • Sandmeyer Reaction: Using 3-aminoquinoline as a starting material, you can perform a diazotization followed by treatment with a copper(I) bromide source to reliably install the bromine at the C3 position.[4]

      • Cycloaddition Reactions: Modern methods, such as the formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne, offer excellent regioselectivity for building the 3-bromoquinoline scaffold from acyclic precursors.[1][8]

Question 3: I have an electron-donating group (e.g., -OH, -OCH₃, -NH₂) at the C8-position and my bromination is not selective, leading to a mixture of mono- and di-brominated products. How can I control this?

Answer: Electron-donating groups (EDGs) strongly activate the quinoline ring, particularly the carbocyclic ring, making it highly susceptible to electrophilic attack. This can lead to over-bromination and a mixture of products.[3][9]

  • Mechanistic Insight: An 8-hydroxy or 8-methoxy group activates the C5 and C7 positions for electrophilic substitution. The reaction can proceed rapidly, making it difficult to stop at the mono-brominated stage.

  • Troubleshooting & Optimization:

    • Stoichiometry of Bromine: Carefully control the equivalents of the brominating agent (e.g., Br₂). Using just over one equivalent (e.g., 1.1 eq) is critical for favoring mono-bromination.[3][9] Using two or more equivalents will almost certainly lead to the 5,7-dibromo product.[9]

    • Temperature: Perform the reaction at low temperatures (0°C or below) to moderate the reaction rate and improve selectivity.[3]

    • Solvent Choice: The solvent can influence the reaction outcome. Solvents like acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃) are commonly used.[3][9] The choice can affect the solubility of intermediates and the overall reaction kinetics.

    • Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low concentration of the electrophile, which helps to prevent over-reaction.

Question 4: How can I achieve highly regioselective C5-bromination on an 8-substituted quinoline without relying on the substrate's inherent electronic bias?

Answer: This is an excellent question that leads to advanced synthetic strategies using directing groups. Directing groups can override the natural reactivity of the quinoline ring to achieve functionalization at otherwise inaccessible positions.

  • Expert Insight: By installing a suitable directing group at the C8-position, you can use metal-free or metal-catalyzed methods to achieve remote C-H functionalization with high precision.

  • Recommended Protocols:

    • Metal-Free Halogenation with a Directing Group: An 8-amido group (e.g., N-(quinolin-8-yl)acetamide) can direct halogenation specifically to the C5 position.[10] This method is operationally simple and uses inexpensive halogenating agents like trihaloisocyanuric acids at room temperature.[10][11] The amide group coordinates the halogenating agent, delivering it to the sterically accessible C5 position.

    • Rhodium-Catalyzed C8-Halogenation: For functionalizing the C8 position directly, a different strategy is needed. Using quinoline N-oxide as the substrate, a [RhCp*Cl₂]₂ catalyst can mediate highly regioselective bromination at the C8 position.[12] The N-oxide acts as a directing group, forming a metallacycle that positions the catalyst to activate the C8 C-H bond.[12]

Data Summary & Comparative Tables

Table 1: Influence of Conditions on Bromination of Unsubstituted Quinoline

Brominating AgentAcid/SolventTemperatureMajor ProductsReference
N-Bromosuccinimide (NBS)Conc. H₂SO₄-22°C to -18°C5-Bromoquinoline[7]
Molecular Bromine (Br₂)Gas Phase300°C3-Bromoquinoline[4]
Molecular Bromine (Br₂)AlCl₃ (melt)75°C5-Bromoquinoline (43-46% yield)[13]

Table 2: Controlling Regioselectivity in 8-Hydroxyquinoline Bromination

Equivalents of Br₂SolventTemperatureOutcomeReference
1.1 eqCH₃CN0°CMixture of 7-bromo and 5,7-dibromo[3][9]
2.1 eqCH₃CN / CH₂Cl₂0°C - RT5,7-Dibromo-8-hydroxyquinoline (High Yield)[9]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromo-8-methoxyquinoline

This protocol is adapted from a procedure for the selective mono-bromination of an activated quinoline derivative.[14]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask protected from light, dissolve 8-methoxyquinoline (1.0 eq, 2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL).

  • Reagent Addition: Prepare a solution of molecular bromine (Br₂) (1.1 eq, 2.7 mmol) in chloroform (CHCl₃). Add this solution dropwise to the quinoline solution over 10 minutes at ambient temperature.

  • Reaction: Stir the reaction mixture in the dark at ambient temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 days).[3]

  • Workup: Upon completion, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) to quench any remaining bromine and HBr.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on alumina or silica gel, eluting with a hexane/ethyl acetate mixture to yield the pure 5-bromo-8-methoxyquinoline.[3]

Protocol 2: Synthesis of 3-Bromoquinoline via the Sandmeyer Reaction

This protocol provides a reliable method for obtaining the 3-bromo isomer, avoiding the challenges of direct bromination.[4]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 3-aminoquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete reaction.

  • Workup:

    • Cool the reaction mixture and neutralize it with an aqueous base (e.g., NaOH or Na₂CO₃).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 3-bromoquinoline.

Visualizing Reaction Control

Decision Workflow for Bromination Strategy

This diagram illustrates the logical steps a researcher should take when planning a quinoline bromination experiment.

G start Define Target Bromoquinoline Isomer pos_3 Target: 3-Bromoquinoline? start->pos_3 pos_5_8 Target: 5- or 8-Bromoquinoline? pos_3->pos_5_8 No sandmeyer Use Precursor (e.g., 3-Aminoquinoline) + Sandmeyer Reaction pos_3->sandmeyer Yes pos_activated Target: Bromination of Activated Ring? pos_5_8->pos_activated No direct_unsub Direct Bromination of Unsubstituted Quinoline pos_5_8->direct_unsub Yes direct_sub Direct Bromination of Substituted Quinoline pos_activated->direct_sub Yes gas_phase High-Temp Gas Phase Bromination cycloaddition Modern Cycloaddition / Ring Construction Method end_3 Pure 3-Bromoquinoline sandmeyer->end_3 control_acid Control Acidity (H₂SO₄) & Temp (-20°C) direct_unsub->control_acid end_5_8 Mixture/Pure 5-/8-Bromoquinoline control_acid->end_5_8 control_stoich Control Stoichiometry (1.1 eq Br₂) & Temp (0°C) direct_sub->control_stoich directing_group Use Directing Group Strategy (e.g., 8-Amide) direct_sub->directing_group end_activated Regiocontrolled Product control_stoich->end_activated directing_group->end_activated

Caption: Decision tree for selecting a quinoline bromination method.

Mechanism: Electrophilic Substitution on Quinolinium Ion

This diagram shows why bromination under acidic conditions favors the C5 and C8 positions.

G cluster_0 1. Protonation cluster_1 2. Electrophilic Attack cluster_2 3. Rearomatization Quinoline Quinoline Quinolinium Quinolinium Ion (Pyridinium ring deactivated) Quinoline->Quinolinium Strong Acid H_plus + H⁺ Br_plus Br⁺ (from Br₂/NBS) Sigma_Complex Sigma Complex (Attack at C5/C8 on Benzene Ring) Br_plus->Sigma_Complex Sigma_Complex_2 Sigma Complex Product 5- and 8-Bromoquinoline Sigma_Complex_2->Product - H⁺

Caption: Simplified mechanism of quinoline bromination in strong acid.

References

  • Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem. 4

  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem. 1

  • Bromination of 8-substituted quinolines. ResearchGate. 9

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. ACS Publications. 8

  • Synthesis of 3-Bromoquinoline-2(1H)-thiones. Thieme. 2

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 3

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme Connect.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH).

  • Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Benchchem. 5

  • Overcoming challenges in the direct halogenation of the quinoline ring. Benchchem. 15

  • avoiding drastic conditions for the bromination of quinoline derivatives. Benchchem. 16

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Royal Society of Chemistry.

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry.

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. National Institutes of Health (NIH).

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Technical Support Center: Overcoming Incomplete Cyclization in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter one of the most common hurdles in this field: incomplete or failed cyclization. Quinolines are a cornerstone of medicinal chemistry, but their synthesis can be fraught with challenges leading to low yields, tenacious side products, or complete reaction failure.

This resource moves beyond simple protocol recitation. Here, we dissect the causality behind common cyclization issues in cornerstone reactions like the Friedländer, Skraup, and Doebner-von Miller syntheses. We provide field-tested troubleshooting strategies and detailed protocols to transform a stalled reaction into a successful synthesis.

Frequently Asked Questions (FAQs): General Cyclization Problems

This section addresses high-level issues that can plague any quinoline synthesis.

Q1: My cyclization reaction is yielding no product, or only trace amounts. What are the first things I should investigate?

A1: When facing a total lack of product, it's crucial to return to first principles. Low yields or complete failure in quinoline cyclizations often stem from a few common areas:

  • Substrate Reactivity: The electronic properties of your starting materials are paramount. Electron-withdrawing groups (EWGs) on an aniline, for example, deactivate the aromatic ring and make the critical electrophilic cyclization step significantly more difficult.[1]

  • Catalyst Inadequacy: The choice and concentration of the catalyst are substrate-dependent. A catalyst that is too weak may not facilitate the reaction, while one that is too harsh can promote side reactions.[1]

  • Suboptimal Temperature: Many cyclization steps require significant thermal energy to overcome the activation barrier. Conversely, excessive heat can lead to the decomposition of reactants and the formation of intractable tars.[1]

  • Presence of Water: In many acid-catalyzed syntheses, water is a byproduct of intermediate steps. Its accumulation can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often a critical, yet overlooked, detail.

Q2: My reaction flask is full of a dark, thick tar, making product isolation impossible. What causes this and how can it be prevented?

A2: Tar formation is a classic symptom of uncontrolled side reactions, primarily the acid-catalyzed polymerization of carbonyl-containing starting materials or intermediates.[2][3] This is especially prevalent in the Skraup and Doebner-von Miller reactions, which use α,β-unsaturated carbonyl compounds.[1][2]

Key Prevention Strategies:

  • Moderate Reaction Exotherm: Many of these reactions are highly exothermic. Slow, dropwise addition of reagents, particularly the strong acid catalyst, while providing external cooling (e.g., an ice bath) is essential for control.[1][3]

  • Use a Chemical Moderator (Skraup Synthesis): To tame the violent reaction between glycerol and sulfuric acid, the addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[1] FeSO₄ is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and controllably.[1]

  • Employ a Two-Phase System (Doebner-von Miller): A highly effective strategy is to use a biphasic medium. This sequesters the reactive α,β-unsaturated carbonyl compound in an organic phase, dramatically reducing its concentration in the acidic aqueous phase and thus minimizing its tendency to polymerize.[1][4]

Q3: I suspect my aniline substrate is electronically deactivated (e.g., it has a nitro or cyano group). What strategies can I use to force the cyclization?

A3: Overcoming electronic deactivation requires intensifying the reaction conditions to favor the desired electrophilic aromatic substitution.

  • Increase Acid Strength: If a standard Brønsted acid like H₂SO₄ is insufficient, consider stronger superacid media or potent Lewis acids. Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H) are excellent dehydrating and cyclizing agents for stubborn substrates.

  • Elevate Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the high activation barrier. This must be balanced against the risk of decomposition, so incremental increases with careful monitoring by TLC or LC-MS are recommended.

  • Alternative Synthetic Routes: Some quinoline syntheses are less sensitive to substrate electronics. The Friedländer synthesis, for instance, relies on a nucleophilic attack followed by condensation and may be more tolerant of EWGs on the aniline ring compared to the Skraup reaction.[5][6]

Troubleshooting Guide: The Friedländer Synthesis

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is powerful but prone to specific cyclization failures.[6][7]

Issue 1: Reaction stalls after initial condensation, with no quinoline formation.

  • Underlying Cause: The final step of the Friedländer reaction is an intramolecular aldol-type condensation followed by dehydration to form the aromatic quinoline ring.[5][7] This step is often the bottleneck and requires an effective catalyst to proceed.

  • Troubleshooting Steps:

    • Re-evaluate Your Catalyst: If a mild base like piperidine isn't working, switch to a stronger base like potassium hydroxide (KOH). Conversely, if base catalysis is failing or causing side reactions, switch to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or even molecular iodine.[6][8]

    • Leverage Lewis Acids: Modern protocols often use highly active Lewis acids like zirconium(IV) triflate (Zr(OTf)₄) or scandium(III) triflate (Sc(OTf)₃), which can promote the reaction under milder conditions.[8][9]

    • Increase Temperature/Use Microwave: Driving off the final molecule of water is key. Switching to a higher-boiling solvent or employing microwave irradiation can effectively promote this final dehydration step.[10]

Issue 2: My primary side product is from the self-condensation of my ketone starting material.

  • Underlying Cause: This is a classic competing pathway, especially under basic conditions.[2] The enolate of your ketone attacks another molecule of the ketone rather than the 2-aminoaryl carbonyl.

  • Troubleshooting Steps:

    • Switch to Acid Catalysis: Acidic conditions (e.g., p-TsOH) disfavor the aldol self-condensation pathway.[10]

    • Modify the Substrate: To completely avoid this side reaction, one can use an imine analog of the 2-aminoaryl aldehyde/ketone. This pre-formed C=N bond removes the possibility of self-condensation.[5]

Logical Workflow: Troubleshooting Friedländer Synthesis

G start Low Quinoline Yield check_sm Verify Starting Material Purity & Stoichiometry start->check_sm side_products Major Side Products Observed? check_sm->side_products aldol Aldol Self-Condensation of Ketone? side_products->aldol Yes no_reaction Reaction Stalled? (Starting Material Unchanged) side_products->no_reaction No switch_catalyst Switch from Base to Acid Catalyst (e.g., p-TsOH) or Use Imine Analog aldol->switch_catalyst Yes tar Tar/Polymer Formation? aldol->tar No increase_severity 1. Screen More Active Catalysts (e.g., Lewis Acids, I₂) 2. Increase Temperature or Use Microwave Irradiation no_reaction->increase_severity Yes no_reaction->tar No milder_cond 1. Reduce Temperature 2. Use Milder Catalyst 3. Monitor and Stop Reaction Upon Completion tar->milder_cond Yes

Caption: A troubleshooting workflow for the Friedländer synthesis.

Data & Methodologies
Table 1: Catalyst Selection Guide for Friedländer Synthesis

This table summarizes various catalytic systems that have been successfully employed to improve yields and overcome challenges in the Friedländer synthesis.

Catalyst SystemSubstrate ExampleTypical ConditionsKey AdvantageReference
p-Toluenesulfonic Acid (p-TsOH) 2-Aminobenzophenone + AcetoneToluene, RefluxStandard, effective acid catalyst for preventing aldol side-reactions.[6][7]
Molecular Iodine (I₂) 2-Aminobenzaldehyde + CyclohexanoneSolvent-free, 80-100 °CMild, efficient, and environmentally friendly catalyst.[6]
Zirconium(IV) Triflate (Zr(OTf)₄) 2-Aminoacetophenone + Ethyl AcetoacetateCH₃CN, RT to 60 °CHighly active Lewis acid, enabling milder reaction conditions.[8]
Ionic Liquid [bmim]HSO₄ 2-Aminobenzaldehyde + DimedoneSolvent-free, 100 °CGreen chemistry approach; catalyst can often be recycled.[11]
No Catalyst 2-Amino-5-chlorobenzophenone + AcetophenoneWater, 70 °CUltimate "green" protocol for highly activated substrates.[8]
Experimental Protocols
Protocol 1: A Moderated Skraup Synthesis for Quinoline

This protocol emphasizes control and safety to mitigate the highly exothermic nature of the classic Skraup reaction.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a high-torque mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline (0.5 mol).

  • Moderator Addition: To the aniline, add anhydrous ferrous sulfate (FeSO₄, 0.1 mol) as the reaction moderator.[1]

  • Glycerol Addition: Add anhydrous glycerol (1.5 mol) to the flask. Begin vigorous stirring to ensure a homogeneous mixture.

  • Acid Addition (Critical Step): Prepare an ice-water bath and cool the reaction flask. Slowly, and with extreme caution, add concentrated sulfuric acid (1.0 mol) dropwise through the dropping funnel over a period of at least one hour. Maintain the internal temperature below 120 °C.

  • Reaction: Once the addition is complete, remove the cooling bath and heat the mixture to reflux (approx. 130-150 °C) for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (approx. 2 kg).

  • Neutralization: Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly basic (pH > 10). This step is also exothermic and requires cooling.

  • Isolation: The quinoline product can be isolated from the basic mixture by steam distillation or solvent extraction (e.g., with dichloromethane).[2]

Protocol 2: Parallel Catalyst Screening for a Challenging Friedländer Cyclization

This workflow describes a method for rapidly identifying an optimal catalyst for a substrate pair that is failing to cyclize under standard conditions.

  • Setup: Arrange five small-scale reaction vials (e.g., 2 mL microwave vials), each with a magnetic stir bar.

  • Reagent Addition: To each vial, add the 2-aminoaryl ketone (0.1 mmol) and the α-methylene ketone (0.11 mmol) dissolved in a suitable solvent (e.g., 0.5 mL of dioxane or toluene).

  • Catalyst Addition: To each vial, add a different catalyst (20 mol%):

    • Vial 1: p-Toluenesulfonic acid (p-TsOH)

    • Vial 2: Potassium hydroxide (KOH)

    • Vial 3: Molecular Iodine (I₂)

    • Vial 4: Zirconium(IV) triflate (Zr(OTf)₄)

    • Vial 5: No catalyst (control)

  • Reaction: Seal the vials and place them in a heating block set to 100 °C. Allow the reactions to proceed for 6 hours.

  • Analysis: After cooling, take a small aliquot from each reaction mixture, dilute it, and analyze by LC-MS or TLC to determine the relative conversion to the desired quinoline product. The catalyst that provides the highest conversion is the lead candidate for a scaled-up reaction.

Mechanism Visualization: The Key Cyclization Step

Caption: The final acid-catalyzed cyclization and dehydration steps.

References
  • Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • Benchchem. (n.d.). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Benchchem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Bromoquinoline Synthesis: Gould-Jacobs vs. Knorr

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals in Medicinal Chemistry and Materials Science

The quinoline nucleus is a cornerstone of contemporary drug discovery, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of a bromine atom into the quinoline framework can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This is achieved through the modulation of its lipophilicity, metabolic stability, and the introduction of a versatile synthetic handle for further molecular elaboration via cross-coupling reactions. This guide offers an in-depth, objective comparison of two seminal methods for quinoline construction—the Gould-Jacobs reaction and the Knorr quinoline synthesis—as applied to the preparation of bromoquinolines. We will explore the underlying mechanisms, provide detailed experimental protocols, and present comparative data to empower you, the researcher, to make informed decisions in your synthetic endeavors.

The Bromoquinoline Motif: A Privileged Scaffold

The utility of bromoquinolines extends beyond their role as mere synthetic intermediates. The bromine substituent, with its unique electronic and steric properties, can engage in potent halogen bonding interactions with biological targets, thereby enhancing binding affinity and selectivity. Furthermore, the carbon-bromine bond serves as a linchpin for diversification, enabling the facile introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions and other modern synthetic methodologies. This capacity for late-stage functionalization is invaluable in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxybromoquinolines

First described in 1939, the Gould-Jacobs reaction is a robust and reliable method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and diethyl ethoxymethylenemalonate or its derivatives.[1][2] The reaction proceeds via a condensation followed by a thermal cyclization, offering excellent control over the regiochemical outcome.

Mechanistic Insights

The reaction commences with a nucleophilic attack by the aniline on the electron-deficient alkene of diethyl ethoxymethylenemalonate, leading to an anilinomethylenemalonate intermediate after the elimination of ethanol.[1] This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system. Subsequent tautomerization yields the 4-hydroxyquinoline product. The regioselectivity of the cyclization is dictated by the substitution pattern of the starting aniline. For a meta-substituted aniline, such as m-bromoaniline, cyclization can theoretically occur at two positions. However, it is generally governed by both steric and electronic factors.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization A m-Bromoaniline C Anilinomethylenemalonate Intermediate A->C Nucleophilic Addition-Elimination B Diethyl ethoxymethylenemalonate B->C D Cyclized Intermediate (via 6π-electrocyclization) C->D Heat (>240 °C) (e.g., Dowtherm A) E 7-Bromo-4-hydroxyquinoline D->E Knorr_Synthesis_Mechanism Knorr Quinoline Synthesis Mechanism cluster_step1 Step 1: β-Ketoanilide Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Dehydration & Tautomerization A 4-Bromoaniline C β-Ketoanilide Intermediate A->C B Ethyl Acetoacetate B->C D Cyclized Intermediate C->D Conc. H₂SO₄ E 6-Bromo-4-methyl-2-hydroxyquinoline D->E

Sources

A Comparative Guide to the Reactivity of Ethyl 6-bromoquinoline-3-carboxylate and Ethyl 6-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and scalability. The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization often relies on robust C-C and C-N bond-forming reactions. This guide provides an in-depth, data-supported comparison of two key intermediates: Ethyl 6-bromoquinoline-3-carboxylate and Ethyl 6-chloroquinoline-3-carboxylate. We will explore the fundamental differences in their reactivity, supported by mechanistic principles and practical experimental considerations, to empower chemists to make informed strategic decisions in their synthetic campaigns.

Introduction to the Analogs: A Tale of Two Halogens

At first glance, this compound and its 6-chloro counterpart are nearly identical. They share the same core quinoline ester framework, crucial for further molecular elaboration. The pivotal difference lies in the halogen atom at the 6-position. This seemingly minor substitution has profound implications for the chemical reactivity of the C-X bond, particularly in the context of transition-metal-catalyzed cross-coupling reactions, which are the cornerstone of modern drug discovery.

The fundamental principle governing their differential reactivity lies in the bond dissociation energy (BDE) of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. This disparity directly influences the rate-determining step of many catalytic cycles—oxidative addition—making the bromo-derivative the more reactive partner in most cross-coupling scenarios.[1][2][3]

Physicochemical Properties

A foundational comparison begins with the intrinsic properties of each molecule.

PropertyThis compoundEthyl 6-chloroquinoline-3-carboxylate
CAS Number 481054-89-1[4][5][6][7]375854-57-2[8]
Molecular Formula C₁₂H₁₀BrNO₂[4][5]C₁₂H₁₀ClNO₂
Molecular Weight 280.12 g/mol [4]235.67 g/mol
Appearance Typically a solid (pale yellow to off-white powder)[9]Solid
General Solubility Soluble in common organic solvents like Dioxane, Toluene, DMFSoluble in common organic solvents like Dioxane, Toluene, DMF

Comparative Reactivity in Key Transformations

The true divergence in utility between these two reagents becomes apparent when they are subjected to common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is where the C-Br vs. C-Cl distinction is most critical. For palladium catalysts, the general order of reactivity for aryl halides is I > Br > OTf > Cl .[1] This is because the initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the slowest step, and its activation barrier is directly related to the C-X BDE.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a workhorse reaction in medicinal chemistry for creating biaryl structures.[10][11][12]

  • This compound (The More Reactive Partner): Due to the lower C-Br bond energy, this substrate readily undergoes oxidative addition to Pd(0) catalysts. This allows for:

    • Milder reaction conditions (often room temperature to 80 °C).

    • Use of conventional, less expensive palladium sources and ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃).

    • Faster reaction times and often higher yields with a broader range of boronic acids.

  • Ethyl 6-chloroquinoline-3-carboxylate (The More Challenging Partner): The stronger C-Cl bond presents a higher activation barrier for oxidative addition.[2] Overcoming this requires:

    • More forcing conditions (higher temperatures, typically >100 °C).

    • Specialized, highly active catalyst systems. These typically involve electron-rich, sterically bulky phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) that promote the difficult oxidative addition step.[13][14]

    • Potentially longer reaction times and more rigorous optimization to achieve yields comparable to the bromo-analog.

Suzuki_Mechanism

This reaction is indispensable for synthesizing arylamines from aryl halides.[15][16] The reactivity trend mirrors that of the Suzuki coupling.

  • This compound: As the more "active" electrophile, it couples with a wide range of primary and secondary amines under relatively standard Buchwald-Hartwig conditions.[15][17] The choice of ligand and base can be tailored, but many "off-the-shelf" catalyst systems are effective. Research on the selective amination of 6-bromo-2-chloroquinoline has demonstrated that the aryl bromide position can be functionalized selectively in the presence of the heteroaryl chloride, underscoring the higher reactivity of the C-Br bond.[18]

  • Ethyl 6-chloroquinoline-3-carboxylate: Coupling this substrate is more demanding and was a significant challenge in the early days of the reaction. Success relies on "second-generation" or later catalyst systems that were specifically designed for activating aryl chlorides.[15] Ligands such as XPhos, RuPhos, and Josiphos-type ligands are often required to achieve high conversion and yield.[15]

Buchwald_Hartwig_Mechanism

Nucleophilic Aromatic Substitution (SNAr)

In contrast to transition-metal-catalyzed reactions, the reactivity order can be inverted in SNAr. This reaction proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate. The rate-determining step is often the initial nucleophilic attack.

  • Reactivity Principle: The C-Cl bond is more polarized than the C-Br bond due to chlorine's higher electronegativity. This makes the attached carbon atom more electrophilic and thus more susceptible to attack by a nucleophile. Therefore, in classic SNAr reactions, aryl chlorides are often more reactive than aryl bromides.

  • Application to Quinolines: The quinoline ring is electron-deficient, and the ester at the 3-position further withdraws electron density, activating the ring system for SNAr. While the chloro-derivative is predicted to be more reactive, this pathway is generally less common for functionalizing the 6-position compared to the versatility and scope of cross-coupling chemistry.

Experimental Protocols and Data

To illustrate the practical differences, we present representative protocols for a Suzuki-Miyaura coupling. Note the difference in catalyst, ligand, and temperature required for the two substrates.

Comparative Experimental Data (Representative)
SubstrateCoupling PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃856~92%
Ethyl 6-chloroquinoline-3-carboxylate Phenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄11018~88%

Note: These are representative conditions and yields may vary.

Experimental Protocol 1: Suzuki Coupling of this compound

Workflow_Bromo

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and potassium carbonate (2.5 equiv).

  • Atmosphere Control: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Experimental Protocol 2: Suzuki Coupling of Ethyl 6-chloroquinoline-3-carboxylate

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 6-chloroquinoline-3-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and powdered potassium phosphate (3.0 equiv).

  • Atmosphere Control: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Strategic Considerations: Cost vs. Reactivity

The choice between the bromo- and chloro-derivatives is often a strategic one balancing chemical reactivity with economic reality.

  • Cost and Availability: Aryl chlorides are generally significantly less expensive and more readily available as bulk starting materials than their aryl bromide counterparts.[2][19] This makes Ethyl 6-chloroquinoline-3-carboxylate an attractive option for large-scale synthesis where raw material cost is a primary driver.

  • Process Development: While the chloro-analog is cheaper, the specialized catalysts and ligands required for its efficient coupling are often patented and more expensive, which can offset the initial savings. The more forcing conditions can also lead to more side products and require more extensive process optimization.

  • Discovery Chemistry: For small-scale synthesis in a discovery setting, reaction reliability, speed, and substrate scope are paramount. The higher reactivity and broader compatibility of this compound with standard conditions make it the preferred choice for rapidly generating analogs and exploring chemical space.

Conclusion and Recommendations

Both this compound and Ethyl 6-chloroquinoline-3-carboxylate are valuable building blocks for the synthesis of complex quinoline derivatives. The choice between them is not a matter of one being universally "better," but rather which is "fitter-for-purpose."

  • Choose this compound for:

    • Rapid analog synthesis and library generation.

    • Projects where milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • Initial proof-of-concept studies where achieving the desired transformation quickly and reliably is the primary goal.

  • Choose Ethyl 6-chloroquinoline-3-carboxylate for:

    • Cost-driven projects and large-scale manufacturing campaigns.

    • Situations where a process development team has the resources to optimize and screen for highly active catalyst systems.

    • Syntheses where the higher reactivity of a bromide at another position on the molecule needs to be preserved for sequential coupling.

By understanding the fundamental principles of their reactivity and the practical implications for reaction setup, chemists can strategically leverage both of these important intermediates to advance their research and development goals.

References

  • PubChem. Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link].

  • Subashini, R., et al. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC, NIH. Available from: [Link].

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Wenxuecity Blog. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. Available from: [Link].

  • Weires, A.G., et al. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central. Available from: [Link].

  • Kharasch, M.S., et al. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link].

  • Everson, D.A., et al. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC, NIH. Available from: [Link].

  • PubChem. Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. Available from: [Link].

  • Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link].

  • PrepChem.com. Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. Available from: [Link].

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link].

  • PubChem. Ethyl 6-acetyl-4-chloroquinoline-3-carboxylate. Available from: [Link].

  • ResearchGate. (PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available from: [Link].

  • Wikipedia. Suzuki reaction. Available from: [Link].

  • Barrios-Landeros, F., et al. The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Available from: [Link].

  • CP Lab Safety. This compound, min 98%, 5 grams. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • Abell, A.D., et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • YouTube. The Buchwald-Hartwig Amination Reaction. Available from: [Link].

  • Chemical Synthesis Database. 6-chloro-2-ethyl-3-methylquinoline. Available from: [Link].

  • YouTube. Suzuki Coupling Mechanism and Applications. Available from: [Link].

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link].

  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available from: [Link].

  • ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Available from: [Link].

  • AbacipharmTech-Global Chemical supplier. This compound. Available from: [Link].

  • YouTube. Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Available from: [Link].

  • Sunway Pharm Ltd. This compound - CAS:481054-89-1. Available from: [Link].

  • Reddy, T.S., et al. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. Available from: [Link].

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A Technical Guide to the Structural Confirmation of Ethyl 6-bromoquinoline-3-carboxylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 6-bromoquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We will delve into the theoretical basis for the expected spectral features, present a detailed interpretation of the NMR data, and compare this powerful technique with other analytical methods for comprehensive structural elucidation.

The Strategic Importance of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it indispensable in modern chemistry. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are not merely confirmatory techniques; they are the primary methods for verifying its precise chemical structure.

Alternative methods like mass spectrometry (MS) can confirm the molecular weight, and infrared (IR) spectroscopy can identify functional groups. However, only NMR can provide the atom-by-atom connectivity map that definitively establishes the isomeric purity and the correct substitution pattern of the quinoline ring system.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR spectra is paramount for accurate structural interpretation. The following protocol outlines a robust methodology for the acquisition of ¹H and ¹³C NMR data for this compound.

Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound, offering good solubility and a well-characterized residual solvent peak for referencing.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are observed, filter the solution through a small plug of glass wool inserted into the pipette.

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 15 ppm, centered around 7 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of all protons.

  • Number of Scans (NS): 8-16 scans for a good signal-to-noise ratio.

  • Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ at δ = 7.26 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

  • Referencing: The spectrum should be referenced to the central peak of the CDCl₃ triplet at δ = 77.16 ppm.

Data Interpretation and Structural Assignment

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2~9.2d~2.0
H-4~8.4d~2.0
H-5~8.1d~9.0
H-7~7.8dd~9.0, 2.2
H-8~8.2d~2.2
-OCH₂CH₃~4.4q~7.1
-OCH₂CH₃~1.4t~7.1

¹H NMR Spectral Analysis:

The aromatic region of the ¹H NMR spectrum is expected to show five distinct signals corresponding to the five protons on the quinoline ring system.

  • H-2 and H-4: These protons are part of the pyridine ring of the quinoline system. The electron-withdrawing effect of the adjacent nitrogen and the C3-ester group will shift them significantly downfield. They are expected to appear as doublets due to meta-coupling (⁴J) with each other.

  • H-5, H-7, and H-8: These protons are on the benzene ring. Their chemical shifts will be influenced by the bromine atom at C6. H-8 is expected to be the most downfield of this group due to its proximity to the nitrogen atom. H-5 and H-7 will show characteristic ortho- and meta-couplings.

  • Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet due to coupling with the two methylene protons.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~152
C-3~125
C-4~138
C-4a~148
C-5~131
C-6~122
C-7~134
C-8~130
C-8a~129
C=O~165
-OCH₂CH₃~62
-OCH₂CH₃~14

¹³C NMR Spectral Analysis:

The proton-decoupled ¹³C NMR spectrum will provide complementary information to confirm the carbon skeleton.

  • Quinoline Carbons: The spectrum will show nine signals for the quinoline ring carbons. The chemical shifts will be influenced by the nitrogen atom, the bromine atom, and the ethyl carboxylate group. The carbon bearing the bromine (C-6) is expected to be shifted to a lower field compared to the unsubstituted quinoline. The carbons of the pyridine ring (C-2, C-3, C-4, and C-8a) will also show characteristic shifts due to the influence of the heteroatom.

  • Ethyl Ester Carbons: The carbonyl carbon (C=O) of the ester will appear at a characteristic downfield chemical shift. The methylene (-OCH₂) and methyl (-CH₃) carbons will appear in the aliphatic region of the spectrum.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide information on stereochemistry or isomeric substitution patterns.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-Br, aromatic C-H).Fast, non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

In practice, a combination of these techniques provides the most robust and reliable confirmation of a compound's structure. For this compound, MS would confirm the molecular formula C₁₂H₁₀BrNO₂, and IR would show characteristic absorptions for the ester carbonyl and the aromatic rings. However, only ¹H and ¹³C NMR can definitively prove the 6-bromo and 3-carboxylate substitution pattern.

Visualizing the Workflow and Structure

To further clarify the analytical process and the molecular structure, the following diagrams are provided.

G cluster_workflow NMR Analysis Workflow Sample_Prep Sample Preparation Acquisition NMR Data Acquisition (¹H & ¹³C) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Interpretation Spectral Interpretation & Structural Assignment Processing->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: The chemical structure of this compound.

Conclusion

The structural confirmation of this compound is definitively achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the predicted spectra with experimentally acquired data, researchers can be highly confident in the identity and purity of their synthesized material. While other analytical techniques provide valuable complementary information, NMR remains the most powerful and informative method for the complete structural elucidation of complex organic molecules in solution.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gunther, H. (2013).
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

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A Comparative Guide to Mass Spectrometry for Molecular Weight Confirmation of Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized compound's molecular weight is a foundational step in ensuring the integrity of their scientific pursuits. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the molecular weight confirmation of Ethyl 6-bromoquinoline-3-carboxylate, a key building block in medicinal chemistry. We will delve into the practical and theoretical considerations of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) to provide a comprehensive framework for selecting the optimal analytical approach.

The Analyte: this compound

Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of our target molecule.

  • Molecular Formula: C₁₂H₁₀BrNO₂[1]

  • Molecular Weight: Approximately 280.12 g/mol [1]

  • Structure: A halogenated heterocyclic aromatic compound.

The presence of the bromine atom is a key structural feature that will manifest as a distinctive isotopic pattern in the mass spectrum, providing a powerful diagnostic tool for confirmation.[2]

The Signature of Bromine: A Built-in Validation Marker

Nature has provided a convenient internal validation for brominated compounds. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[2] This results in a characteristic "M" and "M+2" isotopic pattern in the mass spectrum for any ion containing a single bromine atom. The two peaks will be of almost equal intensity and separated by two mass-to-charge units (m/z).[2] The observation of this pattern is a strong confirmation of the presence of bromine in the analyzed molecule.

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules and those that can be readily ionized in solution.[3][4] Given that this compound possesses polar functional groups (an ester and a quinoline nitrogen), ESI is an excellent first choice for its analysis.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with reverse-phase liquid chromatography, typically a mixture of acetonitrile and water with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation and Data Acquisition:

    • Ionization Mode: Positive ion mode is preferred to protonate the quinoline nitrogen, forming the [M+H]⁺ ion.

    • Capillary Voltage: Typically set between 3.0 and 4.5 kV.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation of the analyte ions.

    • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurement.

Expected Results and Interpretation

The ESI mass spectrum is expected to show a prominent isotopic cluster corresponding to the protonated molecule, [M+H]⁺.

  • m/z ~280.0: Corresponding to the [C₁₂H₁₁⁷⁹BrNO₂]⁺ ion.

  • m/z ~282.0: Corresponding to the [C₁₂H₁₁⁸¹BrNO₂]⁺ ion.

The relative intensity of these two peaks should be approximately 1:1, confirming the presence of a single bromine atom. High-resolution mass spectrometry would provide a highly accurate mass measurement, further validating the elemental composition.

Under certain ESI conditions, in-source fragmentation may occur. For quinoline derivatives, a common fragmentation pathway involves the loss of the ester group.[2][5]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Compounds

APCI is another soft ionization technique that is often complementary to ESI. It is particularly effective for less polar and thermally stable compounds.[3][4] While this compound has polar groups, its aromatic character also gives it some non-polar characteristics, making APCI a viable alternative.

Experimental Protocol: APCI-MS Analysis
  • Sample Preparation:

    • Sample preparation is similar to that for ESI, with the analyte dissolved in a solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Ionization Mode: Positive ion mode.

    • Corona Discharge Current: Typically set to a few microamperes.

    • Vaporizer Temperature: Optimized to ensure efficient vaporization of the analyte without thermal degradation.

Expected Results and Interpretation

Similar to ESI, the APCI mass spectrum should exhibit the characteristic isotopic cluster for the protonated molecule, [M+H]⁺, at m/z ~280.0 and ~282.0. APCI can sometimes result in more in-source fragmentation compared to ESI, which could provide additional structural information.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Powerful Tool for a Broad Range of Molecules

MALDI is a soft ionization technique that is highly versatile and can be used to analyze a wide range of molecules, including those that are difficult to ionize by ESI or APCI.[6][7] For small molecules, selecting the right matrix is critical to avoid interference in the low mass range.

Experimental Protocol: MALDI-MS Analysis
  • Sample and Matrix Preparation:

    • A suitable matrix for small organic molecules, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), should be selected.[8][9]

    • Prepare a saturated solution of the matrix in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

    • Mix the analyte solution with the matrix solution in a 1:1 ratio.

  • Spotting and Data Acquisition:

    • Spot a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to dry, forming co-crystals.

    • Acquire the mass spectrum using a MALDI-TOF mass spectrometer.

Expected Results and Interpretation

The MALDI mass spectrum should show the protonated molecule, [M+H]⁺, with the characteristic 1:1 isotopic pattern at m/z ~280.0 and ~282.0. MALDI is a very soft ionization technique, and typically minimal fragmentation is observed, which is advantageous for clear molecular weight confirmation.[7]

Comparative Analysis of Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from charged droplets in solutionGas-phase chemical ionizationLaser-induced desorption and ionization from a solid matrix
Analyte Polarity Best for polar and ionic compounds[4]Suitable for less polar to moderately polar compounds[3]Broad applicability, including non-polar compounds[6]
Thermal Stability Not requiredThermal stability is necessary for vaporizationGenerally not required
Fragmentation Soft ionization, minimal fragmentation (can be induced)[3]Soft ionization, can have more in-source fragmentation than ESIVery soft ionization, typically minimal fragmentation[7]
Throughput High, easily coupled to LCHigh, easily coupled to LCHigh, suitable for high-throughput screening
Primary Ion [M+H]⁺[M+H]⁺[M+H]⁺

Logical Workflow for Analysis

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve this compound in appropriate solvent esi ESI-MS prep->esi Introduce Sample apci APCI-MS prep->apci Introduce Sample maldi MALDI-MS with Matrix prep->maldi Introduce Sample confirm_mw Confirm Molecular Weight (m/z ~280 & ~282) esi->confirm_mw apci->confirm_mw maldi->confirm_mw confirm_br Confirm Bromine Presence (1:1 Isotopic Pattern) confirm_mw->confirm_br Validate with Isotopic Signature

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

For the routine molecular weight confirmation of this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer is the recommended primary technique due to the compound's inherent polarity. The expected observation of the protonated molecule with the characteristic 1:1 bromine isotopic pattern provides a self-validating system for confirmation. Atmospheric Pressure Chemical Ionization (APCI) serves as a robust alternative, particularly if issues with ESI are encountered or if the compound is part of a library with varying polarities. Matrix-Assisted Laser Desorption/Ionization (MALDI) offers a powerful, high-throughput option, especially valuable when dealing with complex mixtures or when sample consumption needs to be minimized.

The choice of ionization technique should be guided by the specific experimental context, available instrumentation, and the overall analytical goals. By understanding the principles and practical considerations of each method, researchers can confidently and accurately confirm the molecular identity of their synthesized compounds, ensuring the reliability and integrity of their scientific data.

References

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

  • Spectroscopy Online. A Convenient Alternative to MALDI and ESI. Available from: [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

  • Asian Journal of Chemistry. Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact. Available from: [Link]

  • ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF. Available from: [Link]

  • Separation Science. Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Available from: [Link]

  • SpringerLink. Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Available from: [Link]

  • ResearchGate. Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available from: [Link]

  • ResearchGate. ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed | Request PDF. Available from: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • RSC Publishing. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Available from: [Link]

  • Wikipedia. Matrix-assisted laser desorption/ionization. Available from: [Link]

  • RSC Publishing. A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Available from: [Link]

  • National Center for Biotechnology Information. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available from: [Link]

  • ResearchGate. (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available from: [Link]

  • News-Medical.Net. MALDI-TOF in Organic Chemistry. Available from: [Link]

  • YouTube. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? - Chemistry For Everyone. Available from: [Link]

  • ResearchGate. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules | Request PDF. Available from: [Link]

  • The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Available from: [Link]

  • PubChem. Ethyl 6-phenylquinoline-3-carboxylate. Available from: [Link]

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Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the quinoline scaffold is a pivotal step in the synthesis of a vast array of biologically active compounds. Ethyl 6-bromoquinoline-3-carboxylate serves as a versatile and widely utilized building block, offering two key points for molecular diversification: the reactive bromine at the 6-position, ideal for cross-coupling reactions, and the ethyl ester at the 3-position, which can be readily modified. However, the demands of modern organic synthesis—ranging from improved reaction efficiency and milder conditions to the exploration of novel chemical space—necessitate a thorough understanding of the available alternatives.

This guide provides an in-depth, objective comparison of alternative reagents to this compound. We will delve into the performance of these alternatives in key synthetic transformations, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in their synthetic strategies.

I. Alternatives at the 6-Position: Enhancing Reactivity in Cross-Coupling Reactions

The bromine atom at the 6-position of the quinoline ring is a workhorse for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. However, the reactivity of the carbon-halogen bond can be a critical parameter, influencing reaction times, catalyst loading, and overall yields. Here, we compare the performance of bromoquinolines with their iodo- and triflyloxy- counterparts.

The Reactivity Hierarchy: Iodo vs. Bromo Substituents

The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy, following the order: I > Br > Cl.[1] This principle suggests that the carbon-iodine bond in a 6-iodoquinoline is more susceptible to oxidative addition to the palladium catalyst, the initial step in most cross-coupling catalytic cycles. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and often higher yields compared to the bromo-analogue.[1]

While a direct, side-by-side experimental comparison of this compound and its iodo-analogue under identical conditions is not extensively documented in the literature, the established reactivity trend provides a strong basis for comparison.

Table 1: Comparative Performance of 6-Bromo- vs. 6-Iodoquinoline Scaffolds in Suzuki-Miyaura Coupling

FeatureThis compoundEthyl 6-iodoquinoline-3-carboxylate (Projected)
Relative Reactivity GoodExcellent[1]
Typical Reaction Temp. 80-110 °C[1]Room Temperature to 80 °C[1]
Typical Reaction Time 4-24 hours[1]2-12 hours[1]
Catalyst Loading Typically 1-5 mol%[1]Can often be effective at lower loadings (0.5-2 mol%)[1]
Reported Yields Good to ExcellentExcellent (often >90%)[1]
Commercial Availability Readily availableAvailable, but may be less common and more expensive

Causality Behind Experimental Choices: The higher reactivity of the iodo-substituent allows for the use of less forcing conditions. For instance, reactions can often be conducted at or near room temperature, which is beneficial for substrates with sensitive functional groups that might not tolerate the higher temperatures required for the activation of the C-Br bond. Furthermore, the faster reaction kinetics associated with iodoquinolines can lead to cleaner reactions with fewer side products.

Triflyloxyquinolines: A Viable Alternative

Trifluoromethanesulfonates (triflates) are excellent leaving groups and serve as effective alternatives to halides in palladium-catalyzed cross-coupling reactions.[2] The triflyloxy group can be readily introduced from the corresponding hydroxyquinoline.

Advantages of 6-Triflyloxyquinoline-3-carboxylates:

  • High Reactivity: Triflate-substituted quinolines exhibit reactivity comparable to or, in some cases, greater than iodoquinolines in cross-coupling reactions.

  • Synthetic Accessibility: They can be synthesized from the corresponding 6-hydroxyquinolines, which may be more readily available or accessible through different synthetic routes than the halogenated analogues.

Considerations:

  • Cost: The reagents required for the synthesis of triflates (e.g., triflic anhydride) can be expensive, which may be a limiting factor for large-scale synthesis.[3]

  • Stability: While generally stable, triflates can be more sensitive to hydrolysis than halides under certain conditions.

II. Alternatives at the 3-Position: Modulating Functionality and Reactivity

The ethyl carboxylate group at the 3-position of the quinoline scaffold is a versatile handle for further synthetic modifications, such as hydrolysis to the carboxylic acid, reduction to the alcohol, or conversion to amides. However, alternative functional groups at this position can offer different reactivity profiles or serve as direct isosteres in medicinal chemistry applications.

Mthis compound

The methyl ester is a straightforward alternative to the ethyl ester. The choice between a methyl and an ethyl ester is often dictated by the specific requirements of the subsequent synthetic steps or the desired physical properties of the final compound.

Comparative Aspects:

  • Reactivity: The reactivity of methyl and ethyl esters in common transformations (e.g., hydrolysis, amidation) is generally very similar.

  • Synthesis: The synthesis of the methyl ester follows a similar protocol to the ethyl ester, typically involving the corresponding methyl acetoacetate in the cyclization step.

  • Physical Properties: Methyl esters are slightly less lipophilic and have lower boiling points than their ethyl counterparts.

6-Bromoquinoline-3-carbonitrile

The nitrile group is a valuable functional group in organic synthesis and can serve as a precursor to various other functionalities.

Synthetic Utility of the Nitrile Group:

  • Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Reduction: It can be reduced to a primary amine.

  • Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings.

  • Bioisostere: In medicinal chemistry, the nitrile group can act as a bioisostere for a carbonyl group or other functionalities.

Synthesis of 6-Bromoquinoline-3-carbonitrile: The synthesis can be achieved through various methods, including the Sandmeyer reaction from the corresponding 3-aminoquinoline or through de novo synthesis of the quinoline ring with a cyano-containing building block.

III. Bioisosteric Replacements for the Quinoline-3-carboxylate Scaffold

In drug discovery, bioisosteric replacement is a powerful strategy to optimize the physicochemical and pharmacological properties of a lead compound.[4][5] The quinoline-3-carboxylate moiety can be replaced with other heterocyclic systems that mimic its size, shape, and electronic properties while offering improved metabolic stability, solubility, or target engagement.

Examples of Bioisosteric Replacements:

  • Tetrazoles: The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[4][6] It is acidic, with a pKa similar to that of a carboxylic acid, and can participate in similar hydrogen bonding interactions.

  • Isoxazoles and Oxadiazoles: These five-membered heterocycles can also serve as carboxylic acid bioisosteres, offering different electronic and lipophilicity profiles.[4]

  • Fused Bicyclic Systems: In some cases, the entire quinoline scaffold can be replaced by other bicyclic heteroaromatic systems to explore new chemical space and intellectual property.

The choice of a suitable bioisostere is highly context-dependent and often requires an iterative process of design, synthesis, and biological evaluation.[4]

IV. Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for key palladium-catalyzed cross-coupling reactions involving haloquinoline scaffolds.

Protocol 1: Suzuki-Miyaura Coupling of a 6-Haloquinoline

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup:

    G reagents Combine in a Schlenk flask: - 6-Haloquinoline (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, 2.0 equiv) inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add degassed solvent (e.g., Toluene/H2O) inert->solvent reaction Heat with stirring (e.g., 90 °C, 12 h) solvent->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product Pure 6-Arylquinoline purification->product

    Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Detailed Steps:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the 6-haloquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add the degassed solvent mixture (e.g., toluene and 2M aqueous Na₂CO₃) via syringe.[1]

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C for bromoquinolines, potentially lower for iodoquinolines) with vigorous stirring for the required time (typically 4-24 hours).[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of a 6-Haloquinoline

This reaction is used to form a C(sp²)-C(sp) bond between the quinoline and a terminal alkyne.

  • Reaction Setup:

    G reagents Combine in a Schlenk flask: - 6-Haloquinoline (1.0 equiv) - Terminal alkyne (1.2 equiv) - Pd catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) - Cu(I) co-catalyst (e.g., CuI, 4-10 mol%) - Base (e.g., Et3N) inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add degassed solvent (e.g., THF or DMF) inert->solvent reaction Stir at room temp. to 60 °C solvent->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product Pure 6-Alkynylquinoline purification->product

    Caption: General workflow for a Sonogashira coupling reaction.

  • Detailed Steps:

    • To a Schlenk flask, add the 6-haloquinoline (1.0 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and a copper(I) salt like copper(I) iodide (CuI, 0.04-0.10 equiv).

    • Evacuate and backfill the flask with an inert gas.

    • Add a degassed solvent (e.g., THF or DMF) followed by a base (e.g., triethylamine or diisopropylamine).

    • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

    • After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a 6-Haloquinoline

This reaction is a powerful method for the formation of C-N bonds.[7]

  • Reaction Setup:

    G reagents Combine in a Schlenk tube: - 6-Haloquinoline (1.0 equiv) - Amine (1.2 equiv) - Pd precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add anhydrous, degassed solvent (e.g., Toluene) inert->solvent reaction Heat with stirring (e.g., 90-110 °C, 12-24 h) solvent->reaction workup Dilute and filter through Celite reaction->workup purification Column chromatography workup->purification product Pure 6-Aminoquinoline purification->product

    Caption: General workflow for a Buchwald-Hartwig amination reaction.

  • Detailed Steps:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOt-Bu) to an oven-dried Schlenk tube.

    • Add the 6-haloquinoline and the desired amine.

    • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C with stirring for 12-24 hours.[8]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.[8]

V. Conclusion and Future Perspectives

This compound remains a valuable and cost-effective building block in organic synthesis. However, for reactions where higher reactivity and milder conditions are paramount, Ethyl 6-iodoquinoline-3-carboxylate emerges as a superior alternative, albeit at a potentially higher cost. For explorations in medicinal chemistry, 6-bromoquinoline-3-carbonitrile offers a versatile handle for the synthesis of diverse analogues and can serve as a useful bioisostere.

The choice of the optimal reagent will always be a balance of reactivity, cost, availability, and the specific goals of the synthetic campaign. By understanding the comparative advantages and disadvantages of these alternatives, researchers can more effectively navigate the synthetic landscape and accelerate the discovery and development of novel chemical entities.

The continued development of more efficient catalytic systems will likely further expand the utility of even less reactive haloquinolines, while the exploration of novel bioisosteres for the quinoline-3-carboxylate scaffold will undoubtedly open new avenues in drug design.

References

Benchmarking the biological activity of Ethyl 6-bromoquinoline-3-carboxylate against other quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Potential of Ethyl 6-bromoquinoline-3-carboxylate: A Comparative Benchmark Analysis

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in compounds with a vast spectrum of biological activities.[1][2] From the historical antimalarial quinine to modern synthetic antibacterial and anticancer agents, quinoline derivatives have been instrumental in drug discovery.[3][4][5] This guide focuses on This compound , a specific derivative poised as a versatile building block for novel therapeutic agents.[6]

While direct, extensive biological data for this compound is emerging, its structural motifs—the quinoline core, a bromine substituent, and an ethyl carboxylate group—suggest significant potential. The bromine atom, a halogen, can enhance binding affinity and modulate electronic properties, while the ester group offers a reactive handle for synthesizing diverse derivatives.[6][7]

This document serves as a benchmark for researchers, providing a comparative analysis of the established biological activities of various quinoline derivatives to illuminate the most promising avenues for investigating this compound and its future analogues. We will explore key areas of activity—anticancer, antibacterial, and antioxidant—supported by experimental data from peer-reviewed literature and provide detailed, validated protocols for researchers to conduct their own investigations.

Anticancer Activity: A Primary Frontier for Quinolines

The quinoline framework is a frequent feature in novel anticancer agents.[8][9][10] These compounds exert their effects through diverse mechanisms, including the induction of oxidative stress (ROS generation), cell cycle arrest, and inhibition of key enzymes like topoisomerases.[8][9][11]

Comparative Benchmark Data: Quinolines vs. Cancer Cell Lines

To contextualize the potential of new derivatives, we can benchmark against the performance of established quinoline compounds. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation.

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.38G2/M Arrest, ROS Induction[8][9]
HCT-116 (Colon)5.34G2/M Arrest, ROS Induction[8][9]
MCF-7 (Breast)5.21G2/M Arrest, ROS Induction[8][9]
Quinoline-Chalcone Compound 24dVarious0.009 - 0.016Microtubule Polymerization Inhibition[12]
Quinoline-Sulfonamide Compound 3cC-32 (Melanoma)Comparable to Cisplatinp53/p21 Upregulation[13]
Substituted Quinoline Compound 13HL-60 (Leukemia)0.260Topoisomerase 1 Inhibition[11]

This table illustrates the potent anticancer activity of various quinoline derivatives, providing clear benchmarks for evaluating novel compounds like those derived from this compound.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[14][15] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Rationale: This protocol is essential for initial screening to determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines. It provides the IC₅₀ values necessary for comparative analysis.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin).[17]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[18] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15][16]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[18] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Diagram: Workflow for the MTT Cell Viability Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cancer Cells in 96-Well Plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound to Cells prep_compound->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent (Incubate 3-4h) solubilize Remove Medium, Add DMSO add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC₅₀ read_abs->calc_ic50

Caption: Step-by-step workflow for assessing compound cytotoxicity using the MTT assay.

Antibacterial Activity: Combating Drug Resistance

Quinoline derivatives have long been a source of potent antibacterial agents.[3][19] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6] The development of new quinoline-based antibiotics is a critical strategy in the fight against multidrug-resistant bacterial strains.[3]

Comparative Benchmark Data: Quinolines vs. Bacterial Strains

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. It is a key metric for antibacterial efficacy.

Compound ClassSpecific Compound ExampleBacterial StrainMIC (µg/mL)Reference
Quinoline-Thiazole Compound 4gS. aureus (Gram-positive)7.81[20]
Oxazino-Quinoline Compound 5dS. aureus (Gram-positive)0.125 - 8[21]
E. coli (Gram-negative)0.125 - 8[21]
Quinoline Derivative UnnamedC. difficile (Gram-positive)1.0[3]
Reference Drug VancomycinC. difficile (Gram-positive)0.5[3]
Reference Drug CiprofloxacinS. aureus (Gram-positive)Comparable to active quinolines[5]

This table presents the MIC values for several quinoline derivatives against both Gram-positive and Gram-negative bacteria, setting a standard for new antibacterial candidates.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay is a standard, culture-based method to assess the effectiveness of antimicrobial agents.[22] An antimicrobial-impregnated disk placed on an inoculated agar plate creates a concentration gradient, and the resulting zone of growth inhibition is measured.[23][24]

Rationale: This method provides a rapid, qualitative or semi-quantitative screening of a compound's antibacterial activity. It is crucial for initial discovery and for determining which bacterial strains are susceptible to the test agent.[25]

Step-by-Step Methodology:

  • Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli) from a pure overnight culture. Suspend them in sterile saline solution (0.85%).[22][26]

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This ensures a uniform bacterial lawn.[22]

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate uniformly in three directions to ensure complete coverage.[26]

  • Prepare and Place Disks: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound (e.g., 30 µ g/disk ). Aseptically place the disks onto the inoculated MHA plate using sterile forceps.[22][25] Ensure disks are firmly pressed down to make contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[22][23]

  • Measure Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.[22] The size of the zone indicates the susceptibility of the bacteria to the compound.[23]

Diagram: Kirby-Bauer Disk Diffusion Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Standardized Culture prep_inoculum->inoculate_plate prep_disks Impregnate Sterile Disks with Test Compound place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate->place_disks incubate Incubate Plate (18-24h, 35°C) place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Susceptibility measure_zone->interpret

Caption: The standardized workflow for the Kirby-Bauer disk diffusion susceptibility test.

Antioxidant and Neuroprotective Potential

Many quinoline derivatives exhibit significant antioxidant activity, which is a key factor in their potential as neuroprotective agents for diseases like Alzheimer's and Parkinson's.[1][2][27] This activity often stems from their ability to scavenge free radicals, thereby mitigating oxidative stress, a major contributor to neuronal damage.[27][28]

Comparative Benchmark Data: Antioxidant Quinolines

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity. Results are often expressed as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH free radicals.

Compound ClassSpecific Compound ExampleAntioxidant AssayIC₅₀ (µM) or EfficacyReference
Designed Quinolines Top candidates from studyDPPH (Predicted)More efficient than Trolox[1][27]
Quinoline-Biphenyl Compound 68Antimalarial (related to redox)EC₅₀ = 42.70 µM[29]
Reference Control Ascorbic Acid (Vitamin C)DPPHStandard Positive Control[30][31]
Reference Control Trolox (Vitamin E analog)DPPHStandard Positive Control[32]

This table highlights that rationally designed quinolines can possess potent antioxidant activity, often benchmarked against well-known antioxidants like Trolox and Ascorbic Acid.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay uses the stable free radical DPPH, which has a deep purple color.[30] In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution turns yellow.[30][33] The color change is proportional to the antioxidant's scavenging activity.[30]

Rationale: This protocol provides a reliable and rapid method to screen compounds for their free-radical scavenging ability, a key indicator of antioxidant potential.

Step-by-Step Methodology:

  • Prepare Solutions:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution is light-sensitive and should be prepared fresh.[30][33]

    • Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol). Create serial dilutions from this stock.

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Reaction Setup (96-well plate):

    • In respective wells, add 100 µL of each test compound dilution.

    • Add 100 µL of the DPPH working solution to all wells.

    • Include a blank control containing only 100 µL of solvent and 100 µL of DPPH solution.[33]

  • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[32][33]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[30][33]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[30] Plot the results to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold in medicinal chemistry. While direct biological data is sparse, the established, potent activities of the broader quinoline family strongly suggest its potential as a precursor for novel anticancer, antibacterial, and antioxidant agents. The bromine and ester functionalities provide chemists with strategic points for modification, allowing for the creation of extensive libraries for screening.

The protocols and benchmark data provided in this guide offer a robust framework for any research program aiming to explore the therapeutic potential of this compound derivatives. By employing these standardized assays, researchers can generate reliable, comparative data to identify lead compounds worthy of further development in the ongoing search for next-generation therapeutics.

References

  • Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available from: [Link]

  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. Available from: [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. Available from: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. Available from: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Available from: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Available from: [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Available from: [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). PubMed. Available from: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. Available from: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PubMed Central. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. Available from: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). PubMed Central. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PubMed Central. Available from: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Available from: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Available from: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). National Institutes of Health. Available from: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). National Institutes of Health. Available from: [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). ResearchGate. Available from: [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. Available from: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. Available from: [Link]

  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. (n.d.). ACS Publications. Available from: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Available from: [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. Available from: [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Protocol document. Available from: [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (n.d.). PubMed. Available from: [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Available from: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Available from: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Available from: [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Available from: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. Available from: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. (n.d.). G-Biosciences. Available from: [Link]

  • Compounds containing quinoline heterocycle with antimalarial activity. (n.d.). ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating Bromoquinoline Synthesis: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a significant achievement in chemical research and drug development. However, the synthesis is only truly complete upon rigorous validation of the compound's structure and purity. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to validate the synthesis of bromoquinolines, a class of heterocyclic compounds with significant interest in medicinal chemistry.

As a senior application scientist, my goal is to move beyond a simple recitation of techniques. Instead, this guide will delve into the causality behind experimental choices and demonstrate how a multi-spectroscopic approach forms a self-validating system for structural elucidation. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of the structural puzzle, enabling unambiguous confirmation of the target bromoquinoline isomer.

The Challenge: Differentiating Constitutional Isomers

The core challenge in validating bromoquinoline synthesis lies in definitively identifying the position of the bromine atom on the quinoline scaffold. Simple errors in synthesis or unexpected rearrangements can lead to the formation of constitutional isomers, compounds with the same molecular formula but different connectivity. Relying on a single analytical technique can be misleading. Therefore, a synergistic application of multiple spectroscopic methods is not just best practice; it is a necessity for scientific integrity.

A Multi-Faceted Approach to Structural Validation

Our validation workflow is designed as a system of checks and balances. Each spectroscopic technique interrogates the molecular structure in a different way, and the convergence of data from all three provides a high degree of confidence in the final structural assignment.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Synthesis Chemical Synthesis of Bromoquinoline MS Mass Spectrometry (MS) Confirm Molecular Weight & Bromine Presence Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups & Substitution Patterns Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Elucidate Carbon-Hydrogen Framework Synthesis->NMR Structure Validated Bromoquinoline Structure MS->Structure Confirms Mass & Halogen IR->Structure Confirms Key Bonds NMR->Structure Defines Connectivity

Caption: General workflow for the spectroscopic validation of a synthesized bromoquinoline.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most direct method to confirm that a compound of the expected molecular weight has been formed and, crucially, to verify the presence of a bromine atom.

The Underlying Principle

In its most common form for small molecule analysis, Electron Ionization (EI) Mass Spectrometry bombards the analyte with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[1] This "hard" ionization technique often imparts enough energy to cause the molecular ion to fragment into smaller, characteristic pieces. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then detected.

Key Validation Points for Bromoquinolines:
  • Molecular Ion Peak (M⁺•): For a bromoquinoline (C₉H₆BrN), the expected molecular weight is approximately 208 g/mol . The mass spectrum should show a molecular ion peak corresponding to this mass.

  • The Bromine Isotope Pattern: A definitive confirmation of a single bromine atom comes from its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•). This "doublet" is a clear and unambiguous indicator of a monobrominated compound.

Differentiating Isomers with MS: The Limits of Fragmentation

While MS is excellent for confirming the molecular formula, differentiating constitutional isomers based on fragmentation patterns alone can be challenging, as they often yield similar fragments. However, subtle differences in fragment intensities can sometimes be observed. The primary fragmentation pathway for bromoquinolines is the loss of the bromine atom, leading to a fragment at m/z 128, corresponding to the quinoline radical cation.[1]

MS_Fragmentation cluster_molion Molecular Ion cluster_fragments Key Fragments MolIon [C₉H₆BrN]⁺• (M⁺•) m/z ≈ 207, 209 (1:1 ratio) Frag1 [C₉H₆N]⁺ (Loss of Br) m/z ≈ 128 MolIon->Frag1 Loss of •Br Frag2 [C₈H₅N]⁺ (Further Fragmentation) m/z ≈ 101 Frag1->Frag2 e.g., Loss of HCN

Caption: Common fragmentation pathway for bromoquinolines in mass spectrometry.

Table 1: Key Mass Spectrometry Data for Bromoquinoline Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
3-BromoquinolineC₉H₆BrN208.06207/209 (M⁺•/[M+2]⁺•), 128, 101[1]
5-BromoquinolineC₉H₆BrN208.06207/209 (M⁺•/[M+2]⁺•), 128
6-BromoquinolineC₉H₆BrN208.06207/209 (M⁺•/[M+2]⁺•), 128
8-BromoquinolineC₉H₆BrN208.06207/209 (M⁺•/[M+2]⁺•), 128
Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified bromoquinoline is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized using a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: The mass analyzer is scanned over a relevant m/z range (e.g., 50-300) to detect the molecular ion and its fragments.

Infrared (IR) Spectroscopy: Probing the Bonds

Infrared (IR) spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule by measuring the vibrations of its chemical bonds. For bromoquinolines, IR spectroscopy helps confirm the presence of the quinoline core and can offer clues about the substitution pattern.

The Underlying Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the natural vibrational frequencies of their bonds (stretching, bending, etc.). The position of these absorption bands in the IR spectrum is characteristic of the types of bonds present. The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region," which is unique for each compound.

Key Validation Points for Bromoquinolines:
  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

  • C=C and C=N Stretching: The quinoline ring system will show a series of absorptions in the 1600-1450 cm⁻¹ region, corresponding to the stretching of the C=C and C=N bonds within the aromatic rings.

  • C-H Out-of-Plane Bending: The pattern of absorption bands in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings. The position of the bromine atom influences the vibrations of the adjacent C-H bonds, leading to subtle but distinct differences in this region for each isomer.

  • C-Br Stretching: The C-Br bond itself has a characteristic stretching vibration, typically appearing in the 650-515 cm⁻¹ range. However, this region can be complex, and the C-Br stretch may be weak or obscured by other absorptions.

Table 2: Characteristic Infrared Absorption Regions for Bromoquinolines

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch3100 - 3000Confirms the presence of the aromatic quinoline core.
C=C and C=N Stretch1600 - 1450Characteristic of the quinoline ring system.
C-H Out-of-Plane Bend900 - 650The pattern is sensitive to the substitution on the rings, aiding in isomer differentiation.
C-Br Stretch650 - 515Indicates the presence of a carbon-bromine bond.

While a complete assignment of every peak in the IR spectrum is complex, comparing the fingerprint region of the synthesized compound to that of known standards of the possible isomers is a powerful method for identification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is placed directly on the ATR crystal. For a liquid, a single drop is sufficient.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

  • Sample Spectrum: The sample spectrum is then recorded. The instrument automatically subtracts the background to produce the final spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. For differentiating bromoquinoline isomers, ¹H and ¹³C NMR are indispensable.

The Underlying Principle

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required is highly dependent on the local chemical environment of each nucleus. This provides information on:

  • Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the nucleus.

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of a signal into multiple peaks, which provides information about the number of neighboring protons.

Key Validation Points for Bromoquinolines:
  • ¹H NMR: The position of the bromine atom dramatically alters the chemical shifts and coupling patterns of the protons on the quinoline ring. Each isomer will have a unique set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The number of signals, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants provide a detailed map of the proton connectivity.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Since bromoquinolines have nine carbon atoms in distinct environments, nine signals are expected. The chemical shift of the carbon directly bonded to the bromine atom (the ipso-carbon) is significantly affected, providing a key diagnostic marker for the bromine's location.

Table 3: Comparative ¹H NMR Data for Bromoquinoline Isomers (Approximate Chemical Shifts in CDCl₃)

Proton3-Bromoquinoline6-Bromoquinoline8-Bromoquinoline
H-2 ~8.9 ppm (d)~8.9 ppm (dd)~8.9 ppm (dd)
H-4 ~8.1 ppm (d)~8.1 ppm (dd)~8.1 ppm (dd)
H-5 ~7.8 ppm (d)~8.0 ppm (d)~7.7 ppm (dd)
H-7 ~7.6 ppm (t)~7.7 ppm (dd)~7.4 ppm (t)
H-8 ~8.1 ppm (d)~8.2 ppm (d)-

Note: The absence of a proton at a particular position in the table indicates substitution by the bromine atom.

Table 4: Comparative ¹³C NMR Data for Bromoquinoline Isomers (Approximate Chemical Shifts in CDCl₃)

Carbon3-Bromoquinoline6-Bromoquinoline8-Bromoquinoline
C-2 ~151 ppm~151 ppm~151 ppm
C-3 ~120 ppm ~122 ppm~122 ppm
C-4 ~138 ppm~136 ppm~136 ppm
C-5 ~129 ppm~130 ppm~127 ppm
C-6 ~128 ppm~122 ppm ~129 ppm
C-7 ~130 ppm~133 ppm~127 ppm
C-8 ~128 ppm~129 ppm~124 ppm
C-4a ~127 ppm~129 ppm~127 ppm
C-8a ~147 ppm~147 ppm~145 ppm

Note: The chemical shift of the carbon directly attached to the bromine atom (in bold) is a key differentiator.

NMR_Analysis_Flow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_NMR Acquire ¹H NMR Spectrum H_Analysis Analyze: - Number of Signals - Chemical Shifts - Integration - Coupling Patterns H_NMR->H_Analysis Structure_Map Detailed C-H Framework and Connectivity H_Analysis->Structure_Map C_NMR Acquire ¹³C NMR Spectrum C_Analysis Analyze: - Number of Signals - Chemical Shifts C_NMR->C_Analysis C_Analysis->Structure_Map

Caption: Workflow for structural elucidation using ¹H and ¹³C NMR spectroscopy.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the bromoquinoline sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • Instrument Setup: Place the NMR tube into the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for homogeneity.

  • Data Acquisition: For ¹H NMR, a standard one-pulse experiment is run. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[1]

  • Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier Transform to generate the frequency-domain spectrum, which is then phased and calibrated.

Conclusion: A Synthesis of Evidence

The validation of a synthesized bromoquinoline is a process of building a conclusive case through the convergence of evidence from multiple spectroscopic techniques. Mass spectrometry confirms the elemental composition and the presence of bromine. Infrared spectroscopy provides evidence for the key functional groups and offers a unique fingerprint of the molecule. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecular structure, allowing for the unambiguous assignment of the bromine atom's position.

By employing this multi-faceted, self-validating workflow, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and proceed with confidence in the identity and purity of their synthesized compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • IUPAC. (2016). Updating IUPAC spectroscopy recommendations and data standards. [Link]

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A Comparative Guide to the Reactivity of Bromoquinoline Isomers in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug discovery and materials science, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. The strategic introduction of a bromine atom onto the quinoline ring opens up a world of synthetic possibilities, primarily through cross-coupling and substitution reactions. However, the position of this single bromine atom—the isomerism—dramatically dictates the molecule's reactivity. This guide provides an in-depth comparative analysis of different bromoquinoline isomers, offering insights into their behavior in key chemical transformations, supported by experimental data and mechanistic principles.

Understanding the Landscape: Electronic and Steric Effects in Bromoquinolines

The reactivity of a bromoquinoline isomer is fundamentally governed by the interplay of electronic and steric effects. The nitrogen atom in the quinoline ring is electron-withdrawing, which influences the electron density at different positions. This, in turn, affects the ease with which a bromine atom at a specific position can participate in a reaction.

  • Electronic Effects: The nitrogen atom's electron-withdrawing nature creates a degree of electron deficiency, particularly at the C2 and C4 positions of the pyridine ring. This makes the C-Br bond at these positions more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions. Conversely, the benzene ring (positions C5 through C8) is less affected by the nitrogen's inductive effect. The presence of other electron-donating or -withdrawing groups on the ring can further modulate this reactivity.[1]

  • Steric Effects: The steric environment around the C-Br bond also plays a crucial role. For instance, the C8 position is sterically hindered by the peri-hydrogen at C1, which can impede the approach of bulky reagents and catalysts.[2]

The following diagram illustrates the general electronic landscape of the quinoline ring, highlighting the positions most activated towards certain reaction types.

Caption: General reactivity profile of the quinoline ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of bromoquinolines. The three most common transformations are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The reactivity of the bromoquinoline isomer in these reactions is heavily dependent on the ease of the initial oxidative addition step to the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between the bromoquinoline and an organoboron reagent, is a staple in synthetic chemistry.[3] Studies on the regioselective coupling of dibromoquinolines provide significant insights into the relative reactivity of different positions.

Generally, the order of reactivity for the C-Br bond in Suzuki coupling is influenced by the electrophilicity of the carbon atom. This leads to a general trend where positions on the pyridine ring are more reactive than those on the benzene ring.

Comparative Reactivity in Suzuki Coupling:

Bromoquinoline IsomerRelative ReactivityTypical Observations and Mechanistic Rationale
2-Bromoquinoline HighThe C2 position is highly activated due to the adjacent electron-withdrawing nitrogen, facilitating oxidative addition.
4-Bromoquinoline HighSimilar to the C2 position, the C4 position is activated by the nitrogen atom, leading to high reactivity. In studies of 4,7-dichloroquinoline, the C4 position is preferentially coupled.[4]
3-Bromoquinoline ModerateLess activated than the 2- and 4-positions, but still a viable substrate for Suzuki coupling under appropriate conditions.[5]
6-Bromoquinoline ModerateReactivity is comparable to a standard bromobenzene derivative. The C-Br bond is not significantly activated by the nitrogen atom.[6]
8-Bromoquinoline Moderate to LowSteric hindrance from the peri-hydrogen can disfavor the approach of the bulky palladium catalyst, potentially requiring more forcing conditions or specialized ligands.
5- & 7-Bromoquinoline ModerateSimilar to 6-bromoquinoline, these isomers exhibit reactivity typical of aryl bromides on an electron-deficient ring system.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline [5]

  • Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), and Na₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_workflow Suzuki Coupling Workflow A Reaction Setup: Combine reactants, catalyst, and base B Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Solvent Addition: Inject degassed solvent B->C D Reaction: Heat with stirring C->D E Work-up: Cool, dilute, and extract D->E F Purification: Column chromatography E->F

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Heck Reaction

The Heck reaction couples the bromoquinoline with an alkene to form a new carbon-carbon bond, offering a powerful method for the synthesis of substituted alkenes.[7] The reactivity trends generally mirror those observed in Suzuki coupling, as the initial oxidative addition step is also rate-limiting.

Comparative Data for Heck Reaction of Bromoquinolines (Representative Examples):

Bromoquinoline IsomerAlkene PartnerCatalyst SystemYield (%)Reference
3-Bromoquinoline n-Butyl acrylatePd(OAc)₂ / PPh₃Good to Excellent[8]
Aryl Bromides (general) Various olefinsPalladacycle/phosphine mono-ylideGood[9]

Experimental Protocol: General Heck Reaction with 3-Bromoquinoline [8]

  • Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and a base such as NEt₃ (1.5 mmol) in an anhydrous solvent like DMF or NMP (5 mL).

  • Reaction: Seal the tube and heat to 100-140°C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[10] This reaction is often successful where classical methods for C-N bond formation fail.

Comparative Insights into Buchwald-Hartwig Amination:

The reactivity of bromoquinolines in Buchwald-Hartwig amination is also influenced by the position of the bromine atom. Isomers with bromine at the electron-deficient C2 and C4 positions are expected to be more reactive. However, the choice of ligand is critical and can often overcome inherent differences in substrate reactivity. Bulky, electron-rich phosphine ligands are generally effective for these transformations.[11]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1-2.5 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-6 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 mmol).

  • Reagent Addition: Add the bromoquinoline (1.0 mmol) and the amine (1.2 mmol), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the product by column chromatography.

G cluster_catalytic_cycle Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Transmetal R-B(OR)₂ or HNR'R'' Intermediate L₂Pd(II)(Ar)(R) or L₂Pd(II)(Ar)(NR'R'') Transmetal->Intermediate ReductElim Reductive Elimination Intermediate->ReductElim ReductElim->Pd0 Product Ar-R or Ar-NR'R'' ReductElim->Product

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the functionalization of bromoquinolines. This reaction requires the aromatic ring to be sufficiently electron-poor to be attacked by a nucleophile.[12]

The inherent electron-withdrawing nature of the quinoline ring system, particularly at the C2 and C4 positions, makes bromoquinolines at these positions susceptible to SNAr, especially if further activated by other electron-withdrawing groups.

Comparative Reactivity in SNAr:

Bromoquinoline IsomerRelative ReactivityMechanistic Rationale
2-Bromoquinoline HighHighly activated by the adjacent nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate.
4-Bromoquinoline HighAlso highly activated by the nitrogen atom, allowing for effective stabilization of the intermediate.
Other Isomers Low to Very LowGenerally unreactive towards SNAr unless additional strong electron-withdrawing groups (e.g., -NO₂) are present on the ring to activate the C-Br bond.

The presence of a nitro group, for example, can significantly activate a bromoquinoline towards SNAr. For instance, 6-bromo-5-nitroquinoline can undergo SNAr with amines.[13]

Conclusion

The reactivity of bromoquinoline isomers is a nuanced subject, with the position of the bromine atom playing a pivotal role in determining the outcome of chemical reactions. For palladium-catalyzed cross-coupling reactions, the general order of reactivity is 2- and 4-bromoquinoline being the most reactive, followed by the isomers with bromine on the benzene ring. In nucleophilic aromatic substitution, this difference is even more pronounced, with the 2- and 4-isomers being significantly more susceptible to attack, especially when further activated.

This guide provides a framework for understanding and predicting the behavior of different bromoquinoline isomers. By considering the electronic and steric factors at play, and by selecting the appropriate reaction conditions, researchers can effectively leverage the unique reactivity of each isomer to achieve their synthetic goals in the development of novel pharmaceuticals and functional materials.

References

  • Studies of one-pot double couplings on dibromoquinolines. PMC. Available at: [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Purdue University. Available at: [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • Mechanism of benzoquinone-promoted palladium-catalyzed oxidative cross-coupling reactions. Semantic Scholar. Available at: [Link]

  • Mechanism of benzoquinone-promoted palladium-catalyzed oxidative cross-coupling reactions. Illinois Experts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Cambridge Open Engage. Available at: [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Europe PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Stereoelectronic Effects - Stereochemical and Conformational Isomerism. University of California, Davis. Available at: [Link]

  • Steric and Stereoelectronic Effects in Organic Chemistry. ResearchGate. Available at: [Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions and cyclizations. Florida State University. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Available at: [Link]

  • Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available at: [Link]

  • Remarkable reactivity difference in oxygen-substituted versus non-oxygen-substituted bromoalkynes in Cu(I)-catalyzed cross-coupling reactions: total synthesis of (-)-S-18-hydroxyminquartynoic acid. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]

  • Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]

  • Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. PMC. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 6-bromoquinoline-3-carboxylate is a valuable building block in medicinal chemistry, and selecting the most cost-effective synthetic route can significantly impact project timelines and budgets. This guide provides an in-depth comparison of the classical Gould-Jacobs reaction pathway with a modern palladium-catalyzed approach, offering detailed protocols, cost analysis, and expert insights to inform your synthetic strategy.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of this compound, featuring a bromine atom at the 6-position and an ethyl ester at the 3-position, provides synthetic handles for further molecular elaboration, making it a crucial intermediate in the development of novel pharmaceuticals. The economic viability of its synthesis is therefore a critical consideration for any research and development program.

Comparative Analysis of Synthetic Routes

This guide focuses on two primary strategies for the synthesis of this compound:

  • Route 1: The Gould-Jacobs Reaction and Subsequent Functionalization. This classical thermal cyclization approach is a well-established and robust method for the formation of 4-hydroxyquinolines, which can then be converted to the target compound.

  • Route 2: A Modern Palladium-Catalyzed Cross-Coupling Approach. This hypothetical route leverages the power of modern organometallic chemistry to construct the quinoline core in a more convergent and potentially more efficient manner.

The following sections will delve into the detailed experimental protocols, cost-effectiveness, and the underlying chemical principles of each route.

Route 1: The Gould-Jacobs Pathway

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate which is then cyclized at high temperature to yield a 4-hydroxyquinoline-3-carboxylate.[1][2][3] To obtain the target this compound, a subsequent dehydroxylation-halogenation step is necessary.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This initial step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to afford Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Gould-Jacobs Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 4-Bromoaniline 4-Bromoaniline Intermediate Anilinomethylenemalonate Intermediate 4-Bromoaniline->Intermediate 100-120 °C DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product1 Ethyl 6-bromo-4-hydroxy quinoline-3-carboxylate Intermediate->Product1 Dowtherm A 240-260 °C

Gould-Jacobs synthesis of the 4-hydroxyquinoline intermediate.
Step 2: Conversion to this compound

The 4-hydroxy group is then replaced with a bromine atom. A common method for this transformation is treatment with a halogenating agent like phosphorus oxybromide.

  • In a reaction vessel, suspend Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxybromide (POBr₃).

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Dehydroxylation-Bromination Product1 Ethyl 6-bromo-4-hydroxy quinoline-3-carboxylate Final_Product This compound Product1->Final_Product Reflux POBr3 Phosphorus Oxybromide (POBr₃) POBr3->Final_Product Palladium-Catalyzed Synthesis cluster_reactants Reactants cluster_catalysts Catalytic System Aldehyde 2-Amino-5-bromobenzaldehyde Final_Product This compound Aldehyde->Final_Product Alkyne Ethyl Propiolate Alkyne->Final_Product Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Final_Product Cu_Catalyst CuI Cu_Catalyst->Final_Product Base Et₃N Base->Final_Product

Sources

A Senior Application Scientist's Guide to Purity Validation of Synthesized Bromoquinolines: A GC-MS Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous validation of a synthesized compound's purity is not merely a procedural step; it is the bedrock upon which reliable experimental data and, ultimately, therapeutic safety and efficacy are built. In the synthesis of bromoquinolines—a class of heterocyclic compounds pivotal in medicinal chemistry—the potential for isomeric byproducts, unreacted starting materials, and degradation products necessitates a robust analytical strategy.

This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for the purity validation of bromoquinolines. We will dissect the causality behind methodological choices, present a field-tested protocol, and objectively compare its performance against alternative analytical mainstays like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge: Potential Impurities in Bromoquinoline Synthesis

The synthesis of bromoquinolines, often via classic reactions like the Skraup or Gould-Jacobs synthesis, can yield a variety of impurities that must be identified and quantified.[1] A comprehensive purity analysis must be capable of detecting:

  • Unreacted Starting Materials: Such as substituted anilines (e.g., 4-bromoaniline), glycerol, and oxidizing agents.[1]

  • Isomeric Byproducts: Positional isomers of the target bromoquinoline that may form concurrently.

  • Degradation Products: Compounds resulting from the often harsh reaction conditions.

  • Residual Solvents: Organic solvents employed during the reaction or purification stages.

GC-MS: The Gold Standard for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that marries the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.[2][3] It is particularly well-suited for the analysis of volatile and thermally stable compounds like bromoquinolines.[4][5]

The core principle involves vaporizing a sample and separating its components in a gaseous mobile phase as they travel through a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. This dual-stage analysis provides not only quantitative data (how much is present) but also qualitative structural information, making GC-MS a "gold standard" for substance identification.[2][3]

Causality Behind Experimental Choices in GC-MS Method Development

A robust GC-MS method is not a matter of chance but of deliberate, scientifically-grounded choices. Here, we explain the rationale behind key parameters for bromoquinoline analysis.

  • Sample Preparation: The goal is to introduce the analyte into the GC system efficiently and without introducing contaminants. A volatile organic solvent like methanol or toluene is chosen to ensure complete dissolution and compatibility with the high temperatures of the GC inlet.[6] Filtration through a 0.45 µm syringe filter is a critical, non-negotiable step to remove particulate matter that could otherwise contaminate the injector or column.[1]

  • GC Column Selection: The heart of the separation is the capillary column. For bromoquinolines, a low-polarity stationary phase, such as a DB-5ms (5% phenyl-polysiloxane), is the logical choice.[1] This phase separates compounds primarily based on their boiling points and slight polarity differences, which is ideal for resolving bromoquinoline isomers and related impurities.

  • Injector and Oven Temperature Program: A split/splitless injector is standard. A "splitless" injection is often preferred for trace analysis to ensure the maximum amount of sample reaches the column, enhancing sensitivity. The oven temperature program is the primary tool for achieving chromatographic resolution. It typically starts at a low temperature to trap analytes at the head of the column, then ramps up. This controlled increase in temperature allows compounds to elute sequentially based on their volatility and interaction with the stationary phase, ensuring sharp peaks and good separation.[7][8]

  • Mass Spectrometer Ionization and Detection: Electron Ionization (EI) at a standard energy of 70 eV is employed because it consistently produces reproducible fragmentation patterns.[9] These patterns act as a chemical fingerprint, which can be compared against spectral libraries (e.g., NIST) for confident identification of unknown impurities.[10] For bromoquinolines, scanning a mass range of m/z 50-300 is sufficient to detect the molecular ion and its characteristic fragments. A key diagnostic feature is the isotopic pattern of bromine: the presence of nearly equal intensity peaks for the molecular ion (M) and M+2 is a definitive indicator of a monobrominated compound.[9]

Experimental Protocol: GC-MS Purity Validation for 6-Bromoquinoline

This protocol provides a validated, step-by-step methodology for assessing the purity of synthesized 6-Bromoquinoline.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

2. Sample Preparation:

  • Prepare a stock solution of the synthesized 6-Bromoquinoline in methanol at a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

3. GC-MS Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Scan Range: m/z 50-300.[9]

4. Data Analysis & Purity Calculation:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main 6-Bromoquinoline peak based on its retention time and mass spectrum.

  • Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[1][11]

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL in Methanol) filter Filter (0.45 µm Syringe Filter) dissolve->filter Vortex inject Inject 1 µL (Splitless Mode) filter->inject separate GC Separation (DB-5ms Column, Temp Program) inject->separate detect MS Detection (EI, m/z 50-300) separate->detect integrate Integrate Peaks (TIC) detect->integrate identify Identify Impurities (Mass Spectral Library) integrate->identify calculate Calculate Purity (Area % Method) identify->calculate report Generate Report calculate->report Method_Selection start Purity Validation Required for Synthesized Bromoquinoline q_volatile Are volatile impurities (e.g., residual solvents, volatile byproducts) a primary concern? start->q_volatile q_routine_qc Is this for routine QC of non-volatile impurities and assay? q_volatile->q_routine_qc No gcms Use GC-MS q_volatile->gcms Yes q_absolute Is absolute purity determination (without a reference standard) or structural elucidation required? q_routine_qc->q_absolute No hplc Use HPLC-UV q_routine_qc->hplc Yes q_comprehensive Need comprehensive characterization? q_absolute->q_comprehensive No nmr Use qNMR q_absolute->nmr Yes multi Use a Multi-Technique Approach (e.g., HPLC + GC-MS) q_comprehensive->multi Yes

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the disposal of Ethyl 6-bromoquinoline-3-carboxylate, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our commitment is to empower you, our scientific colleagues, with the knowledge to handle this and similar chemical entities with the highest degree of safety and confidence.

Hazard Profile & Initial Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic properties is paramount. This compound is a halogenated heterocyclic compound, a class of molecules that requires careful management due to potential toxicological and environmental hazards.

Table 1: Key Data for this compound

ParameterDataSource(s)
CAS Number 481054-89-1[4][5][6]
Molecular Formula C₁₂H₁₀BrNO₂[4][5][6]
Appearance Solid / Powder[7]
Known Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Suspected carcinogen.[8]
Storage Room temperature, in a dry, well-ventilated area.[5][6]
Incompatibilities Strong oxidizing agents, strong reducing agents.[8]
Decomposition Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8][9]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the compound's irritant properties and suspected carcinogenicity, a robust PPE protocol is the first line of defense against exposure. The Occupational Safety and Health Administration (OSHA) mandates stringent controls for handling potential carcinogens.[10][11][12][13]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1] Standard safety glasses are insufficient as they do not protect against dust particles entering from the sides or top.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[1] Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A full-sleeved lab coat is mandatory.[1] For larger quantities or in situations with a high risk of dust generation, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound that may generate dust, including weighing, spill cleanup, and initial waste packaging, must be conducted in a certified chemical fume hood.[14] If a fume hood is not feasible, a NIOSH-approved respirator with particulate filters (e.g., an N95 or better) is required.[10]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins with correct waste characterization. This compound must be disposed of as Hazardous Waste .

Causality: As a brominated organic compound, it falls under the category of halogenated organic waste .[2] This classification is critical because halogenated and non-halogenated waste streams are treated differently. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion, a process that is more complex and costly than the fuel blending used for non-halogenated solvents.[3] Mixing these streams leads to regulatory non-compliance and improper disposal.

Protocol:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Never mix this waste with non-halogenated organic waste, aqueous waste, or common trash.[2][15]

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top lid to prevent leaks or spills.[15][16]

Spill Management Protocol

Accidents happen; a prepared response is essential. The procedure differs based on the scale of the spill.

Minor Spill (Contained, <5 grams)
  • Alert & Isolate: Notify personnel in the immediate area and restrict access.[7][17]

  • Assess: Ensure the spill is not near an ignition source.

  • PPE: Don the full PPE described in Section 2.

  • Contain & Clean:

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[17][18] Do NOT use dry sweeping, as this can generate dust.[10]

    • Alternatively, you can moisten absorbent pads with a suitable solvent (like isopropanol) and gently wipe up the powder.[7]

    • Using plastic scoops or other non-sparking tools, carefully collect the contaminated absorbent material.[18]

  • Package Waste: Place all collected residue and contaminated cleaning materials into a heavy-duty plastic bag or a designated waste container.[18][19]

  • Decontaminate: Wipe the spill area with a wet paper towel or cloth.[18] Dispose of the towel as hazardous waste.

  • Label & Dispose: Seal the waste bag/container, affix a "Hazardous Waste" label with the full chemical name, and place it in the Satellite Accumulation Area (SAA).

Major Spill (>5 grams or outside of containment)
  • Evacuate: Alert all personnel and evacuate the immediate laboratory area.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department and emergency services (911) immediately.[7][17]

  • Isolate: Close the laboratory doors to contain any vapors or dust.

  • Do Not Attempt to Clean: A major spill requires specialized handling by trained emergency responders.

Spill Response Workflow

SpillResponse start Spill of Ethyl 6-bromoquinoline-3-carboxylate Occurs alert Alert personnel in immediate area start->alert assess Assess Spill Size & Location alert->assess minor_spill Minor Spill (<5g, Contained) assess->minor_spill Minor major_spill Major Spill (>5g or Uncontained) assess->major_spill Major ppe Don full PPE (Goggles, Gloves, Coat, Respirator if needed) minor_spill->ppe evacuate EVACUATE AREA major_spill->evacuate contain Cover with absorbent material to prevent dust ppe->contain collect Collect residue with non-sparking tools contain->collect package Place in sealed, labeled hazardous waste container collect->package decontaminate Clean spill area with wet cloth; dispose of cloth as waste package->decontaminate end_minor Place waste in SAA decontaminate->end_minor notify_ehs Notify EHS & Emergency Services (911) evacuate->notify_ehs isolate Isolate area, close doors notify_ehs->isolate end_major Await EHS arrival isolate->end_major

Caption: Decision workflow for responding to a chemical spill.

Disposal Pathway: From Satellite Accumulation to Final Treatment

The ultimate disposal of the chemical must be handled by a licensed hazardous waste management company, coordinated through your institution's EHS office.

Protocol:

  • Accumulation: Collect all waste (spill residue, contaminated PPE, and unadulterated compound) in a designated, compatible, and sealed hazardous waste container located in a Satellite Accumulation Area (SAA).[15][20] The SAA must be at or near the point of generation and under the control of laboratory personnel.[20]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[20]

  • Storage: Keep the waste container closed at all times except when adding waste.[15][21] Store it away from incompatible materials.[15]

  • Pickup Request: Once the container is full or you are discontinuing the use of the chemical, schedule a pickup with your EHS office. Do not exceed the storage time limits set by the EPA and your institution (typically 90 or 180 days in a Central Accumulation Area, but can be up to one year in an SAA if volumes are low).[20]

  • Final Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method is high-temperature incineration, which ensures the complete destruction of the organic molecule.[8]

Decontamination of Equipment

Any non-disposable equipment, such as glassware or spatulas, that comes into contact with the compound must be thoroughly decontaminated.

Protocol:

  • Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) under a fume hood.

  • Collect the initial rinse solvent as halogenated organic liquid waste.

  • Wash the equipment with soap and water.

  • Perform a final rinse with deionized water.

By adhering to these scientifically-grounded and regulation-aligned procedures, you ensure the safe and responsible management of this compound from its arrival in your lab to its final disposal, protecting yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Emedco. (2014). Four Tips for Dealing with Carcinogenic Chemicals.
  • CP Lab Safety. (n.d.). This compound, min 98%, 5 grams.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • VelocityEHS. (2015). OSHA Retains Strong Focus on Carcinogen Safety.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Synquest Labs. (2016). 6-Bromoquinoline-3-carboxylic acid - Safety Data Sheet.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • BenchChem. (n.d.). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2016). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 48, 307-312.
  • ChemScene. (n.d.). 481054-89-1 | this compound.
  • Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

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A Senior Application Scientist's Guide to Handling Ethyl 6-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety plan for the handling of Ethyl 6-bromoquinoline-3-carboxylate. As a halogenated quinoline derivative, this compound warrants a cautious and well-documented approach, particularly as its toxicological properties are not extensively characterized. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance rooted in the principles of laboratory safety and risk mitigation.

Hazard Assessment: Understanding the Risk Profile

This compound belongs to the quinoline class of compounds. Quinolines themselves can present significant health hazards, including potential carcinogenicity and genetic defects[1][2]. The presence of a bromine atom (a halogen) further necessitates careful handling. While specific toxicity data for this exact molecule is limited, data from structurally similar compounds, such as 6-Bromoquinoline-3-carboxylic acid, indicate clear risks.

A prudent approach assumes a similar hazard profile, mandating stringent controls to prevent exposure. The primary routes of potential exposure in a laboratory setting are inhalation of aerosolized powder, dermal (skin) contact, and ocular (eye) contact.

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation upon contact.[3]
Eye Irritation Causes serious eye irritation.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or mist.[3][4]
Potential Chronic Effects The parent quinoline structure is associated with long-term hazards, including being a possible carcinogen.[2][1][2]
Acute Toxicity Harmful if swallowed or in contact with skin.[1][1][5]

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it must be integrated into a broader safety framework known as the Hierarchy of Controls. This framework prioritizes the most effective control measures first.

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, all handling of the solid material or its solutions must be performed within a certified chemical fume hood.[6] This control is non-negotiable as it directly mitigates the primary risk of inhalation.

  • Administrative Controls: These are procedural measures. This includes rigorous training on this specific protocol, restricting access to authorized personnel, and ensuring emergency eyewash stations and showers are readily accessible and tested.

  • Personal Protective Equipment (PPE): This is the equipment worn by the user. The subsequent sections detail the specific PPE required.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for handling this compound.

ActivityRequired Personal Protective Equipment
Routine Handling (Weighing, preparing solutions, transfers)Primary Gloves: Nitrile gloves.Secondary Gloves: A second pair of nitrile gloves (double-gloving).Eye Protection: ANSI-approved safety goggles with side shields.[7]Body Protection: A long-sleeved, knee-length lab coat, fully buttoned.
High-Risk Operations (Procedures with high potential for dust or aerosol generation, e.g., scraping, sonicating)All PPE for Routine Handling PLUS: Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is required to prevent the inhalation of fine particles.[4][7]Face Protection: A full-face shield worn over safety goggles is mandatory if there is a splash hazard.[8]
Spill Cleanup & Waste Disposal All PPE for High-Risk Operations PLUS: Body Protection: An impermeable, disposable gown should be worn over the lab coat.Foot Protection: Shoe covers may be required for significant spills.
Causality of PPE Choices:
  • Double-Gloving: The outer glove bears the primary contamination. The inner glove remains clean, protecting the user during the doffing (removal) process and in case the outer glove is breached. Nitrile is selected for its broad chemical resistance against common laboratory solvents.[8]

  • Safety Goggles vs. Safety Glasses: Goggles provide a complete seal around the eyes, offering superior protection from splashes, mists, and fine powders compared to safety glasses.[9]

  • Chemical Fume Hood: This is the most critical engineering control. It uses directed airflow to pull airborne contaminants away from the user's breathing zone, preventing inhalation exposure.[6]

Operational Plan: Donning, Doffing, and Disposal

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.[7]

Step-by-Step Donning (Putting On) Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Gown: Don the lab coat or gown, ensuring it is fully buttoned.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles and a face shield if required.

  • Enter Work Area: Perform all work within the designated chemical fume hood.

Step-by-Step Doffing (Removal) & Disposal Procedure:

The sequence of removal is designed to systematically remove the most contaminated items first.

  • Initial Decontamination: Before exiting the immediate work area (fume hood), wipe down the outer gloves with a suitable solvent (e.g., 70% ethanol) if practical.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Remove Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, turning it inside out to contain any surface contamination. Place it in a designated receptacle for laundry or disposal.

  • Remove Eye/Face Protection: Remove the face shield and/or goggles. Clean and store them according to lab protocol.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Final Hand Hygiene: Immediately wash hands thoroughly with soap and water.

The following diagram illustrates the critical workflow for PPE selection and the subsequent decontamination doffing sequence.

PPE_Workflow cluster_0 Phase 1: Task Assessment & PPE Selection cluster_1 Phase 2: Doffing (Removal) & Decontamination A Assess Task Risk B Routine Handling (Weighing, Solutions) A->B Low Aerosol Risk C High-Risk Task (Aerosol Potential) A->C High Aerosol Risk D Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles B->D E Enhanced PPE: - Standard PPE - N95 Respirator - Face Shield C->E F 1. Remove Outer Gloves (Most Contaminated) D->F E->F G 2. Remove Lab Coat/Gown (Inside Out) F->G H 3. Remove Eye/Face Protection G->H I 4. Remove Inner Gloves (Clean Hand) H->I J 5. Wash Hands Thoroughly I->J End Procedure Complete J->End Start Start Handling Procedure Start->A

Caption: PPE Selection and Decontamination Workflow.

Emergency Procedures and Disposal Plan

Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Spill Management:

  • Evacuate all non-essential personnel from the area.

  • Wear the full PPE designated for spill cleanup.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop the absorbed material into a labeled, sealed hazardous waste container. Avoid creating dust.[3][4]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal: All materials contaminated with this compound, including excess chemical, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4]

  • Collect waste in a clearly labeled, sealed, and leak-proof container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact a licensed professional waste disposal service.[4]

References

  • PubChem. Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Capot Chemical. MSDS of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate.[Link]

  • CP Lab Safety. this compound, min 98%, 5 grams.[Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet.[Link]

  • ScienceLab.com. Quinoline Material Safety Data Sheet.[Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.[Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment.[Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.[Link]

  • ResearchGate. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]

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